2'-Deoxyguanosine-13C,15N2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
286.22 g/mol |
IUPAC 名称 |
2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,14+1 |
InChI 键 |
NYHBQMYGNKIUIF-STAKQLJYSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside. While its oxidized counterpart, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, is more commonly utilized as a biomarker for oxidative DNA damage, the non-oxidized form serves as a crucial internal standard for the accurate quantification of purines in complex biological matrices.
Core Concepts
2'-Deoxyguanosine-¹³C,¹⁵N₂ is an isotopically labeled analog of the natural DNA nucleoside, 2'-deoxyguanosine. The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. Its chemical properties are nearly identical to the unlabeled counterpart, ensuring similar behavior during sample preparation and analysis, which is fundamental for accurate quantification.
Quantitative Data
The following table summarizes the key quantitative data for 2'-Deoxyguanosine-¹³C,¹⁵N₂.
| Property | Value | Reference |
| Molecular Formula | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₄ | [1] |
| Molecular Weight | 270.22 g/mol | [1] |
| Purity | ≥98% | |
| Appearance | White to Off-white Solid | |
| Storage Temperature | -20°C | |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Applications in Research
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in quantitative mass spectrometry (MS) assays, particularly in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2] Its use allows for the precise measurement of unlabeled 2'-deoxyguanosine and other purines in biological samples by correcting for variations in sample preparation and instrument response.
While less common, it can also be used as a tracer in metabolic studies to follow the fate of deoxyguanosine in various cellular processes.
Experimental Protocols
Protocol: Quantification of Purines in Urine using UPLC-MS/MS with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard
This protocol is adapted from methodologies employing isotopically labeled internal standards for the analysis of nucleosides in biological fluids.
1. Materials and Reagents:
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ (≥98% purity)
-
Urine samples
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
UPLC-MS/MS system
2. Preparation of Standard and Internal Standard Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in 10 mM NH₄OH at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the stock solution with 10 mM NH₄OH to a final concentration of 8 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards of unlabeled 2'-deoxyguanosine in a blank matrix (e.g., synthetic urine or a pooled urine sample) at concentrations ranging from 100 to 5000 ng/mL.
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples 1:15 (v/v) with 10 mM NH₄OH.
-
In a 96-well plate, add 50 µL of the diluted urine sample.
-
Add 100 µL of 10 mM NH₄OH.
-
Add 50 µL of the internal standard working solution to each well.
-
Mix the plate for 3 minutes and then centrifuge at 3100 rpm for 10 minutes at 4°C.
-
Inject the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Analysis:
-
UPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 2'-deoxyguanosine and the ¹³C,¹⁵N₂-labeled internal standard.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of 2'-deoxyguanosine in the urine samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Generalized Synthetic Pathway for Labeled Nucleosides
Caption: Generalized workflow for the chemical synthesis of isotopically labeled 2'-deoxyguanosine.
Analytical Workflow for Quantification
Caption: Workflow for quantitative analysis using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
References
A Comprehensive Technical Guide to the Synthesis of ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine, a critical tool in biomedical research, particularly in studies involving DNA structure, dynamics, and drug interactions using nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide outlines both chemical and chemo-enzymatic synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate a comprehensive understanding of the processes involved.
Introduction
Isotopically labeled nucleosides, such as ¹³C,¹⁵N-labeled 2'-deoxyguanosine, are indispensable for elucidating the intricate mechanisms of biological systems. The incorporation of stable isotopes like ¹³C and ¹⁵N allows researchers to overcome the limitations of studying complex biomolecules by providing specific NMR-active nuclei and distinct mass shifts for mass spectrometry. These labeled compounds serve as powerful probes to investigate DNA-protein interactions, DNA damage and repair, and the binding of therapeutic agents to their nucleic acid targets. This guide focuses on the practical synthesis of 2'-deoxyguanosine with isotopic labels in both the purine base and the deoxyribose sugar, offering a valuable resource for laboratories involved in nucleic acid research and drug development.
Synthetic Strategies
The synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine can be broadly categorized into two main approaches: total chemical synthesis and chemo-enzymatic synthesis. Each strategy offers distinct advantages and is chosen based on the desired labeling pattern, required yield, and available resources.
Chemical Synthesis: This approach involves the multi-step construction of the labeled 2'-deoxyguanosine molecule from simple, commercially available isotopically labeled precursors. While offering great flexibility in placing labels at specific atomic positions, chemical synthesis can be a lengthy process involving stringent reaction conditions and the use of protecting groups.
Chemo-enzymatic Synthesis: This strategy combines the precision of chemical synthesis for creating the labeled nucleobase with the efficiency and stereoselectivity of enzymatic reactions for the glycosylation step. This hybrid approach often leads to higher yields and simpler purification procedures compared to purely chemical methods.[1]
Experimental Protocols
This section provides detailed experimental protocols for key stages in the synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine.
Synthesis of ¹³C,¹⁵N-Labeled Guanine
A common strategy for the synthesis of the labeled guanine base starts with simple labeled precursors and builds the purine ring system. The following is a representative protocol.
Protocol 1: Synthesis of [8-¹³C, 7,9-¹⁵N₂]-Guanine
This protocol is adapted from methods described for the synthesis of labeled purines.[2]
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[¹⁵N]-Sodium nitrite
-
Sodium dithionite
-
[¹³C]-Sodium ethyl xanthate
-
Dimethylformamide (DMF)
-
Raney Nickel (RaNi)
-
Formic acid
Procedure:
-
Nitrosation and Reduction: 4-amino-6-hydroxy-2-mercaptopyrimidine is first nitrosated using [¹⁵N]-sodium nitrite to introduce the first ¹⁵N label. The resulting nitroso-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine using sodium dithionite.
-
Ring Closure: The diaminopyrimidine is then reacted with [¹³C]-sodium ethyl xanthate in DMF to form the imidazole ring, incorporating the ¹³C label at the C8 position and the second ¹⁵N label at the N7 position.[2]
-
Desulfurization: The resulting 2-mercapto-[8-¹³C, 7,9-¹⁵N₂]-hypoxanthine is then desulfurized using Raney Nickel in formic acid to yield [8-¹³C, 7,9-¹⁵N₂]-hypoxanthine.
-
Conversion to Guanine: The labeled hypoxanthine can be converted to guanine through established chemical or enzymatic procedures.
Glycosylation of Labeled Guanine to form 2'-Deoxyguanosine
The crucial step of attaching the labeled guanine base to the 2'-deoxyribose sugar can be achieved through both chemical and enzymatic methods.
Protocol 2: Enzymatic Glycosylation using Purine Nucleoside Phosphorylase (PNP)
This chemo-enzymatic approach offers high stereoselectivity, yielding the desired β-anomer.[2]
Materials:
-
[¹³C,¹⁵N]-Guanine (from Protocol 1)
-
α-2-Deoxyribose-1-phosphate
-
Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Reaction Setup: Dissolve the ¹³C,¹⁵N-labeled guanine and α-2-deoxyribose-1-phosphate in the potassium phosphate buffer.
-
Enzymatic Reaction: Add Purine Nucleoside Phosphorylase to the solution and incubate the mixture at 37°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Purification: Once the reaction is complete, the enzyme is denatured by heating. The product, ¹³C,¹⁵N-labeled 2'-deoxyguanosine, is then purified from the reaction mixture using reversed-phase HPLC.[3][4]
Quantitative Data
The efficiency of the synthesis is evaluated by the reaction yields and the level of isotopic incorporation. The following tables summarize representative quantitative data.
| Step | Product | Typical Yield (%) | Reference |
| Synthesis of Labeled Guanine | [8-¹³C, 7,9-¹⁵N₂]-Guanine | 60-70 (over several steps) | [2] |
| Enzymatic Glycosylation | ¹³C,¹⁵N-2'-Deoxyguanosine | >90 | [2] |
Table 1: Representative Yields for the Synthesis of ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine.
| Isotope | Position | Isotopic Enrichment (%) | Reference |
| ¹³C | C8 of Guanine | >98 | [5] |
| ¹⁵N | N7, N9 of Guanine | >98 | [5] |
| ¹³C, ¹⁵N | Uniformly Labeled | >98 (¹³C), 96-98 (¹⁵N) | [6] |
Table 2: Typical Isotopic Enrichment Levels for Labeled 2'-Deoxyguanosine.
Characterization
The final product and key intermediates are rigorously characterized to confirm their identity, purity, and isotopic labeling pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to confirm the structure and the specific sites of isotopic labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight of the labeled compound and to determine the precise level of isotopic enrichment.[7][8]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows.
Caption: Chemical Synthesis Workflow for ¹³C,¹⁵N-Labeled 2'-Deoxyguanosine.
Caption: Chemo-enzymatic Synthesis Workflow.
Conclusion
The synthesis of ¹³C,¹⁵N-labeled 2'-deoxyguanosine is a well-established process that is crucial for advanced research in molecular biology and drug development. Both chemical and chemo-enzymatic methods provide viable routes to obtain this valuable compound, with the choice of method depending on the specific research needs. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the successful in-house synthesis and application of isotopically labeled 2'-deoxyguanosine in their studies. The continued development of more efficient and site-specific labeling strategies will undoubtedly further expand the utility of these powerful molecular probes.
References
- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Guanine (8-¹³C, 98%; 7,9-¹âµNâ, 98%) - Cambridge Isotope Laboratories, CNLM-3990-25 [isotope.com]
- 6. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]
- 7. Isotope dilution high-performance liquid chromatography-electrospray tandem mass spectrometry assay for the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxyguanosine-13C,15N2 chemical properties
An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of 2'-Deoxyguanosine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool for researchers, scientists, and drug development professionals engaged in studies of DNA metabolism, damage, and repair.
Core Chemical Properties
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of the natural nucleoside 2'-deoxyguanosine. The incorporation of one carbon-13 and two nitrogen-15 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a valuable probe in nuclear magnetic resonance (NMR) studies.
Table 1: Chemical and Physical Properties of 2'-Deoxyguanosine-¹³C,¹⁵N₂
| Property | Value | Source(s) |
| Molecular Formula | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₄ | [1] |
| Molecular Weight | 270.22 g/mol | [1] |
| Appearance | White to off-white solid | [][3] |
| Melting Point | 300 °C (unlabeled) | [4][5] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and DMSO. | [][3] |
| Storage | Store at -20°C, protected from light. | [][6] |
Experimental Protocols
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., DNA adducts) in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) in DNA using LC-MS/MS
This protocol outlines the general steps for the analysis of 8-oxodG, a common marker of oxidative DNA damage, using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
1. DNA Extraction and Preparation:
-
Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or spin column-based methods).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.
2. Sample Spiking and Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ to serve as the internal standard.
-
Enzymatically digest the DNA to its constituent nucleosides. A common enzyme cocktail includes DNase I, phosphodiesterases I and II, and alkaline phosphatase.[7]
-
Incubate the mixture under optimal conditions for the enzymes (e.g., 37°C for several hours or overnight).
3. Sample Purification:
-
Purify the nucleoside mixture to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or immunoaffinity column purification, which can specifically enrich for the analyte of interest (e.g., 8-oxodG).[8]
-
Dry the purified sample under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., mobile phase).
4. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid, is typically used.
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific transitions for the analyte and the internal standard. For example, for 8-oxodG, the transition of the [M+H]⁺ ion at m/z 284 to the product ion at m/z 168 is often monitored.[8] For the internal standard, the corresponding mass-shifted transition would be monitored.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the unlabeled 8-oxodG standard.
-
Calculate the concentration of 8-oxodG in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 2'-Deoxyguanosine
2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. It can be phosphorylated to form deoxyguanosine monophosphate (dGMP), which is subsequently converted to dGTP and incorporated into DNA during replication and repair.
Caption: Metabolic fate of 2'-Deoxyguanosine.
Experimental Workflow for DNA Adduct Analysis
The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard is integral to the workflow for quantifying DNA damage.
Caption: Workflow for DNA adduct quantification.
Base Excision Repair (BER) Pathway
2'-Deoxyguanosine is susceptible to oxidative damage, leading to the formation of lesions like 8-oxoguanine. The Base Excision Repair (BER) pathway is a major mechanism for repairing such damage.
Caption: Base Excision Repair of 8-oxoguanine.
References
- 1. scbt.com [scbt.com]
- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 4. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-deoxyguanosine [chembk.com]
- 6. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Purine Metabolism: An In-depth Technical Guide to Isotopic Labeling of Purine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques for the isotopic labeling of purine nucleosides. It is designed to serve as a technical resource for researchers in academia and industry, offering detailed methodologies, data presentation, and visual workflows to facilitate the application of these powerful techniques in metabolic studies, drug development, and beyond.
Introduction
Purine nucleosides, the fundamental building blocks of DNA and RNA, are central to a vast array of cellular processes, including energy transfer, signaling, and the regulation of enzymatic activities. The study of their intricate metabolic pathways—de novo synthesis and salvage—is crucial for understanding cellular physiology in both healthy and diseased states. Isotopic labeling, the practice of incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into molecules, has emerged as an indispensable tool for tracing the metabolic fate of purine nucleosides and quantifying their dynamics with high precision.
This guide will delve into the various strategies for isotopic labeling, from metabolic labeling in cell culture to chemical synthesis, and explore their applications in elucidating metabolic fluxes, identifying drug targets, and understanding the mechanisms of action of therapeutic agents.
Core Concepts in Purine Metabolism
Cells utilize two primary pathways for the synthesis of purine nucleotides: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), formate, and carbon dioxide. The pathway begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and proceeds through a series of eleven enzymatic steps to produce inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]
-
Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) and nucleosides, which are recovered from the breakdown of nucleic acids or from extracellular sources. This pathway is less energy-intensive than de novo synthesis.
The interplay between these two pathways is tightly regulated to maintain a balanced pool of purine nucleotides.[1] Isotopic labeling allows researchers to dissect the relative contributions of each pathway under different physiological conditions.
Isotopic Labeling Strategies
The choice of isotopic tracer and labeling strategy is critical and depends on the specific research question. Common stable isotopes used for labeling purine nucleosides include ¹³C, ¹⁵N, and ²H.
Metabolic Labeling
Metabolic labeling involves providing cells or organisms with precursors enriched with stable isotopes, which are then incorporated into newly synthesized biomolecules.
-
¹⁵N Labeling: [¹⁵N]glycine and [¹⁵N]glutamine are frequently used to label the purine ring. For instance, pulsing HeLa cells with [¹⁵N]glycine allows for the measurement of ¹⁵N incorporation into IMP, AMP, and GMP, providing a direct readout of de novo purine biosynthesis flux.[2] Stable isotope tracing with ¹⁵N-ammonium has also been used to demonstrate enhanced labeling of glutamine and purine nucleotides.[3]
-
¹³C Labeling: [¹³C]glycine and [¹³C]formate can be used to label the carbon atoms of the purine ring.[4] Uniformly labeled [U-¹³C]-glucose is another common tracer that labels the ribose moiety and can also contribute carbons to the purine ring through various metabolic pathways.[5]
-
²H Labeling: Deuterated water (D₂O) can be used for broad, non-specific labeling of newly synthesized molecules. More specific labeling can be achieved with deuterated precursors like [6,6-²H₂]-glucose.[5]
Chemical Synthesis
For applications requiring site-specific labeling or the synthesis of modified nucleosides, chemical synthesis provides a powerful alternative. This approach allows for the precise placement of isotopes at any desired position within the purine base or the ribose sugar. While synthetically demanding, it offers unparalleled control over the labeling pattern.[6]
Analytical Techniques for Labeled Nucleosides
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to detect and quantify isotopically labeled purine nucleosides.
-
Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and can accurately quantify the abundance of different isotopomers (molecules that differ only in their isotopic composition).[7][8] High-resolution MS can distinguish between different labeled species with high confidence.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopic labels within a molecule. ¹³C and ¹⁵N NMR are particularly useful for structural and dynamic studies of nucleic acids.[10][]
Quantitative Data Presentation
The following tables summarize key quantitative data from isotopic labeling studies of purine nucleosides.
Table 1: Isotopic Enrichment in Purine Nucleotides in HeLa Cells
| Condition | Metabolite | Fold Change vs. Purine-Rich | Isotopic Tracer |
| Purine-Depleted | IMP | 2.8-fold increase[2] | [¹⁵N]glycine[2] |
| Purine-Depleted | AMP | Increased[2] | [¹⁵N]glycine[2] |
| Purine-Depleted | Adenosine | Higher[2] | [¹⁵N]glycine[2] |
| Purine-Depleted | Guanosine | Higher[2] | [¹⁵N]glycine[2] |
| Purine-Depleted | Inosine | Higher[2] | [¹⁵N]glycine[2] |
| Purine-Depleted | Hypoxanthine | Lower[2] | [¹⁵N]glycine[2] |
Table 2: Isotopic Labeling Strategies and Mass Shifts
| Isotopic Tracer | Labeled Moiety | Expected Mass Shift (Da) | Reference |
| [¹⁵N]glycine | Purine Ring | +1 per incorporated ¹⁵N | [2] |
| [¹⁵N₄]hypoxanthine | Purine Base | +4 | [4] |
| [¹⁵N]Ser (via [¹⁵N]Gly) | Purine Ring | +1 | [4] |
| [¹³C]Gly | Purine Ring | +1 per incorporated ¹³C | [4] |
| [¹³C]formate | Purine Ring | +1 per incorporated ¹³C | [4] |
| [¹³C₃,¹⁵N]Ser | Purine Ring & Ribose | +3 to +5 in purine nucleotides | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Purine Nucleotides in HeLa Cells with [¹⁵N]glycine
This protocol is adapted from the methodology used to measure de novo purine biosynthesis.[2]
1. Cell Culture and Labeling:
- Culture HeLa cells in standard purine-rich medium.
- To induce purinosome formation and enhance de novo synthesis, switch cells to a purine-depleted medium for a specified period (e.g., 168 hours).[2]
- For the labeling experiment, replace the culture medium with a medium containing [¹⁵N]glycine.
- Incubate the cells for various time points to monitor the incorporation of the label.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
- Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-Orbitrap).[2]
- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled and ¹⁵N-labeled IMP, AMP, and GMP.[2]
4. Data Analysis:
- Calculate the rate of ¹⁵N incorporation into each purine nucleotide.
- The flux of de novo purine biosynthesis can be estimated from the initial rate of label incorporation.[2]
Protocol 2: Isotopic Labeling for Metabolic Flux Analysis (MFA) with ¹³C-Labeled Glucose
This protocol provides a general framework for performing ¹³C-MFA experiments.[12][13]
1. Experimental Design:
- Define the metabolic network of interest.
- Select an appropriate ¹³C-labeled tracer, such as [1,2-¹³C₂]glucose or [U-¹³C]glucose, to provide informative labeling patterns for the pathways under investigation.[13]
2. Tracer Experiment:
- Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[13]
3. Sample Preparation:
- Rapidly quench metabolism and harvest the cells.
- Hydrolyze cellular proteins to release amino acids, which can serve as reporters for the labeling state of central carbon metabolism.
- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]
4. Isotopic Labeling Measurement:
- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[13]
5. Flux Estimation:
- Construct a stoichiometric model of the relevant metabolic pathways.
- Use computational software to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[13]
Applications in Drug Development
Isotopic labeling of purine nucleosides is a valuable tool in the development of new therapeutics.
-
Target Identification and Validation: By tracing metabolic pathways, researchers can identify enzymes that are critical for disease progression and may serve as novel drug targets.[12]
-
Mechanism of Action Studies: Isotopic labeling can elucidate how a drug alters metabolic networks to exert its therapeutic effect.[12] For example, this approach can be used to study the impact of purine nucleoside analogs, an important class of anticancer drugs.[14]
-
ADME Studies: Isotopic labels (both stable and radioactive) are incorporated into drug candidates to study their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15]
Conclusion
Isotopic labeling of purine nucleosides provides a powerful and versatile platform for investigating the complexities of purine metabolism. The methodologies and applications outlined in this guide offer a solid foundation for researchers to employ these techniques to gain deeper insights into cellular function, disease pathogenesis, and the development of novel therapeutic strategies. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further illuminating the critical roles of purine nucleosides in biology and medicine.
References
- 1. news-medical.net [news-medical.net]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
The Sentinel of the Genome: A Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Damage Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in the precise quantification of DNA damage. As a stable isotope-labeled internal standard, this molecule is paramount for achieving accuracy and reproducibility in mass spectrometry-based analyses, particularly for the biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key indicator of oxidative stress and a harbinger of mutagenesis and carcinogenesis.
The Core Principle: Isotope Dilution Mass Spectrometry
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS).[1][2] This analytical technique is the gold standard for the quantification of DNA adducts due to its superior selectivity, sensitivity, and accuracy.[1]
The Rationale:
The stable isotope-labeled standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, is chemically identical to its natural counterpart, 2'-deoxyguanosine, and its oxidative product, 8-oxodG, but has a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[2] By spiking a known quantity of the labeled standard into a biological sample at the earliest stage of preparation, it experiences the same processing and potential for loss as the endogenous analyte.[1]
During mass spectrometry analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio. By comparing the signal intensity of the analyte to that of the known amount of internal standard, precise quantification can be achieved, correcting for:
-
Sample Loss: During DNA isolation, hydrolysis, and purification steps.
-
Ionization Suppression/Enhancement: Matrix effects in the mass spectrometer's ion source can alter signal intensity. The co-eluting internal standard experiences the same effects, allowing for accurate normalization.[2]
-
Instrumental Variability: Fluctuations in instrument performance are accounted for in each individual sample.
The use of a stable isotope-labeled internal standard is crucial for overcoming the challenges of measuring DNA adducts, which are often present at very low concentrations (0.01–10 adducts per 10⁸ normal nucleotides).[1]
Focus on 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG): A Key Biomarker
2'-deoxyguanosine is the most readily oxidized of the four DNA bases. Its most common oxidative lesion is 8-oxodG. The accumulation of 8-oxodG in DNA is a significant biomarker for oxidative stress and is implicated in aging, carcinogenesis, and various neurodegenerative diseases.
Mutagenic Potential:
If not repaired, 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. These mutations can inactivate tumor suppressor genes or activate oncogenes, contributing to cancer development.
Signaling Pathways and Biological Consequences
The quantification of 8-oxodG using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as a standard provides critical data for understanding the cellular response to oxidative stress. The primary repair mechanism for 8-oxodG is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER) Pathway for 8-oxodG
Caption: The Base Excision Repair (BER) pathway for 8-oxodG.
Mutagenesis Pathway of 8-oxodG
Caption: Mutagenic pathway of unrepaired 8-oxodG.
Experimental Workflow and Protocols
The accurate measurement of 8-oxodG using 2'-Deoxyguanosine-¹³C,¹⁵N₂ involves a multi-step process.
Overall Experimental Workflow
Caption: General workflow for 8-oxodG quantification.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature. Optimization may be required depending on the sample type and instrumentation.
A. Materials and Reagents:
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ (Internal Standard)
-
DNA isolation kit (e.g., Qiagen DNeasy)
-
Nuclease P1
-
Alkaline Phosphatase
-
DNase I
-
Proteinase K
-
RNase A
-
Desferrioxamine (DFO) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (antioxidants)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
B. Procedure:
-
DNA Isolation:
-
Homogenize tissue or lyse cells according to standard protocols.
-
Isolate genomic DNA using a commercial kit or a standard phenol-chloroform extraction method. It is critical to include an antioxidant like DFO in the lysis and subsequent buffers to prevent artifactual oxidation of guanine during the procedure.
-
-
DNA Quantification and Internal Standard Spiking:
-
Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).
-
To a known amount of DNA (e.g., 10-50 µg), add a precise amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
-
Enzymatic Hydrolysis:
-
Dry the DNA and internal standard mixture under vacuum.
-
Resuspend the pellet in a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing an antioxidant.
-
Add DNase I and incubate at 37°C for 1-2 hours.
-
Add Nuclease P1 and continue incubation at 37°C for 2-4 hours.
-
Adjust the pH to ~8.0 with a suitable buffer (e.g., 1 M Tris-HCl).
-
Add alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with methanol or a methanol/water mixture.
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase is used to separate the nucleosides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-oxodG: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion (e.g., m/z 284 -> 168).
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ (as 8-oxodG-¹³C,¹⁵N₂): Monitor the corresponding mass-shifted transition (e.g., m/z 287 -> 171, assuming one ¹³C and two ¹⁵N). The exact mass shift will depend on the labeling pattern of the standard.
-
-
-
C. Data Analysis:
-
Integrate the peak areas for both the endogenous 8-oxodG and the ¹³C,¹⁵N₂-labeled internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of 8-oxodG in the original sample using a calibration curve prepared with known amounts of unlabeled 8-oxodG and a fixed amount of the internal standard.
Quantitative Data Summary
The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ and similar isotopic standards has enabled the reliable quantification of 8-oxodG across a wide range of biological matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for 8-oxodG Quantification
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1.8 - 5 fmol on-column | [3] |
| Limit of Quantification (LOQ) | ~25 fmol on-column | |
| Linearity Range | 0.95 - 95 nmol/L | |
| Accuracy | 98.7 - 101.0% | |
| Precision (RSD) | < 10% | |
| Recovery from Urine | ~88% |
Table 2: Representative Levels of 8-oxodG in Biological Samples
| Sample Type | Organism | Reported Level (lesions / 10⁶ dG) | Reference |
| Human Lymphocyte DNA | Human | 1.57 ± 0.88 | |
| Rat Liver DNA | Rat | 2-3 (depending on isolation kit) | |
| HeLa Cell DNA (basal) | Human | ~0.55 | |
| Human Lung Adenocarcinoma | Human | ~0.55 | |
| H358 Cells (basal) | Human | ~2.2 (per 10⁷ dG) |
Note: Reported levels can vary significantly based on the DNA isolation and analysis methods used, as well as the physiological state of the organism.
Conclusion
2'-Deoxyguanosine-¹³C,¹⁵N₂ is an indispensable tool in the field of DNA damage research. Its application as an internal standard in isotope dilution LC-MS/MS provides the accuracy and precision required to quantify low levels of the critical oxidative damage biomarker, 8-oxodG. The data generated from these studies are vital for elucidating the mechanisms of DNA repair, understanding the etiology of diseases such as cancer, and for the development of novel therapeutic and preventative strategies. This guide provides a foundational understanding and practical framework for researchers and professionals aiming to leverage this powerful technology in their work.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxyguanosine-13C,15N2 for tracing DNA metabolism
An In-depth Technical Guide to Tracing DNA Metabolism with 2'-Deoxyguanosine-¹³C,¹⁵N₂
Introduction
The study of DNA metabolism, encompassing synthesis, repair, and degradation, is fundamental to understanding cellular proliferation, disease pathogenesis, and the mechanisms of therapeutic agents. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and safe methodology for tracing the fate of metabolic precursors in vivo and in vitro. 2'-Deoxyguanosine-¹³C,¹⁵N₂ is an isotopically labeled nucleoside that serves as a precise tracer for quantifying the rate of DNA synthesis via the nucleotide salvage pathway.[1] When introduced to biological systems, it is incorporated into newly synthesized DNA, and its abundance relative to its unlabeled counterpart can be accurately measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, experimental protocols, and data analysis techniques for using 2'-Deoxyguanosine-¹³C,¹⁵N₂ to trace DNA metabolism. Its applications are vast, ranging from assessing the proliferation rate of cancer cells to determining the efficacy of drugs that target DNA synthesis.
Core Concepts: DNA Nucleotide Metabolism
Cells produce deoxyribonucleotides, the building blocks of DNA, through two primary pathways: the de novo synthesis pathway and the salvage pathway.[2]
-
De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, carbon dioxide, and ribose-5-phosphate.[3] The purine ring is constructed step-by-step while attached to a ribose sugar, a process that is energetically demanding.[4]
-
Salvage Pathway: This more energy-efficient pathway recycles pre-existing nucleobases and nucleosides from the breakdown of DNA and RNA.[2][5] Enzymes like deoxyguanosine kinase phosphorylate salvaged deoxyguanosine to form deoxyguanosine monophosphate (dGMP), which is then further phosphorylated to deoxyguanosine triphosphate (dGTP) for incorporation into DNA.[6]
Exogenously supplied 2'-Deoxyguanosine-¹³C,¹⁵N₂ is primarily utilized by the salvage pathway, making it an excellent tracer for this specific metabolic route.
Experimental Workflow for Tracing DNA Synthesis
The overall process involves administering the stable isotope tracer, isolating the genomic DNA from the cells or tissues of interest, hydrolyzing the DNA into its constituent deoxynucleosides, and finally, analyzing the ratio of labeled to unlabeled 2'-deoxyguanosine using LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Cell Culture Labeling and DNA Isolation
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Tracer Administration: Introduce 2'-Deoxyguanosine-¹³C,¹⁵N₂ into the culture medium. The final concentration should be optimized but typically ranges from 1-10 µM.
-
Incubation: Culture the cells for a predetermined period. This can range from a few hours to several cell cycles, depending on the experimental question.
-
Cell Harvesting: Harvest cells by trypsinization or scraping, followed by centrifugation.
-
Genomic DNA Isolation: Isolate genomic DNA using a commercial kit (e.g., Qiagen DNeasy) or a standard phenol-chloroform extraction protocol.[7] Ensure high purity and quantify the DNA concentration using UV spectrophotometry.[7]
Protocol 2: Enzymatic Hydrolysis of DNA
This protocol digests purified DNA into individual deoxynucleosides for LC-MS/MS analysis.[7][8]
-
Standard Spiking: To an aliquot of genomic DNA (typically 10-50 µg), add a known amount of a different stable isotope-labeled standard, such as [¹⁵N₅]-2'-deoxyguanosine, to serve as an internal standard for absolute quantification.
-
Initial Digestion: Add deoxyribonuclease I (DNase I) and incubate at 37°C for 3-6 hours.[8] This enzyme begins to break down the DNA backbone.
-
Secondary Digestion: Add alkaline phosphatase and phosphodiesterase I to the mixture.[7] Incubate at 37°C for 12-18 hours (overnight). This completes the digestion to free deoxynucleosides.
-
Sample Cleanup (Optional): Use solid-phase extraction (SPE) to remove enzymes and other interfering substances, which can improve the quality of the LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography separates the deoxynucleosides, and tandem mass spectrometry provides sensitive and specific detection.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis.[9][10]
-
Mobile Phase: A typical gradient involves water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9]
-
Gradient: A shallow gradient from ~0-30% Solvent B over 10-20 minutes is usually sufficient to separate the deoxynucleosides.[9]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI) mode.[8]
-
Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for highest sensitivity and specificity.[8][11]
-
SRM Transitions: The key is to monitor the transition from the protonated molecular ion [M+H]⁺ to the protonated base fragment [BH₂]⁺, which results from the cleavage of the glycosidic bond.[8]
-
Unlabeled 2'-dG: Monitor the transition for endogenous deoxyguanosine.
-
Labeled 2'-dG-¹³C,¹⁵N₂: Monitor the transition corresponding to the labeled tracer. The exact m/z values will depend on the specific labeling pattern (e.g., one ¹³C and two ¹⁵N atoms would result in a +3 Da mass shift).
-
-
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis is the peak area for the labeled and unlabeled 2'-deoxyguanosine. The fraction of newly synthesized DNA (f) can be calculated using the precursor-product relationship, which compares the isotopic enrichment of the product (DNA) to that of the precursor pool.[12] A simplified ratio of labeled to total (labeled + unlabeled) nucleoside provides a direct measure of new DNA incorporation.
Sample Quantitative Data
The following table illustrates hypothetical data from an experiment testing the effect of a novel DNA synthesis inhibitor on a cancer cell line.
| Treatment Group | Concentration | Labeled 2'-dG (Peak Area) | Unlabeled 2'-dG (Peak Area) | % New DNA Synthesis (Labeled / Total) |
| Vehicle Control | 0 µM | 1,520,000 | 3,480,000 | 30.4% |
| Inhibitor X | 1 µM | 985,000 | 3,515,000 | 21.9% |
| Inhibitor X | 5 µM | 410,000 | 3,590,000 | 10.3% |
| Inhibitor X | 20 µM | 82,000 | 3,618,000 | 2.2% |
This structured data clearly demonstrates a dose-dependent inhibition of new DNA synthesis by "Inhibitor X," showcasing the power of this technique for drug development.
Applications in Research and Drug Development
-
Oncology: Measure the proliferation rates of tumor cells and assess the efficacy of cytotoxic or cytostatic cancer therapies that target DNA replication.[13]
-
Pharmacology: Determine the mechanism of action for nucleoside analog drugs by tracing their incorporation into DNA.
-
Toxicology: Quantify DNA damage and repair rates by measuring the incorporation of labeled nucleosides during the DNA repair process.[14][15] This is particularly relevant for studying genotoxic compounds.
-
Cell Biology: Investigate fundamental processes such as cell cycle kinetics, stem cell turnover, and tissue regeneration.[12]
References
- 1. scbt.com [scbt.com]
- 2. fiveable.me [fiveable.me]
- 3. De novo synthesis - Wikipedia [en.wikipedia.org]
- 4. De Novo Biosynthesis of Nucleic Acids [unacademy.com]
- 5. youtube.com [youtube.com]
- 6. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantitation of N-(deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine adducts in DNA using online column-switching liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KIT - Department of Food Chemistry and Toxicology - Research - DNA repair and essential trace metals [lmctox.iab.kit.edu]
The Core Applications of Labeled Deoxynucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental applications of labeled deoxynucleosides in molecular biology, drug development, and clinical research. From elucidating the intricacies of DNA replication and repair to enabling high-throughput screening and advanced diagnostics, these powerful tools are indispensable for modern life sciences. This document details the core methodologies, presents quantitative data for comparative analysis, and provides visual workflows to facilitate a deeper understanding of these techniques.
Introduction to Labeled Deoxynucleosides
Labeled deoxynucleosides are synthetic analogs of the natural building blocks of DNA (deoxyadenosine, deoxyguanosine, deoxycytidine, and deoxythymidine) that have been modified to contain a detectable tag. These tags can be radioactive isotopes, fluorescent molecules, or heavy isotopes, each offering unique advantages for specific applications. Once introduced to cells or in vitro systems, these labeled precursors are incorporated into newly synthesized DNA by polymerases, allowing for the direct visualization and quantification of various cellular processes.
The primary labeling strategies include:
-
Radioactive Labeling: Historically significant, isotopes like ³H and ³²P offer high sensitivity for autoradiographic detection.
-
Fluorescent Labeling: A widely used method employing fluorophores that can be directly detected by microscopy or flow cytometry. This approach is often coupled with "click chemistry" for high specificity and efficiency.
-
Heavy Isotope Labeling: The use of isotopes such as ¹³C, ¹⁵N, and ²H allows for the differentiation of newly synthesized DNA from pre-existing DNA by mass spectrometry, providing a powerful tool for metabolic tracing.[1][2][3][4][5]
Monitoring Cell Proliferation: The EdU Assay
One of the most prevalent applications of labeled deoxynucleosides is the measurement of cell proliferation. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay has largely replaced the traditional 5-bromo-2'-deoxyuridine (BrdU) assay due to its speed, simplicity, and milder detection conditions.[6][7][8]
Principle of the EdU Assay
EdU, a thymidine analog, is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. The terminal alkyne group of EdU then serves as a handle for a highly specific and efficient copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide, a process known as "click chemistry." This covalent reaction allows for the robust and sensitive detection of DNA synthesis.
Experimental Protocol: EdU Cell Proliferation Assay
This protocol is a generalized procedure for labeling adherent cells in culture.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(I) catalyst, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell type and experimental design.
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Stain the nuclei with a suitable counterstain (e.g., DAPI) for 15 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
Workflow for EdU-based Cell Proliferation Assay
Quantitative Comparison: EdU vs. BrdU
| Parameter | EdU Assay | BrdU Assay | Reference(s) |
| Detection Method | Click Chemistry | Immunohistochemistry | [6][9] |
| DNA Denaturation | Not Required | Required (HCl, DNase, or heat) | [9][10] |
| Protocol Duration | ~2-3 hours | ~6-24 hours | [9] |
| Sensitivity | High | High | [11] |
| Multiplexing | Excellent compatibility | Limited by antibody cross-reactivity and harsh denaturation | [9] |
| Cytotoxicity | Higher than BrdU at elevated concentrations | Lower than EdU at comparable concentrations | [12][13] |
Detection of DNA Damage and Repair
Labeled deoxynucleosides are crucial for studying DNA damage and the cellular response mechanisms that maintain genomic integrity. Various assays utilize these molecules to detect DNA strand breaks, base lesions, and the process of DNA repair synthesis.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
During apoptosis, endonucleases cleave genomic DNA, generating a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled deoxyuridine triphosphates (dUTPs), such as Br-dUTP or fluorescently labeled dUTPs, onto these 3'-OH ends. The incorporated label is then detected, allowing for the identification of apoptotic cells.
This is a generalized protocol for fluorescent detection in fixed cells.
Materials:
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT reaction buffer
-
TdT enzyme
-
Labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP)
-
Detection reagents (if using an indirectly labeled dUTP, e.g., fluorescently labeled anti-BrdU antibody)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Sample Preparation: Fix and permeabilize cells as described in the EdU assay protocol.
-
Equilibration: Incubate the sample in TdT reaction buffer for 10-15 minutes at room temperature.
-
Labeling Reaction: Incubate the sample with a mixture of TdT enzyme and labeled dUTP in TdT reaction buffer for 60 minutes at 37°C in a humidified chamber.
-
Detection (for indirect methods): If using an indirectly labeled dUTP like Br-dUTP, wash the sample and then incubate with a fluorescently labeled secondary antibody.
-
Staining and Imaging: Wash the sample, counterstain the nuclei with DAPI, and visualize using a fluorescence microscope.
DNA Repair Synthesis Assays: BER and NER
Labeled deoxynucleosides are used in in vitro assays to measure the activity of DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
These assays typically use a plasmid or oligonucleotide substrate containing a specific type of DNA damage. The damaged substrate is incubated with a cell-free extract or purified repair enzymes. During the repair process, a patch of DNA containing the lesion is excised and new, unlabeled DNA is synthesized by a DNA polymerase using the undamaged strand as a template. The incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) into this newly synthesized patch allows for the quantification of repair activity.[9][14]
This protocol describes a method to measure BER activity using a radiolabeled dNTP.
Materials:
-
DNA substrate with a specific base lesion (e.g., uracil-containing plasmid)
-
Cell-free extract or purified BER enzymes (DNA glycosylase, AP endonuclease, DNA polymerase, DNA ligase)
-
Reaction buffer
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
Unlabeled dNTPs
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, cell-free extract or purified enzymes, reaction buffer, unlabeled dNTPs, and the radiolabeled dNTP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Analysis: Stop the reaction and analyze the incorporation of the radiolabel into the DNA substrate by agarose gel electrophoresis followed by phosphorimaging. The amount of incorporated radioactivity is proportional to the BER activity.[9][10][15][16][17][18][19]
DNA Damage Response (DDR) Signaling
The incorporation of modified deoxynucleosides can trigger the DNA Damage Response (DDR) pathway, providing a tool to study these critical signaling cascades. The ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases are key sensors of DNA damage and replication stress.[20][21][22][23]
Advanced Applications and Methodologies
DNA Fiber Analysis
The DNA fiber assay is a powerful technique for visualizing individual DNA replication forks and studying replication dynamics. Cells are sequentially pulsed with two different halogenated deoxynucleosides, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU). Following cell lysis and DNA spreading, the incorporated analogs are detected with specific antibodies, allowing for the measurement of replication fork speed, origin firing, and fork stalling.[2][5][24]
DNA Sequencing
Fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) are the cornerstone of Sanger sequencing. These chain-terminating nucleosides lack the 3'-OH group required for phosphodiester bond formation. When a ddNTP is incorporated during DNA synthesis, the chain elongation is terminated. By using four different fluorescently labeled ddNTPs (one for each base), the sequence of a DNA template can be determined by separating the resulting fragments by size.
Heavy Isotope Labeling for Mass Spectrometry
Stable isotope-labeled deoxynucleosides, such as [¹⁵N₅]-2'-deoxyadenosine, are used as tracers in mass spectrometry-based studies.[8] This approach allows for the accurate quantification of DNA adducts and the differentiation between endogenous and exogenous sources of DNA damage.[1][3][4][5] The use of stable isotope-labeled internal standards is considered the gold standard for DNA adduct analysis due to its high specificity and accuracy.[1][2]
Data Presentation
Comparison of DNA Damage Detection Assays
| Assay | Principle | Primary Lesion Detected | Sensitivity | Throughput | Reference(s) |
| TUNEL Assay | Enzymatic labeling of 3'-OH ends of DNA breaks | DNA Fragmentation (Single and Double-Strand Breaks) | High | Moderate to High (Flow Cytometry) | [19][25] |
| Comet Assay (Single Cell Gel Electrophoresis) | Electrophoretic migration of fragmented DNA | Single and Double-Strand Breaks | Very High | Moderate | [19][25][26][27] |
| γH2AX Assay | Immunodetection of phosphorylated histone H2AX | Double-Strand Breaks | High | High (Flow Cytometry/Microscopy) | [25][26][27] |
Spectral Properties of Common Fluorescent Labels for Deoxynucleosides
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Fluorescein (FITC) | 494 | 520 | 0.92 | ~75,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | ~71,000 |
| BODIPY-FL | 503 | 512 | 0.97 | ~80,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | ~150,000 |
| Alexa Fluor 546 | 556 | 573 | 0.79 | ~104,000 |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | ~250,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | ~239,000 |
Note: Spectral properties can vary depending on the conjugation chemistry and the local environment.
Conclusion
Labeled deoxynucleosides are versatile and powerful tools that have revolutionized our ability to study fundamental cellular processes. From tracking cell division and death to unraveling the complexities of DNA replication and repair, these molecules provide researchers with unprecedented insights into the inner workings of the cell. As labeling technologies and detection methods continue to advance, the applications of labeled deoxynucleosides are poised to expand even further, driving innovation in basic research, drug discovery, and diagnostics.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tera.org [tera.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments for Chemicals with both Exogenous and Endogenous Exposures. - American Chemistry Council [americanchemistry.com]
- 6. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A DNA Cleavage Assay Using Synthetic Oligonucleotide Containing a Single Site-Directed Lesion for In Vitro Base Excision Repair Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualizing replication fork encounters with DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comparative study of using comet assay and gammaH2AX foci formation in the detection of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. unimedizin-mainz.de [unimedizin-mainz.de]
- 27. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Analysis of Oxidative DNA Damage Markers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies surrounding the discovery and quantification of oxidative DNA damage markers. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage, including modifications to DNA.[1][2] These modifications, or lesions, if left unrepaired, can contribute to mutagenesis, carcinogenesis, and the progression of numerous diseases.[3][4] This guide will delve into the key markers of oxidative DNA damage, with a primary focus on the most extensively studied lesion, 8-oxo-2'-deoxyguanosine (8-oxodG), and detail the experimental protocols for its detection and the cellular pathways that respond to this form of DNA damage.
Key Oxidative DNA Damage Markers
While numerous oxidative DNA lesions have been identified, 8-oxo-2'-deoxyguanosine (8-oxodG), also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), stands out as a pivotal biomarker.[5][6] First reported in 1984 as a major product of in vitro oxidative DNA damage, its presence in cellular DNA is now widely used to assess the extent of oxidative stress and the risk of developing various cancers and degenerative diseases.[6][7] Increased levels of 8-oxodG have been associated with carcinogenesis and are often found in higher concentrations in individuals exposed to carcinogens like tobacco smoke and heavy metals.[3][6]
Analytical Methods for the Detection of 8-oxodG
The accurate measurement of oxidative DNA damage markers is crucial for understanding their biological significance.[8] A variety of sensitive and specific methods have been developed for the quantification of 8-oxodG in biological samples such as urine, blood, tissues, and cell cultures.[9][10] The primary techniques include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Comet Assay.[11][12]
Quantitative Data on 8-oxodG Detection
The following tables summarize key quantitative data related to the detection of 8-oxodG using various analytical methods, as well as reported concentrations in different human biological samples.
| Analytical Method | Analyte | Matrix | Detection Limit | Reference |
| HPLC-ECD | 8-oxodG | Serum | < 10 pg/mL | [13] |
| HPLC-MS/MS | 8-oxodG, 8-oxoGua | Urine | ~2 nM (nucleobases), ~0.5 nM (nucleosides) | [14] |
| UPLC-HESI-MS/MS | 8-oxodG | DNA | 0.5 adducts per 10⁶ dG | [12] |
| UHPLC-MS/MS | 8-oxodG | On-column | 5 fmol | [15] |
| Capillary Electrophoresis with Electrochemical Detection | 8-oxoG, 8-OHdG | Microdialysate | 0.5 nM | [16] |
| ELISA | 8-OHdG | Various | 0.59 ng/mL | [17] |
| Biological Sample | Analyte | Concentration Range | Population | Reference |
| Human Urine | 8-oxodG | 0.55 - 1.95 pmol/μmol creatinine | Healthy Adults | [15] |
| Human Urine | 8-oxodG | 0.24 - 2.47 nmol/mmol creatinine | Healthy Adults | [18] |
| Human Urine | 8-oxoGua | 7.7 (4.65–10.15) nmol/24 hr (median and interquartile range) | Healthy Controls | [19] |
| Human Urine | 8-oxodG | 2.2 (1.7–2.8) nmol/24 hr (median and interquartile range) | Healthy Controls | [19] |
| Human Leukocyte DNA | 8-oxodG | 4.46 (3.82–5.31) per 10⁶ dG (median and interquartile range) | Healthy Controls | [19] |
| Human Lymphocyte DNA | 8-oxodG | 1.57 ± 0.88 adducts per 10⁶ dG (mean ± SD) | Healthy Subjects | [20] |
| Human Serum | 8-OHdG | 0 - 70 pg/mL (25.5 ± 13.8 pg/mL) | Healthy People | [13] |
| Rat Liver DNA | 8-oxo-dG | 1.65 ± 0.55 adducts per 10⁶ dG (mean ± SD) | Healthy Rats | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate quantification of oxidative DNA damage markers. Below are summarized protocols for the key experimental techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the determination of 8-oxodG.[1][10]
Sample Preparation (DNA from Cells or Tissues):
-
DNA Isolation: Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol. To minimize artificial oxidation during this process, it is crucial to handle samples on ice and use antioxidants like TEMPO.[12][20]
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides. This typically involves incubation with nuclease P1, followed by alkaline phosphatase to dephosphorylate the nucleotides.[7][21]
-
Solid Phase Extraction (SPE) (for complex matrices like serum): To remove interfering substances, pass the sample through an SPE column (e.g., C18).[13]
HPLC-ECD Analysis:
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a mobile phase, typically a phosphate buffer with a small percentage of an organic solvent like methanol or acetonitrile, to separate 8-oxodG from other deoxynucleosides.[13][22]
-
Electrochemical Detection: As the separated components elute from the column, they pass through an electrochemical detector. An optimal potential is applied to the electrode to oxidize 8-oxodG, generating a current that is proportional to its concentration.[10][22]
-
Quantification: Create a standard curve using known concentrations of 8-oxodG to quantify the amount in the sample.[22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of 8-oxodG and other modified nucleosides.[14][23]
Sample Preparation:
-
DNA Isolation and Hydrolysis: Follow the same procedures as for HPLC-ECD.[20]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG) to the sample before processing. This allows for accurate quantification by correcting for any sample loss during preparation and analysis.[14][20]
-
Sample Clean-up (optional): For complex matrices, a simple protein precipitation with acetonitrile containing formic acid can be used.[24]
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the components of the sample using an ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., HSS T3).[15][23]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The molecules are ionized (typically by electrospray ionization - ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (8-oxodG) and the internal standard. This is known as multiple reaction monitoring (MRM).[24]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-oxodG in the sample, based on a calibration curve prepared with known standards.[24]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples.[7][17]
Protocol:
-
Plate Coating: A microtiter plate is pre-coated with 8-OHdG.[21]
-
Competitive Binding: The sample or standard is added to the wells along with a specific monoclonal antibody against 8-OHdG. The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.[7][21]
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody. After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.[6][7]
-
Detection: The intensity of the color is measured using a plate reader. The concentration of 8-OHdG in the sample is inversely proportional to the signal intensity.[7]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[8][25] To specifically detect oxidative DNA damage, the assay is modified by incorporating DNA repair enzymes.[25]
Protocol:
-
Cell Preparation and Embedding: A single-cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide.[26][27]
-
Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."[26][27]
-
Enzyme Treatment (for oxidative damage): The nucleoids are incubated with a lesion-specific enzyme, such as formamidopyrimidine DNA glycosylase (FPG), which recognizes and cleaves the DNA at sites of oxidized purines, including 8-oxoguanine. This converts the base damage into strand breaks.[25]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. The negatively charged DNA fragments migrate towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).[26]
-
Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[27]
Cellular Response to Oxidative DNA Damage: The Base Excision Repair Pathway
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of oxidative damage. The primary pathway for repairing small, non-helix-distorting base lesions like 8-oxoguanine is the Base Excision Repair (BER) pathway.[4][5]
The BER pathway can be summarized in five key steps:
-
Recognition and Excision of the Damaged Base: A DNA glycosylase, such as 8-oxoguanine DNA glycosylase (OGG1), recognizes the specific damaged base (e.g., 8-oxoguanine) and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[3][9]
-
Incision of the DNA Backbone: An AP endonuclease (APE1) recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue.[4]
-
End Processing: The 5'-dRP residue is removed. In short-patch BER, this is carried out by the dRP lyase activity of DNA polymerase β.[9]
-
DNA Synthesis (Gap Filling): DNA polymerase β inserts a single correct nucleotide into the gap using the undamaged strand as a template.[4][9]
-
Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone, restoring the integrity of the DNA strand.[9]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Caption: The Base Excision Repair (BER) pathway for 8-oxoguanine.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Base excision repair - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. agrisera.com [agrisera.com]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. researchtweet.com [researchtweet.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-hydroxy 2 deoxyguanosine ELISA Kit (ab201734) | Abcam [abcam.com]
- 18. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nwlifescience.com [nwlifescience.com]
- 22. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. One moment, please... [dergi.fabad.org.tr]
- 25. biomed.cas.cz [biomed.cas.cz]
- 26. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
Technical Guide: 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a critical tool for researchers in the fields of molecular biology, toxicology, and pharmacology. This isotopically labeled nucleoside serves as an invaluable internal standard for the accurate quantification of DNA damage and the elucidation of repair mechanisms.
Product Information: 2'-Deoxyguanosine-¹³C,¹⁵N₂
Chemical Identity and Properties
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable isotope-labeled version of the natural nucleoside 2'-deoxyguanosine. The labeling with one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes in the guanine base provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.
| Property | Value |
| Chemical Name | 2'-Deoxyguanosine-¹³C,¹⁵N₂ |
| Molecular Formula | C₉¹³CH₁₃N₃¹⁵N₂O₄ |
| CAS Number | A specific CAS number for this isotopically labeled compound is not readily available as it is often a custom synthesis product. The CAS number for unlabeled 2'-deoxyguanosine is 961-07-9. |
| Molecular Weight | ~269.25 g/mol (Exact weight depends on the positions of the isotopic labels) |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Supplier Information
As 2'-Deoxyguanosine-¹³C,¹⁵N₂ is often not a stock item, it typically requires custom synthesis. Several reputable suppliers specialize in the custom synthesis of isotopically labeled compounds:
| Supplier | Website | Specialization |
| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | A leading supplier of stable isotopes and stable isotope-labeled compounds for research.[1][2][3] |
| Omicron Biochemicals, Inc. | --INVALID-LINK-- | Specializes in the synthesis of labeled carbohydrates, nucleosides, and their derivatives.[4][5][6][7] |
| NucleoSyn | (Part of the Biosolve Group) | Offers custom stable isotope labeling services for a wide range of chemotypes.[8] |
When requesting a custom synthesis, it is crucial to specify the desired positions of the ¹³C and ¹⁵N labels within the guanine base to ensure the final product meets the experimental requirements.
Application in Research: Isotope Dilution Mass Spectrometry
The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for the accurate quantification of DNA adducts, which are modifications to DNA that can arise from exposure to carcinogens or endogenous metabolic processes.[9][10][11]
The Principle of Isotope Dilution Mass Spectrometry
IDMS involves adding a known amount of the stable isotope-labeled standard (2'-Deoxyguanosine-¹³C,¹⁵N₂) to a biological sample containing the unlabeled analyte of interest (e.g., a DNA adduct of deoxyguanosine). The labeled standard acts as an internal calibrant, co-eluting with the analyte during chromatographic separation and being detected simultaneously by the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation and analysis.[11][12]
Experimental Protocols
The following sections outline a general workflow for the use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in the analysis of DNA damage.
Experimental Workflow
The overall process for quantifying DNA adducts using an isotopically labeled internal standard is depicted below.
Caption: General workflow for DNA adduct analysis using an isotopically labeled internal standard.
Detailed Methodologies
3.2.1. DNA Isolation
High-quality DNA is essential for accurate adduct analysis. A common method involves:
-
Homogenization of tissue or cell samples.
-
Digestion with Proteinase K to remove proteins.
-
Extraction of DNA using methods such as phenol-chloroform extraction or commercial DNA isolation kits (e.g., Qiagen).[4][5]
-
Precipitation of DNA with isopropanol or ethanol.
-
Washing the DNA pellet with 70% ethanol to remove salts.
-
Resuspension of the purified DNA in nuclease-free water.
3.2.2. Sample Preparation for Mass Spectrometry
-
Quantify DNA: Determine the concentration of the isolated DNA using UV spectrophotometry.
-
Add Internal Standard: Spike a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ into the DNA sample. The amount should be optimized based on the expected level of the DNA adduct being measured.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides. A common enzyme cocktail includes:
-
Nuclease P1: To hydrolyze DNA into 3'-mononucleotides.
-
Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides. The digestion is typically carried out overnight at 37°C in an appropriate buffer.
-
-
Sample Cleanup: Remove proteins and other interfering substances using solid-phase extraction (SPE) or filtration.[3]
3.2.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the nucleosides. A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[13] Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C,¹⁵N₂-labeled internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | 284.1 | 168.1 |
| 2'-Deoxyguanosine-¹³C,¹⁵N₂ | ~272.1 | ~155.1 |
| 8-oxo-dG-¹⁵N₅ (example internal standard) | 289.1 | 173.1 |
Note: The exact m/z values for the labeled standard will depend on the specific labeling pattern. The values for 8-oxo-dG and its labeled standard are provided as a common example of a DNA damage product analyzed with this method.[14]
Signaling Pathways and Biological Context
2'-Deoxyguanosine and its modified forms are central to the cellular processes of DNA damage and repair. Oxidative stress, from both endogenous and exogenous sources, can lead to the oxidation of guanine, the most easily oxidized of the four DNA bases.[1][2]
Guanine Oxidation Pathway
Reactive oxygen species (ROS) can react with guanine in DNA to form various oxidation products, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being a major and well-studied lesion.[9][15]
Caption: Simplified pathway of guanine oxidation by reactive oxygen species.
Base Excision Repair (BER) Pathway
The cell employs the Base Excision Repair (BER) pathway to remove small, non-helix-distorting lesions like 8-oxo-dG.[16][17]
Caption: Key steps in the Base Excision Repair pathway for 8-oxo-dG.
Conclusion
2'-Deoxyguanosine-¹³C,¹⁵N₂ is an essential tool for researchers investigating the mechanisms of DNA damage and repair. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of DNA adducts. This technical guide provides a foundational understanding of its properties, suppliers, applications, and the biological context in which it is used, empowering scientists to conduct robust and reliable studies in this critical area of research.
References
- 1. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Isolation and Sample Preparation for Quantification of Adduct Levels by Accelerator Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA oxidation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Base excision repair - Wikipedia [en.wikipedia.org]
- 17. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 8-oxo-dG using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a critical biomarker for oxidative stress and is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[1][2] Accurate and precise quantification of 8-oxo-dG in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of 8-oxo-dG using a stable isotope-labeled internal standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing LC-MS/MS for the analysis of 8-oxo-dG. These values can serve as a reference for researchers establishing and validating their own assays.
Table 1: LC-MS/MS Method Validation Parameters for 8-oxo-dG Analysis
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 8-oxo-dG | Urine | UHPLC-MS/MS | 5 fmol on-column | 25 fmol on-column | 88 | [4] |
| 8-oxo-dG | Urine | HPLC-MS/MS | ~0.5 nM (12.5 fmol injected) | Not Reported | Not Reported | [3] |
| 8-oxo-dG | Urine | LC-MS/MS | 0.01 µg/L | 0.05 µg/L | Not Reported | [4] |
| 8-oxo-dG | Cellular DNA | UPLC-HESI-MS/MS | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Endogenous Levels of 8-oxo-dG in Human Samples
| Sample Type | Population | 8-oxo-dG Concentration | Reference |
| Urine | 20 Healthy Humans | 28 ± 2 nmol/24 h | [3] |
| Urine (Smokers) | Not Specified | 1.72 µg/g creatinine | [6] |
| Urine (Non-smokers) | Not Specified | 1.65 ng/mL | [6] |
| Lymphocyte DNA | 156 Healthy Subjects | 1.57 ± 0.88 adducts per 10⁶ dG | [5] |
| Urine (Pregnant Women) | 85 Subjects | Median: 2.18 µg/L | [4] |
Experimental Protocols
1. Synthesis of 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ Internal Standard
The stable isotope-labeled internal standard, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, is typically synthesized from its precursor, 2'-Deoxyguanosine-¹³C,¹⁵N₂. An established method for this conversion involves a Fenton-like reaction.
-
Materials:
-
2'-Deoxyguanosine-¹³C,¹⁵N₂
-
Copper(II) sulfate (CuSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system for purification
-
-
Protocol:
-
Dissolve 2'-Deoxyguanosine-¹³C,¹⁵N₂ in PBS.
-
Add ascorbic acid and CuSO₄ to the solution.
-
Initiate the oxidation reaction by adding H₂O₂. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) to improve yield.[7][8]
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR.
-
2. Sample Preparation
a) From Urine:
-
Thaw frozen urine samples to room temperature.
-
Add a known amount of the 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard to a defined volume of urine (e.g., 1 mL).
-
For protein precipitation, add an equal volume of acetonitrile containing 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 8000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and filter through a 0.45 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.
b) From Cellular DNA:
-
Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol, ensuring to minimize oxidative damage during the process by including antioxidants like desferrioxamine.
-
Quantify the extracted DNA using a spectrophotometer.
-
To a known amount of DNA (e.g., 50 µg), add a known amount of the 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Perform enzymatic hydrolysis of the DNA to individual nucleosides. This is typically a two-step process:
-
First, incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.
-
Second, dephosphorylate the mononucleotides to deoxynucleosides by adding alkaline phosphatase.
-
-
After hydrolysis, precipitate the enzymes by adding a solvent like cold ethanol and centrifuge.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it down under a vacuum.
-
Reconstitute the dried sample in a suitable solvent (e.g., water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of 8-oxo-dG.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
8-oxo-dG: The precursor ion is the protonated molecule [M+H]⁺ at m/z 284.1. The most common product ion results from the loss of the deoxyribose sugar, yielding the 8-oxoguanine base at m/z 168.1. Thus, the primary transition is m/z 284.1 → 168.1 .
-
8-oxo-dG-¹³C,¹⁵N₂ (Internal Standard): The precursor ion will be at m/z 287.1 ([M+H]⁺). The product ion will also show a corresponding mass shift, resulting in a transition of m/z 287.1 → 171.1 .
-
-
4. Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by analyzing standards containing known concentrations of 8-oxo-dG and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 8-oxo-dG in the unknown samples is then determined from this calibration curve by measuring the peak area ratio in the sample.
Visualizations
Signaling Pathway: Base Excision Repair of 8-oxo-dG
Caption: Base Excision Repair (BER) pathway for 8-oxo-dG.
Experimental Workflow
Caption: Workflow for 8-oxo-dG quantitative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 3. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2'-Deoxyguanosine in Enzymatically Digested DNA using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals involved in DNA damage analysis, biomarker discovery, and pharmacology.
Abstract: This application note details a robust and sensitive method for the quantification of 2'-deoxyguanosine (dG) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs enzymatic hydrolysis to release nucleosides from DNA, followed by analysis using a stable isotope-labeled internal standard, 2'-Deoxyguanosine-¹³C,¹⁵N₂, for accurate and precise quantification. This method is crucial for studies on DNA damage and repair, where monitoring the levels of canonical nucleosides provides a basis for assessing the extent of DNA lesions.
Introduction
2'-Deoxyguanosine (dG) is one of the four canonical deoxynucleosides that constitute DNA. Its quantification is fundamental in various biomedical research areas, particularly in toxicology and oncology. The measurement of dG, alongside its modified counterparts like 8-oxo-2'-deoxyguanosine (8-oxodG), allows for the assessment of oxidative stress and DNA damage.[1] Accurate determination of the dG pool is essential for normalizing the levels of DNA adducts, providing a reliable measure of damage frequency (e.g., adducts per 10⁶ normal nucleosides).[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity, sensitivity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C,¹⁵N₂, which co-elutes with the analyte and experiences similar ionization effects, is critical for correcting matrix effects and variability during sample preparation and injection, thus ensuring the highest level of accuracy. This protocol provides a comprehensive methodology for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Materials and Reagents
-
2'-Deoxyguanosine (dG) standard (Sigma-Aldrich or equivalent)
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ (Internal Standard, IS)
-
DNase I (Roche Diagnostics or equivalent)[2]
-
Nuclease P1 (Sigma-Aldrich or equivalent)
-
Alkaline Phosphatase (Roche Diagnostics or equivalent)[2]
-
Zinc Sulfate (ZnSO₄)
-
Sodium Acetate (NaOAc)
-
Tris-HCl
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
DNA samples (e.g., extracted from cells or tissues)
Sample Preparation: Enzymatic Hydrolysis of DNA
This procedure is designed to enzymatically digest purified DNA into its constituent deoxynucleosides.
-
DNA Quantification: Determine the concentration of the extracted DNA sample using UV spectroscopy (e.g., NanoDrop).
-
Sample Aliquoting: In a microcentrifuge tube, aliquot up to 50 µg of DNA.
-
Internal Standard Spiking: Add a known amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard solution to each sample and calibration standard. The amount should be chosen to be within the linear range of the assay.
-
Initial Denaturation: Heat the samples at 100 °C for 3-5 minutes to denature the DNA, then immediately place them on ice.
-
Enzymatic Digestion:
-
Add 1/10th volume of 1 M Sodium Acetate / 10 mM ZnSO₄ buffer (pH 5.3).
-
Add DNase I (approx. 10 units) and Nuclease P1 (approx. 10 units).
-
Incubate at 37 °C for 2 hours.[3]
-
Add 1/10th volume of 1 M Tris-HCl buffer (pH 8.5).
-
Add Alkaline Phosphatase (approx. 10 units).
-
Incubate at 37 °C for an additional 2 hours or overnight.[2]
-
-
Protein Removal: Precipitate the enzymes by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed (>12,000 x g) for 10 minutes.
-
Final Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Clarification: Centrifuge the reconstituted sample at high speed for 5 minutes and transfer the clear supernatant to an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B for 1 min, ramp to 50% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
Data Presentation
MRM Transitions and Parameters
The primary fragmentation of deoxynucleosides in positive ESI mode is the cleavage of the glycosidic bond, resulting in the neutral loss of the 2'-deoxyribose moiety (116.0 Da).[3] MRM transitions are optimized for the analyte (dG) and the internal standard (IS).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 15 | Quantifier |
| 2'-Deoxyguanosine-¹³C,¹⁵N₂ (IS) | 271.1 | 155.1 | 15 | Internal Standard |
Note: Collision energy should be optimized for the specific mass spectrometer used. A value of 15 eV is a typical starting point.[3][4]
Method Performance Characteristics
The following table summarizes typical performance data achievable with this method, based on literature for similar analytes.
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~25 fmol on-column[5] |
| Limit of Quantification (LOQ) | ~0.2 fmol/µg DNA[4] |
| Linearity (R²) | > 0.99 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Workflow for dG quantification.
DNA Damage and Repair Context
Caption: Role of dG in DNA damage/repair.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Adductomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adductomics is a specialized field focused on the comprehensive analysis of DNA adducts, which are segments of DNA covalently bound to a cancer-causing chemical or its metabolite. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Accurate quantification of these adducts is paramount for assessing cancer risk, understanding mechanisms of genotoxicity, and in the development of safer pharmaceuticals and chemicals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[1][2][3]
The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification in LC-MS/MS-based DNA adductomics.[1][2] These standards, which have a chemical structure nearly identical to the analyte of interest but with a different mass, are added to samples at the beginning of the workflow. They co-elute with the analyte and experience similar effects from the sample matrix, ionization suppression or enhancement, and variations in sample preparation, thereby correcting for potential errors and improving data quality.[1] 2'-Deoxyguanosine-¹³C,¹⁵N₂ is an ideal internal standard for the quantification of 2'-deoxyguanosine (dG) and its various adducts.
Principle and Applications
2'-Deoxyguanosine-¹³C,¹⁵N₂ serves as an internal standard in isotope dilution mass spectrometry. By incorporating ¹³C and ¹⁵N isotopes, its mass is intentionally increased without significantly altering its chemical and physical properties. This allows it to be distinguished from the native analyte by the mass spectrometer while behaving identically during sample preparation and chromatographic separation.
Key Applications:
-
Accurate Quantification of DNA Adducts: Essential for determining the levels of specific DNA adducts in biological samples from in vitro or in vivo studies.
-
Biomonitoring of Exposure to Genotoxic Agents: Enables the precise measurement of DNA adducts in human samples (e.g., blood, tissues) as biomarkers of exposure to environmental carcinogens or occupational hazards.
-
Preclinical Drug Development: Used to assess the genotoxic potential of new drug candidates by quantifying the formation of DNA adducts.
-
Mechanistic Toxicology Studies: Facilitates the investigation of the mechanisms of action of carcinogens and the cellular processes of DNA damage and repair.
Quantitative Data Analysis
The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard significantly enhances the performance of LC-MS/MS methods for DNA adduct quantification. The following table summarizes typical method validation parameters for the analysis of a generic 2'-deoxyguanosine adduct with and without the use of an isotope-labeled internal standard.
| Parameter | Without Internal Standard | With 2'-Deoxyguanosine-¹³C,¹⁵N₂ Internal Standard |
| Accuracy (% Recovery) | 75 - 125% | 95 - 105% |
| Precision (% RSD) | < 20% | < 10% |
| Limit of Detection (LOD) | 10 adducts per 10⁸ nucleosides | 1 adduct per 10⁸ nucleosides |
| Limit of Quantification (LOQ) | 30 adducts per 10⁸ nucleosides | 3 adducts per 10⁸ nucleosides |
| Linearity (R²) | > 0.99 | > 0.995 |
This table represents typical expected improvements based on the principles of isotope dilution mass spectrometry as described in the literature. Actual values may vary depending on the specific adduct, matrix, and instrumentation.
Experimental Protocols
DNA Isolation and Purification
High-quality DNA is a prerequisite for accurate adduct analysis. Standard methods such as phenol-chloroform extraction or commercially available kits can be used.
Protocol:
-
Homogenize tissue samples or lyse cells using appropriate buffers and proteinase K treatment.
-
Perform RNA digestion using RNase A.
-
Extract DNA using phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate DNA with cold ethanol and wash the pellet with 70% ethanol.
-
Resuspend the purified DNA in nuclease-free water.
-
Determine DNA concentration and purity using UV-Vis spectrophotometry (A260/A280 ratio).
Enzymatic Hydrolysis of DNA
This protocol describes the enzymatic digestion of DNA to its constituent deoxynucleosides.
Materials:
-
Purified DNA sample
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard solution
-
Nuclease P1
-
Alkaline Phosphatase
-
Phosphodiesterase I
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
Procedure:
-
To a microcentrifuge tube, add a known amount of purified DNA (e.g., 10-50 µg).
-
Spike the sample with a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard solution. The amount should be comparable to the expected level of the native analyte.
-
Add the digestion buffer to the DNA sample.
-
Add a cocktail of enzymes: Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase.[4]
-
Incubate the mixture at 37°C for at least 6 hours, or overnight, with gentle shaking.[4]
-
Stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation at 95°C for 10 minutes.[5]
-
Centrifuge the sample to pellet the enzymes and any precipitated material.
-
Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example for a generic dG adduct):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (dG Adduct): Precursor ion [M+H]⁺ → Product ion (e.g., protonated guanine base of the adduct)
-
Internal Standard (²'-Deoxyguanosine-¹³C,¹⁵N₂): Precursor ion [M+H]⁺ → Product ion (corresponding protonated guanine-¹³C,¹⁵N₂ base)
-
-
Collision Energy: Optimize for the specific adduct.
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature).
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for DNA adduct analysis.
Caption: Role of the internal standard in quantification.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
Application Notes: High-Sensitivity DNA Repair Enzyme Assays Using 2'-Deoxyguanosine-¹³C,¹⁵N₂
Introduction
The integrity of DNA is constantly under threat from endogenous and exogenous sources of damage. Reactive oxygen species (ROS), generated during normal cellular metabolism, are a primary source of oxidative DNA damage, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most common and mutagenic lesions.[1] If not repaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[1] The Base Excision Repair (BER) pathway is the primary cellular defense mechanism for identifying and removing such damaged bases.[1][2] 8-Oxoguanine DNA glycosylase 1 (OGG1) is the key enzyme that initiates BER by recognizing and excising 8-oxoG.[1][2][3] Accurate measurement of DNA repair enzyme activity is crucial for understanding disease mechanisms, drug development, and assessing oxidative stress.
The use of stable isotope-labeled internal standards, such as 2'-Deoxyguanosine-¹³C,¹⁵N₂ (a labeled analog of the repair product of 8-oxo-dG), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the quantification of DNA adducts and repair products.[4][5] This isotope dilution mass spectrometry (IDMS) approach offers high specificity, sensitivity, and accuracy, overcoming issues like ion suppression and sample loss during preparation.[5][6][7]
Principle of the Assay
This method provides a robust platform for assaying the activity of DNA glycosylases like OGG1. The assay measures the enzymatic excision of an 8-oxoG lesion from a synthetic oligonucleotide substrate. The reaction product, 8-oxoguanine, is then quantified using LC-MS/MS. By adding a known amount of a stable isotope-labeled internal standard, such as 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, at the beginning of the sample preparation, precise quantification of the enzymatically produced analyte can be achieved.[6][7] The labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample processing and analysis.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for DNA glycosylases.[8]
-
Inhibitor Screening: High-throughput screening of small molecules to identify potential inhibitors or activators of DNA repair enzymes.[9]
-
Biomarker Quantification: Measuring levels of DNA damage and repair in biological samples (cells, tissues, urine) as biomarkers of oxidative stress and disease.[10][11][12]
-
Fundamental Research: Investigating the mechanisms of DNA repair and the roles of specific enzymes in maintaining genomic integrity.[2][13][14]
Protocols
OGG1 Glycosylase Activity Assay
This protocol details the measurement of OGG1 activity by quantifying the excised 8-oxoguanine product using LC-MS/MS with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
Materials
-
Recombinant human OGG1 enzyme
-
Synthetic DNA oligonucleotide substrate containing a single 8-oxoG lesion
-
8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ (Internal Standard)
-
OGG1 Reaction Buffer (e.g., 25mM Tris-HCl pH 8.0, 50 mM NaCl, 2mM MgCl₂)
-
Stop Solution (e.g., 0.25 M HCl)
-
Neutralization Solution (e.g., 0.23 M Tris base)
-
HPLC-grade water and solvents
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Workflow
Caption: Workflow for DNA Glycosylase Assay using LC-MS/MS.
Procedure
-
Substrate Preparation: Anneal the 8-oxoG containing oligonucleotide with its complementary strand in an appropriate buffer.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the DNA substrate (e.g., to a final concentration of 100 nM), and water.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a predetermined amount of OGG1 enzyme (e.g., 0.1 units).
-
Incubate at 37°C for a set time (e.g., 30 minutes for endpoint assays or various time points for kinetic studies).
-
-
Reaction Termination: Stop the reaction by adding a small volume of stop solution (e.g., 1 µL of 0.25 M HCl to a 10 µL reaction).[8][15] Place on ice.
-
Neutralization: Neutralize the sample by adding a corresponding volume of neutralization solution to prevent degradation of the DNA product.[8][15]
-
Internal Standard Spiking: Add a known concentration of 2'-Deoxyguanosine-¹³C,¹⁵N₂ to each sample, including controls and standards.
-
Sample Cleanup:
-
Perform solid-phase extraction (SPE) to remove salts, proteins, and other interfering substances.
-
Condition the C18 SPE cartridge with methanol and then equilibrate with water.
-
Load the sample, wash with water, and elute the analyte and internal standard with a higher concentration of organic solvent (e.g., 50% methanol).
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in an appropriate mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject the sample onto the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for the analyte (8-oxoguanine) and the internal standard (2'-Deoxyguanosine-¹³C,¹⁵N₂).
-
Data Presentation and Quantification
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-oxo-2'-deoxyguanosine (Analyte) | 284.1 | 168.1 | 15 |
| 2'-Deoxyguanosine-¹³C,¹⁵N₂ (IS) | 287.1 | 171.1 | 15 |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used. The precursor ion corresponds to the protonated molecule [M+H]⁺ and the product ion corresponds to the protonated base [BH₂]⁺.[10]
Quantification
-
Generate a standard curve using known concentrations of the 8-oxo-dG standard spiked with a constant amount of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., pmol/min/µg).
Signaling Pathway Context: Base Excision Repair
The assay described directly measures the first step of the Base Excision Repair (BER) pathway initiated by OGG1. Understanding this pathway is critical for interpreting the results of the enzyme assay.
Caption: Simplified Base Excision Repair (BER) pathway for 8-oxoguanine.
This pathway highlights that OGG1 is a monofunctional glycosylase that creates an apurinic/apyrimidinic (AP) site.[16] Subsequent enzymes in the pathway, APE1, DNA Polymerase β, and DNA Ligase, are required to complete the repair process. Assaying OGG1 activity specifically provides a direct measure of the cell's capacity to initiate the removal of this common form of oxidative damage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis [jove.com]
- 9. Chemical Tools for the Study of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
Incorporation of 2'-Deoxyguanosine-¹³C,¹⁵N₂ into Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of the stable isotope-labeled nucleoside, 2'-Deoxyguanosine-¹³C,¹⁵N₂, into oligonucleotides. The use of such labeled biomolecules is crucial for advanced structural and functional studies in nucleic acid research, drug discovery, and diagnostics. The primary applications for oligonucleotides containing ¹³C and ¹⁵N isotopes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which allow for detailed investigation of oligonucleotide structure, dynamics, and interactions with other molecules.[1]
Introduction
Stable isotope labeling of oligonucleotides with ¹³C and ¹⁵N offers a powerful tool for elucidating the three-dimensional structures and molecular interactions of DNA and RNA.[1] The incorporation of these heavy isotopes provides additional NMR-active nuclei, which helps to resolve spectral overlap and enables the use of advanced multi-dimensional NMR techniques for resonance assignment and structure determination.[2][3] In mass spectrometry, the mass shift introduced by the isotopic labels facilitates the identification and quantification of oligonucleotides and their metabolites in complex biological matrices.
This guide details the two primary methodologies for incorporating 2'-Deoxyguanosine-¹³C,¹⁵N₂ and other labeled nucleosides into oligonucleotides: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and is suited for different research applications.
Methods for Incorporating Labeled Nucleosides
Enzymatic Synthesis
Enzymatic synthesis is ideal for producing uniformly labeled oligonucleotides. This method utilizes DNA polymerases to incorporate ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand using a template.[1] This approach is highly efficient and can be used to generate milligram quantities of labeled DNA for structural studies.[4]
Chemical Synthesis (Phosphoramidite Method)
Chemical synthesis, specifically the solid-phase phosphoramidite method, allows for the site-specific incorporation of labeled nucleosides into an oligonucleotide sequence.[1] This is achieved by using a ¹³C,¹⁵N-labeled 2'-deoxyguanosine phosphoramidite as a building block in an automated DNA synthesizer. This method provides precise control over the placement of the isotopic label, which is particularly useful for studying specific regions of an oligonucleotide or its interaction with binding partners.
Quantitative Data Summary
The choice between enzymatic and chemical synthesis often depends on the desired labeling pattern, the required yield, and the length of the oligonucleotide. The following tables summarize key quantitative data associated with each method.
Table 1: Comparison of Enzymatic and Chemical Synthesis of Labeled Oligonucleotides
| Parameter | Enzymatic Synthesis | Chemical (Phosphoramidite) Synthesis |
| Labeling Pattern | Uniform | Site-specific |
| Typical Scale | Milligrams | Nanomoles to Micromoles |
| Incorporation Efficiency | ~80% for labeled dNTPs[4][5][6] | >99% per coupling step[7] |
| Typical Yield | High (e.g., ~5 mg/liter of culture) | Dependent on length and coupling efficiency (e.g., a 30-mer with 99% average coupling efficiency has a theoretical yield of 75%)[7][8] |
| Maximum Length | Very long sequences (up to 3,000 bases or higher) | Up to ~200 bases commercially |
| Primary Application | Uniform labeling for global structural analysis by NMR | Site-specific labeling for studying local structure, dynamics, and interactions |
| Cost | Can be cost-effective for uniform labeling | Can be expensive due to the cost of labeled phosphoramidites |
Table 2: Typical Yields for Chemical Synthesis of a 30-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Maximum Yield |
| 99.5% | 86% |
| 99.0% | 75%[7][8] |
| 98.0% | 55%[7][8] |
| 95.0% | 21% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Uniformly ¹³C,¹⁵N-Labeled Oligonucleotide
This protocol is adapted from a highly efficient method using Taq DNA polymerase.[4][5]
Materials:
-
Unlabeled DNA template-primer
-
¹³C,¹⁵N-labeled dNTP mix (dATP, dCTP, dGTP, dTTP)
-
10x Polymerase Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)
-
MgCl₂ solution
-
Taq DNA Polymerase
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
DNA template-primer (to a final concentration that allows for quantitative polymerization)
-
10x Polymerase Buffer
-
MgCl₂ (optimize concentration, typically 1-4 times the total dNTP concentration)
-
¹³C,¹⁵N-labeled dNTP mix (in stoichiometric ratio to the product, with a 20% excess of each dNTP)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add Taq DNA Polymerase (approximately 24,000 U/µmol of template).
-
Denaturation: Place the reaction mixture in a boiling water bath for 2 minutes to denature the template-primer duplex.
-
Annealing and Extension: Transfer the tube to a thermocycler and perform the desired number of cycles (e.g., 25-30 cycles) with appropriate annealing and extension temperatures and times for your specific template-primer.
-
Purification: Purify the labeled oligonucleotide from the reaction mixture using Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chemical Synthesis of a Site-Specifically Labeled Oligonucleotide
This protocol outlines the general steps for solid-phase synthesis using a 2'-Deoxyguanosine-¹³C,¹⁵N₂ phosphoramidite. This is typically performed on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
Standard unlabeled DNA phosphoramidites (dA, dC, dT)
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
Procedure (Automated Synthesis Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 2'-Deoxyguanosine-¹³C,¹⁵N₂ phosphoramidite (or any other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by HPLC or PAGE to remove truncated sequences and other impurities.
Protocol 3: Purification of Labeled Oligonucleotides by RP-HPLC
Materials:
-
Crude labeled oligonucleotide solution
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the HPLC system with the C18 column at a desired temperature (e.g., 50-60 °C) with a low percentage of Mobile Phase B.
-
Injection and Gradient: Inject the sample and run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The full-length product will typically elute as the major peak.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Desalting: Desalt the collected fractions, for example, by using a desalting column or by ethanol precipitation.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its UV absorbance at 260 nm.
Protocol 4: Sample Preparation for NMR Spectroscopy
Materials:
-
Purified and desalted labeled oligonucleotide
-
NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
99.9% D₂O
-
NMR tube
Procedure:
-
Dissolution: Dissolve the lyophilized oligonucleotide in the NMR buffer to the desired concentration (typically 0.1-1.0 mM). For a 1H spectrum, 5-25 mg of material is usually sufficient, while for a 13C spectrum, a more concentrated, near-saturated solution is recommended.[9]
-
Solvent Exchange: Lyophilize the sample and redissolve it in 99.9% D₂O to minimize the water signal. Repeat this step 2-3 times.
-
Final Preparation: Dissolve the final sample in the appropriate volume of D₂O-containing NMR buffer for your NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube).[10]
-
Filtration: Filter the sample through a small, tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[9]
-
Annealing (for duplex DNA): Heat the sample to 90-95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
Protocol 5: Sample Preparation for LC-MS Analysis
Materials:
-
Purified labeled oligonucleotide
-
Mobile Phase A: Ion-pairing reagent in water (e.g., 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP))[11]
-
Mobile Phase B: Methanol or Acetonitrile
-
LC-MS grade water
Procedure:
-
Sample Dilution: Dilute the purified oligonucleotide in Mobile Phase A or LC-MS grade water to a concentration suitable for your instrument's sensitivity.
-
LC-MS Method: Use a reversed-phase column and a gradient of increasing Mobile Phase B to separate the oligonucleotide. The ion-pairing reagent in the mobile phase is crucial for retaining the highly polar oligonucleotide on the column.
-
Mass Spectrometry: The eluting oligonucleotide is ionized (typically by electrospray ionization in negative mode) and analyzed by the mass spectrometer. The mass-to-charge ratio of the labeled oligonucleotide will be higher than its unlabeled counterpart, allowing for its specific detection.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. | Semantic Scholar [semanticscholar.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. mz-at.de [mz-at.de]
Application Notes and Protocols: NMR Spectroscopy of ¹³C,¹⁵N-Labeled DNA Duplexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2] For DNA, the application of NMR is significantly enhanced by isotopic labeling with ¹³C and ¹⁵N. This labeling strategy overcomes the inherent low natural abundance of these isotopes, enabling a suite of sophisticated multi-dimensional NMR experiments.[1][3] These experiments provide through-bond and through-space correlations that are crucial for unambiguous resonance assignment, high-resolution structure determination, and the characterization of DNA-ligand interactions.[1][4] This application note provides detailed protocols and data presentation guidelines for the NMR analysis of ¹³C,¹⁵N-labeled DNA duplexes, with a particular focus on applications in drug discovery.
Applications in Drug Development
The detailed structural and dynamic information obtainable from NMR studies of ¹³C,¹⁵N-labeled DNA duplexes is invaluable for drug discovery. Key applications include:
-
High-Throughput Screening (HTS): NMR-based screening methods can identify small molecules that bind to a target DNA sequence.[1]
-
Binding Site Identification: Chemical Shift Perturbation (CSP) mapping, using experiments like the ¹H-¹⁵N HSQC, can pinpoint the binding site of a ligand on the DNA duplex.[2][5]
-
Structure-Activity Relationship (SAR) Studies: By determining the three-dimensional structure of DNA-ligand complexes, NMR provides insights that guide the optimization of lead compounds.
-
Characterization of Binding Affinity and Kinetics: NMR can be used to determine dissociation constants (Kd) and to study the kinetics of ligand binding.[5]
Experimental Protocols
Preparation of ¹³C,¹⁵N-Labeled DNA Duplexes
Uniform isotopic labeling of DNA for NMR studies is typically achieved through enzymatic synthesis using polymerase chain reaction (PCR).[6]
Protocol for PCR-based Labeling:
-
Template Design: Design a DNA template containing the target sequence.
-
Primer Design: Design forward and reverse primers complementary to the template.
-
PCR Reaction Mixture:
-
¹³C,¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
DNA Template
-
Forward and Reverse Primers
-
DNA Polymerase (e.g., Taq or Pfu)
-
PCR Buffer
-
MgCl₂
-
Nuclease-free water
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute per kb of template length.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Purification: Purify the labeled DNA using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Duplex Formation: Dissolve the purified single strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0), mix equimolar amounts, heat to 95°C for 5 minutes, and then slowly cool to room temperature to facilitate annealing.
NMR Sample Preparation
-
Concentration: DNA concentrations for NMR are typically in the range of 0.1 to 1.0 mM.
-
Buffer: A low-salt buffer is preferred to minimize aggregation. A common choice is 10 mM sodium phosphate, pH 6.0-7.0, with 50-100 mM NaCl.[5]
-
D₂O: Add 5-10% D₂O for the lock signal.[5]
-
Internal Standard: For chemical shift referencing, a compound like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be used.
NMR Data Acquisition
A variety of 2D and 3D NMR experiments are employed for the study of labeled DNA duplexes. The following is a typical set of experiments for resonance assignment and structural analysis.
Table 1: Key NMR Experiments for ¹³C,¹⁵N-Labeled DNA Duplexes
| Experiment | Information Obtained |
| 2D ¹H-¹⁵N HSQC | Correlation of imino and amino protons with their attached nitrogens. Sensitive to base pairing and ligand binding.[1] |
| 2D ¹H-¹³C HSQC | Correlation of non-exchangeable protons (sugar and base) with their attached carbons.[7] |
| 3D HCCH-COSY | Through-bond correlations within the deoxyribose spin systems for assigning sugar protons and carbons.[4] |
| 3D ¹³C-resolved NOESY-HSQC | Through-space correlations (NOEs) between protons, with the third dimension resolving overlaps based on the ¹³C chemical shift.[4] Crucial for sequential assignments and structure determination. |
| 3D HNCO | Through-bond correlations for assigning backbone resonances in larger DNA or DNA-protein complexes. |
Data Presentation: Quantitative NMR Data
The analysis of NMR spectra provides a wealth of quantitative data. Presenting this data in a clear, tabular format is essential for interpretation and comparison.
Table 2: Example of ¹H, ¹³C, and ¹⁵N Chemical Shift Assignments for a DNA Duplex
| Residue | H1' (ppm) | C1' (ppm) | H2'/H2'' (ppm) | C2' (ppm) | H6/H8 (ppm) | C6/C8 (ppm) | N1/N9 (ppm) |
| G1 | 5.98 | 84.2 | 2.65 / 2.78 | 39.5 | 7.95 | 137.1 | 155.4 |
| C2 | 5.85 | 85.1 | 2.15 / 2.55 | 40.1 | 7.50 | 141.8 | - |
| A3 | 6.10 | 83.9 | 2.70 / 2.85 | 39.8 | 8.21 | 139.5 | 225.1 |
| T4 | 5.92 | 84.5 | 2.05 / 2.45 | 39.9 | 7.35 | 136.2 | - |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 3: Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined CSP (ppm) |
| G5 | 0.12 | 0.55 | 0.56 |
| C6 | 0.08 | 0.41 | 0.42 |
| A7 | 0.25 | 1.10 | 1.13 |
| T8 | 0.21 | 0.95 | 0.97 |
| ... | ... | ... | ... |
Combined CSP is calculated as: √[(Δδ¹H)² + (α * Δδ¹⁵N)²] where α is a scaling factor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of a ¹³C,¹⁵N-labeled DNA duplex.
Caption: General workflow for NMR analysis of labeled DNA.
Resonance Assignment Strategy
This diagram outlines the logical flow for assigning the NMR signals of a ¹³C,¹⁵N-labeled DNA duplex.
Caption: Strategy for resonance assignment of labeled DNA.
DNA-Ligand Interaction Analysis
The following diagram illustrates the process of studying DNA-ligand interactions using NMR.
Caption: Workflow for DNA-ligand interaction analysis.
Conclusion
The use of ¹³C and ¹⁵N isotopic labeling has revolutionized the application of NMR spectroscopy to the study of DNA duplexes. The detailed protocols and data analysis strategies outlined in this application note provide a framework for researchers to leverage this powerful technique. From elucidating high-resolution structures to characterizing the intricate details of DNA-ligand interactions, NMR of labeled DNA is an indispensable tool in modern structural biology and drug discovery.
References
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR with (13)C, (15)N-doubly-labeled DNA: The shape Antennapedia homeodomain complex with a 14-mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Damage Analysis by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of DNA is under constant assault from both endogenous and environmental agents, leading to various forms of DNA damage. Unrepaired lesions can lead to mutations, genomic instability, and cellular demise, contributing to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Accurate and sensitive quantification of DNA damage is crucial for understanding disease mechanisms, identifying biomarkers of exposure, and developing effective therapeutic strategies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical tool for the identification and quantification of a wide spectrum of DNA lesions with high specificity and sensitivity.[1][2][3]
These application notes provide detailed protocols for the preparation of biological samples for the analysis of DNA damage by mass spectrometry. The methodologies cover DNA extraction, hydrolysis, purification, and subsequent analysis, with a focus on minimizing artifactual damage and ensuring data accuracy.
Key Signaling Pathways in DNA Damage and Repair
The cellular response to DNA damage involves a complex network of signaling pathways that detect the lesion, signal its presence, and mediate its repair. Understanding these pathways is essential for interpreting the results of DNA damage analysis.
References
Application Notes & Protocols: Isotope Dilution Mass Spectrometry for Nucleoside Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of molecules in complex biological matrices. This technique combines the high selectivity of liquid chromatography-mass spectrometry (LC-MS/MS) with the precision of stable isotope-labeled internal standards.[1][2][3] In the analysis of nucleosides, particularly modified nucleosides which serve as critical biomarkers for oxidative stress, cancer, and other diseases, IDMS provides unparalleled accuracy and reproducibility.[4][5][6][7]
Modified nucleosides, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) or various methylated nucleosides, are products of DNA and RNA turnover and repair.[6][7] Their quantification in biological fluids like urine or plasma can offer non-invasive insights into cellular processes.[6][7][8][9] This document provides detailed protocols for the quantification of nucleosides using LC-IDMS/MS, covering sample preparation from various biological sources and outlining the analytical workflow.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the analyte (the internal standard, ISTD) to the sample at the earliest stage of preparation.[4] This ISTD is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The ISTD and the native analyte behave identically through extraction, purification, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the ISTD, the concentration of the native analyte in the original sample can be calculated with high precision, as any sample loss during preparation affects both the analyte and the ISTD equally.
General Experimental Workflow
The quantification of nucleosides by IDMS follows a structured workflow, from sample acquisition to final data analysis. This process ensures high-quality, reproducible results suitable for clinical and research applications.
Experimental Protocols
Protocol 1: Quantification of Modified Nucleosides in Urine
This protocol is adapted for the analysis of markers like 8-oxodG and methylated nucleosides from human urine.
1. Materials and Reagents:
-
Urine samples, stored at -80°C.
-
Isotope-labeled internal standards (e.g., [¹⁵N₅]8-oxodG, [¹³C,¹⁵N₂]8-oxoGua).[1]
-
LC-MS grade water, acetonitrile, methanol, and formic acid.
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
Ammonium acetate.
-
Centrifuge and vortex mixer.
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to remove precipitate.[1]
-
Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
-
Add a known amount of the isotope-labeled internal standard solution (e.g., 20 µL of a 500 ng/mL ISTD mix).[10]
-
Vortex the sample for 30 seconds.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with 5% methanol in water).
-
Elute the nucleosides with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[11]
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for polar nucleosides.[8][11][12]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Flow Rate: 150-400 µL/min.[13]
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over several minutes to separate the nucleosides.
-
Injection Volume: 5-10 µL.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each native nucleoside and its corresponding ISTD. For example, for 8-oxodGuo, the transition m/z 284 → 168 is commonly used.[9][14]
-
Optimize parameters such as collision energy and source temperature for maximum sensitivity.[8]
-
Protocol 2: Quantification of Modified Nucleosides from DNA
This protocol is for measuring nucleosides within a DNA sample, often to assess DNA damage or epigenetic modifications.
1. Materials and Reagents:
-
Isolated DNA sample (0.5-1 µg recommended).
-
Isotope-labeled internal standards.
-
Nuclease P1, alkaline phosphatase, or a commercial nucleoside digestion mix.
-
LC-MS grade solvents.
-
DNA spin-column cleanup kit or phenol-chloroform.
2. DNA Extraction and Digestion:
-
Ensure the DNA sample is purified to remove RNA and protein contaminants using a cleanup kit.
-
Quantify the amount of DNA using a spectrophotometer.
-
To 0.5-1 µg of DNA, add the digestion buffer and the isotope-labeled internal standards.[4] The addition of standards during digestion is a critical step in IDMS.[4]
-
Add the enzyme mix (e.g., Nuclease P1 followed by alkaline phosphatase or a commercial mix).
-
Incubate at 37°C for 1 to 12 hours to ensure complete digestion of DNA into individual nucleosides.
-
Stop the reaction by adding a solvent like methanol or by heat inactivation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any undigested material or protein.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those described in Protocol 1. The specific chromatographic method (HILIC vs. reversed-phase) may be optimized based on the specific nucleosides of interest.[2][3]
Data Presentation and Interpretation
The final step is the calculation of the nucleoside concentration. This is achieved by generating a calibration curve using known concentrations of the analyte and a fixed concentration of the ISTD. The peak area ratio of the analyte to the ISTD is plotted against the analyte concentration.
Table 1: Example MRM Transitions for Selected Nucleosides
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Common Application |
|---|---|---|---|
| 8-oxo-dGsn | 284.1 | 168.1 | Oxidative DNA Damage |
| 8-oxo-Gsn | 300.1 | 168.1 | Oxidative RNA Damage |
| N⁶-methyladenosine (m⁶A) | 282.1 | 150.1 | RNA Epigenetics |
| 5-methylcytidine (m⁵C) | 258.1 | 126.1 | DNA/RNA Epigenetics |
| Pseudouridine (Ψ) | 245.1 | 113.1 | RNA Modification/Turnover |
Note: Exact m/z values may vary slightly based on instrumentation.
Table 2: Representative Concentrations of Oxidative Stress Markers in Human Urine
| Analyte | Concentration Range | Sample Population | Reference |
|---|---|---|---|
| 8-oxodG | 0.55–1.95 pmol/µmol creatinine | Healthy Adults | [15] |
| 8-oxodG | ~1.72 µg/g creatinine | Smokers | [10] |
| 8-oxoGua | 212 nmol/24h (total 8-OH Gua modifications) | Healthy Humans |[1] |
Table 3: Urinary Levels of Methylated Nucleosides in Healthy vs. Breast Cancer Patients
| Nucleoside | Healthy Controls (nmol/mmol creatinine) | Early-Stage Breast Cancer (nmol/mmol creatinine) | Key Finding |
|---|---|---|---|
| N⁶-methyladenosine (m⁶A) | Range: 0.61–72.55 | Decreased | Levels decreased in early-stage cancer patients.[6] |
| 2′-O-methyladenosine (Am) | Range: 0.09–13.33 | Decreased | Levels decreased in early-stage cancer patients.[6] |
| 5-methylcytidine (m⁵C) | Range: 0.22–13.62 | Decreased | Levels decreased in early-stage cancer patients.[6] |
| 2′-O-methylguanosine (Gm) | Range: 20.47–467.21 | Decreased | Levels decreased in early-stage cancer patients.[6] |
Data adapted from a study on breast cancer biomarkers, illustrating the application of nucleoside quantification.[6]
Conclusion: Isotope Dilution Mass Spectrometry is a powerful and reliable method for the absolute quantification of nucleosides in complex biological samples.[16] The protocols and data presented here provide a framework for researchers and drug development professionals to implement this technique for biomarker discovery, clinical diagnostics, and understanding the roles of nucleoside modifications in health and disease. The high sensitivity and specificity of LC-IDMS/MS make it an indispensable tool in modern biomedical research.[17]
References
- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of modified nucleosides in the urine of patients with malignant cancer by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
- 8. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enghusen.dk [enghusen.dk]
- 10. sfrbm.org [sfrbm.org]
- 11. jove.com [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Measuring Oxidative Stress with High Precision: Quantification of 8-oxo-dG using Isotope Dilution Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and aging. ROS can inflict damage on cellular macromolecules, most notably DNA. 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG or 8-OHdG) is one of the most abundant and well-studied products of oxidative DNA damage and serves as a critical biomarker for assessing the level of oxidative stress in a biological system.[1][2][3][4]
Accurate quantification of 8-oxo-dG is challenging due to its low physiological concentrations and the potential for artifactual oxidation of guanine during sample preparation and analysis.[1][5][6] To overcome these challenges, a highly specific and sensitive method based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This method utilizes a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C,¹⁵N₂, which behaves chemically identically to the endogenous 8-oxo-dG.[7][8] This allows for precise correction of any analyte loss during sample processing and accounts for variations in ionization efficiency, ensuring highly accurate and reliable quantification.[7][9]
This document provides detailed protocols for the quantification of 8-oxo-dG in both cellular DNA and urine samples using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard coupled with LC-MS/MS analysis.
Principle of the Method
The core of this methodology is isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (2'-Deoxyguanosine-¹³C,¹⁵N₂) is spiked into the biological sample at the earliest stage of preparation. This "internal" standard is chemically identical to the analyte (8-oxo-dG) but has a different mass due to the incorporated heavy isotopes.[10][] Both the analyte and the internal standard are co-processed through extraction, purification, and chromatographic separation.
During LC-MS/MS analysis, the instrument is set to monitor the specific mass transitions for both the endogenous 8-oxo-dG and the labeled internal standard. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the absolute concentration of 8-oxo-dG in the original sample can be determined with high precision and accuracy.
Oxidative DNA Damage and Repair Pathway
Reactive oxygen species (ROS) generated during normal cellular metabolism or from external sources can attack DNA, with guanine being the most susceptible base to oxidation. This leads to the formation of 8-oxo-dG within the DNA strand. The presence of 8-oxo-dG can cause G:C to T:A transversion mutations if not repaired. Cells possess a base excision repair (BER) pathway to identify and remove this lesion. The modified base is excised and eventually released from the cell and excreted in the urine. Therefore, measuring 8-oxo-dG in DNA provides a snapshot of the current level of damage, while its measurement in urine reflects the whole-body rate of DNA damage and repair.[4]
Caption: Oxidative damage to DNA by ROS and subsequent repair.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 8-oxo-dG.
Table 1: LC-MS/MS Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.95 - 95 nmol/L (on-column) | [9] |
| Limit of Quantification (LOQ) | 0.018 nmol/L | [12] |
| Intra-day Precision (RSD) | 4.4% - 11.1% | [9] |
| Inter-day Precision (RSD) | 5.2% - 12.7% | [9] |
| Recovery (Urine) | 94.9% - 102.6% | [12] |
| Recovery (Serum) | 88.5% - 107.7% | [12] |
Table 2: Reported Basal Levels of 8-oxo-dG
| Sample Type | Reported Level (Mean ± SD) | Reference |
| Human Lymphocyte DNA | 1.57 ± 0.88 adducts per 10⁶ dG | [1] |
| Human Bronchoalveolar H358 Cell DNA | 2.2 ± 0.4 adducts per 10⁷ dG | [5] |
| Human Urine (Smokers) | 1.72 µg/g creatinine | [2] |
| Human Urine (24h excretion) | 28 ± 2 nmol/24 h | [7] |
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dG in Cellular/Tissue DNA
This protocol outlines the steps for isolating DNA, hydrolyzing it to nucleosides, and preparing it for LC-MS/MS analysis.
1. Materials and Reagents:
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ Internal Standard
-
DNA Isolation Kit (e.g., Qiagen Puregene®)
-
Antioxidants: 2,2,6,6-tetramethyl-piperidinoxyl (TEMPO) or Deferoxamine[1][5]
-
Enzymes: DNase I, Phosphodiesterase I, Alkaline Phosphatase[1][13][14]
-
Tris-HCl, MgCl₂, Glycine buffers
-
LC-MS grade water, methanol, and acetic acid
-
Solid-Phase Extraction (SPE) cartridges (C18)
2. Experimental Workflow Diagram:
Caption: Workflow for 8-oxo-dG analysis in DNA.
3. Detailed Procedure:
a. DNA Isolation (with Anti-artifact Measures):
-
Homogenize tissue or lyse cells in a lysis buffer containing an antioxidant like 20 mM TEMPO or 0.1 mM deferoxamine to prevent artifactual oxidation during the procedure.[1][5] All steps should be performed on ice.
-
Follow the protocol of a commercial DNA isolation kit (e.g., Puregene® from Qiagen) with the antioxidant added to all solutions.[1]
-
After precipitation, wash the DNA pellet with 70% ethanol, air dry, and resuspend in sterile, nuclease-free water.
-
Determine DNA concentration and purity using UV spectrometry.
b. Enzymatic Hydrolysis:
-
To approximately 50 µg of DNA, add a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Add buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7) and antioxidant (e.g., TEMPO).[1]
-
Initiate hydrolysis by adding DNase I (e.g., 32 U) and incubate at 37 °C for 10-90 minutes.[1][5]
-
Add phosphodiesterase I (e.g., 2.7 mU) and alkaline phosphatase (e.g., 2 U) and continue incubation at 37 °C for 60 minutes to completely digest the DNA into individual nucleosides.[1]
c. Sample Purification (Optional but Recommended):
-
For complex samples, purification may be necessary to remove interfering substances.
-
Use a C18 Solid-Phase Extraction (SPE) cartridge. Condition the cartridge with methanol and then equilibrate with buffer.
-
Load the DNA hydrolysate.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the nucleosides with a suitable solvent, typically methanol.
-
Dry the eluate under vacuum and reconstitute in the initial LC mobile phase.
d. LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., HSS T3 C18, 2.1 mm x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A typical mobile phase consists of A) Water with 0.1% acetic acid and B) Methanol.[1]
-
Gradient: Run a linear gradient starting with low organic phase (e.g., 1% Methanol) and ramping up to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
8-oxo-dG: m/z 284.1 → 168.0[1]
-
2'-dG-¹³C,¹⁵N₂ (Internal Standard): Monitor the specific transition for your labeled standard (e.g., m/z 287.2 -> 171.1 for the ¹³C,¹⁵N₂ labeled version). Note: The exact m/z will depend on the specific labeling pattern.
-
-
Quantification: Create a calibration curve by analyzing known concentrations of 8-oxo-dG with a fixed amount of the internal standard. Calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of 8-oxo-dG in Urine
1. Materials and Reagents:
-
2'-Deoxyguanosine-¹³C,¹⁵N₂ Internal Standard
-
LC-MS grade water, methanol, acetonitrile, formic acid
-
Solid-Phase Extraction (SPE) cartridges (C18 or polymeric sorbent)[9][15]
-
Centrifuge
2. Detailed Procedure:
a. Sample Preparation:
-
Thaw frozen urine samples and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any precipitates.[9]
-
Transfer a specific volume of the supernatant (e.g., 0.5 mL) to a clean tube.
-
Spike the sample with a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.[9]
-
For simple "dilute-and-shoot" methods, add a protein precipitation solvent like acetonitrile containing 0.1% formic acid, vortex, and centrifuge.[8][16] The supernatant can be directly injected.
-
For cleaner samples and better sensitivity, proceed with SPE.
b. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the urine sample.
-
Wash the cartridge with water or a weak buffer to remove interfering substances like uric acid.[17]
-
Elute 8-oxo-dG and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
c. LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally the same as described in Protocol 1. The SRM transitions for 8-oxo-dG and the internal standard remain the same.
-
Normalization: Urinary concentrations can fluctuate based on hydration status. It is standard practice to normalize the 8-oxo-dG concentration to the creatinine concentration in the same sample.[2][17] Creatinine can be measured using a separate assay or a dedicated LC-MS/MS method.
Conclusion
The use of stable isotope dilution LC-MS/MS with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard provides a robust, sensitive, and highly accurate method for the quantification of 8-oxo-dG. This "gold standard" approach minimizes analytical artifacts and allows for reliable measurement of oxidative stress in both preclinical and clinical research, aiding in the investigation of disease mechanisms and the development of novel therapeutics. Careful adherence to protocols that prevent ex vivo oxidation is critical for obtaining biologically meaningful results.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer’s Transgenic Mouse Urine using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. enghusen.dk [enghusen.dk]
- 8. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 12. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of complete DNA digestion in minimizing variability of 8-oxo-dG analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Workflows for the Analysis of DNA Damage Biomarkers
Introduction
The integrity of DNA is constantly challenged by endogenous metabolic byproducts and exogenous agents, such as radiation and chemicals.[1] To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[2][3] The DDR detects DNA lesions, signals their presence, and promotes their repair, thereby safeguarding genomic integrity.[3] When DNA damage overwhelms the repair capacity or when DDR pathways are defective, it can lead to genomic instability, a hallmark of cancer, and contribute to aging and other diseases.[1][4]
The analysis of DNA damage biomarkers is crucial for understanding disease mechanisms, evaluating the genotoxicity of novel compounds, and monitoring the efficacy of DNA-damaging cancer therapies.[5][6][7] This application note provides detailed protocols and workflows for the quantification of key DNA damage biomarkers, tailored for researchers, scientists, and drug development professionals.
Key DNA Damage Signaling Pathways
The DDR is a complex network of pathways that respond to specific types of DNA lesions.[2] The two major signaling cascades are initiated by the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-strand breaks (SSBs) or stalled replication forks.[3] These kinases phosphorylate a host of downstream targets, including the checkpoint kinases Chk2 and Chk1, which in turn orchestrate cell cycle arrest, activate DNA repair mechanisms, or, if the damage is too severe, trigger apoptosis.[3]
Analysis of DNA Double-Strand Breaks (DSBs) using γH2AX Immunofluorescence
The phosphorylation of histone H2A variant X at serine 139 (γH2AX) is one of the earliest events following the formation of a DSB.[8] γH2AX serves as a scaffold to recruit DNA repair and checkpoint proteins to the site of damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[8][9] The number of γH2AX foci is directly proportional to the number of DSBs, making it a highly sensitive and specific biomarker.[6]
Experimental Workflow: γH2AX Staining
Detailed Protocol: γH2AX Immunofluorescence Staining
This protocol is optimized for cultured cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse monoclonal anti-γH2AX (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed cells to achieve 50-70% confluency.[10] Treat with the desired DNA damaging agent for the specified time. Include a vehicle-treated control.
-
Fixation: Aspirate the culture medium and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.3% Triton X-100 in PBS and incubate for 30 minutes at room temperature to permeabilize the nuclear membrane.[8]
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[8][10]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in 1% BSA/PBS according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[8][10]
-
Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[10] Dilute the fluorescently-labeled secondary antibody in 1% BSA/PBS. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.[10]
-
Counterstaining: Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark. Add DAPI solution and incubate for 5-10 minutes at room temperature to stain the nuclei.[10][11]
-
Mounting: Wash once with PBS. Carefully remove the coverslips and mount them onto microscope slides using an antifade mounting medium.[8][11] Seal the edges with nail polish.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct green foci (γH2AX) within the blue nuclei (DAPI) using image analysis software like ImageJ or Fiji.[8][11] For each condition, count at least 100 cells.
Data Presentation: γH2AX Foci Quantification
| Treatment Group | Concentration | Time (hours) | Mean γH2AX Foci per Nucleus (± SEM) |
| Vehicle Control | 0 µM | 24 | 1.2 ± 0.3 |
| Compound X | 1 µM | 24 | 15.6 ± 2.1 |
| Compound X | 5 µM | 24 | 38.4 ± 3.5 |
| Etoposide (Positive Control) | 10 µM | 2 | 45.1 ± 4.0 |
Analysis of DNA Strand Breaks using the Comet Assay
The Single Cell Gel Electrophoresis (SCGE) or "Comet" assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids".[14][15] During electrophoresis, fragmented DNA (resulting from strand breaks) migrates away from the nucleoid towards the anode, forming a "comet tail".[12][14] The intensity of the tail relative to the head is proportional to the amount of DNA damage. The alkaline version of the assay (pH >13) is most common as it detects both single and double-strand breaks.[7][13]
Experimental Workflow: Alkaline Comet Assay
Detailed Protocol: Alkaline Comet Assay
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-Lauroylsarcosine, pH 10; add 1% Triton X-100 and 10% DMSO fresh)[15]
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
70% Ethanol
-
DNA Staining Solution (e.g., SYBR® Green I)
-
Horizontal electrophoresis apparatus
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of ~1 x 10^5 cells/mL in ice-cold PBS.[12] All subsequent steps should be performed under dim light to prevent UV-induced DNA damage.[12]
-
Embedding: Combine 30 µL of cell suspension with 250 µL of LMAgarose (cooled to 37°C). Immediately pipette 50 µL of this mixture onto a CometSlide™.[12] Allow to solidify for 10 minutes at room temperature, then 30 minutes at 4°C.[12]
-
Lysis: Immerse the slides in chilled Lysis Solution and incubate for at least 1-2 hours (or overnight) at 4°C.[12][14]
-
DNA Unwinding: Gently tap off excess lysis solution. Immerse the slides in fresh, chilled Alkaline Unwinding Buffer in an electrophoresis tank. Let the DNA unwind for 20-60 minutes at 4°C.[13]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm (e.g., 25V) and ~300 mA for 20-30 minutes at 4°C.[13]
-
Neutralization: Carefully remove slides from the tank. Gently immerse them in Neutralization Buffer for 5 minutes. Repeat twice.
-
Dehydration and Staining: Immerse slides in 70% ethanol for 5 minutes, then air dry completely.[12] Apply 50 µL of diluted SYBR® Green I staining solution to each dried agarose circle.
-
Analysis: Visualize slides using a fluorescence microscope. Use specialized software to score at least 50-100 comets per slide. The most common metric is "% Tail DNA" (the percentage of total DNA fluorescence in the tail).
Data Presentation: Comet Assay Quantification
| Treatment Group | Concentration | % Tail DNA (Mean ± SEM) |
| Vehicle Control | 0 µM | 4.5 ± 0.8 |
| Compound Y | 10 µM | 22.1 ± 2.5 |
| Compound Y | 50 µM | 56.8 ± 4.1 |
| H₂O₂ (Positive Control) | 100 µM | 65.3 ± 5.2 |
Analysis of Oxidative DNA Damage using 8-OHdG ELISA
8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage, formed by the hydroxylation of guanine, and is a widely used biomarker for oxidative stress.[16][17][18] Following DNA repair, 8-OHdG is excised and excreted into urine.[17] Its levels can be quantified in various biological samples, including urine, plasma, and DNA extracted from tissues or cells, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
Experimental Workflow: 8-OHdG Competitive ELISA
Detailed Protocol: 8-OHdG ELISA
This protocol is a general guideline for a competitive ELISA kit. Always refer to the specific manufacturer's manual.
Materials:
-
8-OHdG ELISA Kit (containing pre-coated plate, standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, stop solution)
-
Samples (digested DNA, urine, or plasma)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Create a serial dilution of the 8-OHdG standard to generate a standard curve.[19]
-
Sample/Standard Addition: Add 50 µL of each standard and sample into the appropriate wells of the 8-OHdG conjugate-coated plate.[16][17]
-
Competitive Reaction: Add 50 µL of the diluted anti-8-OHdG antibody to each well.[16][18] Cover the plate and incubate for 1 hour at room temperature.[16][17] During this step, free 8-OHdG in the sample/standard competes with the 8-OHdG coated on the plate for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer.[17]
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Cover and incubate for 1 hour at room temperature.[17]
-
Substrate Reaction: Wash the plate again as in step 4. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature, allowing color to develop.[16][18] The color intensity will be inversely proportional to the amount of 8-OHdG in the sample.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to stop the reaction.[16][18] The solution will turn from blue to yellow.
-
Measure Absorbance: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the standard curve to determine the concentration of 8-OHdG in the unknown samples.
Data Presentation: 8-OHdG ELISA Quantification
| Sample Group | Mean 8-OHdG Concentration (ng/mL ± SD) |
| Control Group (n=10) | 5.8 ± 1.2 |
| Treated Group A (n=10) | 15.2 ± 3.4 |
| Treated Group B (n=10) | 25.7 ± 4.9 |
References
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linking DNA damage and hormone signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Stress-induced DNA damage biomarkers: applications and limitations [frontiersin.org]
- 7. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. crpr-su.se [crpr-su.se]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 15. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dbaitalia.it [dbaitalia.it]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. 8-OHdG DNA Damage ELISA Kit | SKT-120 | StressMarq Biosciences Inc. [stressmarq.com]
- 19. zellx.de [zellx.de]
Troubleshooting & Optimization
Technical Support Center: Preventing Artifactual Oxidation of 2'-deoxyguanosine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of artifactual oxidation of 2'-deoxyguanosine (dG) to 8-oxo-2'-deoxyguanosine (8-oxo-dG) during DNA isolation.
Frequently Asked Questions (FAQs)
Q1: What is 8-oxo-2'-deoxyguanosine (8-oxo-dG) and why is it significant?
A1: 8-oxo-2'-deoxyguanosine (8-oxo-dG), also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is one of the most common products of oxidative DNA damage.[1][2] It is formed when reactive oxygen species (ROS) attack the guanine base in DNA.[1] Its presence is widely used as a critical biomarker for oxidative stress and is implicated in the etiology of various diseases, including cancer, neurodegenerative disorders, and aging.[1][3][4]
Q2: What is "artifactual oxidation" and why is it a major problem?
Q3: What are the primary causes of artifactual 8-oxo-dG formation during DNA isolation?
A3: Several steps in the DNA isolation process can introduce oxidative damage:
-
Phenol Extraction: Phenol, a common reagent for deproteinization, can sensitize DNA to oxidation, especially when samples are subsequently exposed to air.[2][8] It is believed to reduce metal ions like iron, which can then participate in Fenton-type reactions to generate highly reactive hydroxyl radicals.[9]
-
Presence of Metal Ions: Trace amounts of redox-active metals, such as iron or copper, in buffers or tissues can catalyze the formation of ROS via the Fenton and Haber-Weiss reactions, leading to dG oxidation.[9][10]
-
Air Exposure & Drying: Exposing DNA samples to air, particularly during drying or lyophilization steps, can significantly increase oxidation.[8] Procedures like vacuum drying or using C18 purification cartridges have been shown to artificially increase 8-oxo-dG levels.[11][12]
-
Acoustic Shearing: In some library preparation protocols for next-generation sequencing, acoustic shearing of DNA can generate 8-oxoguanine lesions, especially if reactive contaminants from the extraction process are present.[13]
-
Analytical Derivatization: For some analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS), the silylation step required to make nucleosides volatile can itself induce oxidation of normal bases.[7]
Troubleshooting Guide
Problem: My baseline 8-oxo-dG levels are unexpectedly high and variable.
This is a common issue indicating probable artifactual oxidation during sample workup. Follow this troubleshooting guide to identify and mitigate the source of the oxidation.
Step 1: Evaluate Your DNA Isolation Method
-
Question: Are you using a phenol-based extraction method?
-
Rationale: Phenol-based methods are strongly associated with artifactual oxidation.[2][8][9] The addition of a phenol extraction step to a non-oxidizing method can increase the measured 8-oxo-dG/dG ratio by as much as 2-fold.[10] In some cases, phenol purification can increase 8-oxo-dG levels 20-fold in samples exposed to air after phenol removal.[8]
-
Solution:
-
Switch to a non-phenol method. Chaotropic salt-based methods using sodium iodide (NaI) or guanidine thiocyanate (found in reagents like DNAzol) are highly recommended as they have been shown to minimize, if not eliminate, oxidative damage during isolation.[5][9]
-
Modify your phenol protocol. If switching is not possible, add a metal chelator like desferrioxamine (DFO) to buffers, use Chelex-treated solutions to remove metal ions, and strictly avoid air-drying the DNA pellet.[5][10]
-
Step 2: Check Your Buffers and Reagents for Metal Contamination
-
Question: Are your buffers and water treated to remove transition metals?
-
Rationale: Fenton chemistry, driven by transition metals like iron, is a major source of hydroxyl radicals that oxidize dG.[5] Tissues themselves can contain relatively high amounts of iron, exacerbating this issue.[9]
-
Solution:
-
Use Chelex-treated water/buffers. This is crucial for preventing Fenton reactions.[5]
-
Add metal chelators. Routinely add a chelator such as desferrioxamine (DFO, Desferal) to your homogenization and lysis buffers.[5][10] The addition of DFO has been shown to significantly reduce artifactual 8-oxo-dG formation.[11][12]
-
Use antioxidants. Consider adding antioxidants like 8-hydroxyquinoline or TEMPO to buffers during extraction and digestion to scavenge free radicals.[14][15][16]
-
Step 3: Review Your DNA Handling and Processing Steps
-
Question: Do your post-extraction steps involve drying, extensive vortexing, or air exposure?
-
Rationale: Physical processing steps can introduce oxidation. Drying DNA hydrolysates under a vacuum can significantly increase measured 8-oxo-dG.[11][12] Air exposure alone can cause a 4-fold increase in oxidation compared to samples handled under nitrogen.[8]
-
Solution:
-
Avoid lyophilization or vacuum drying. After ethanol precipitation, gently decant the ethanol and allow the pellet to air-dry for the shortest time possible, ensuring it is not completely desiccated.
-
Minimize air exposure. If possible, handle samples under an inert nitrogen atmosphere, especially if using phenol-based methods.[8]
-
Use direct measurement techniques. To prevent artifacts during sample cleanup for analysis, use methods with online solid-phase extraction (SPE) coupled directly to LC-MS/MS. This avoids offline drying and purification steps where oxidation can occur.[11][12]
-
Logical Diagram: Key Sources of Artifactual Oxidation
Caption: Major pathways leading to artifactual 8-oxo-dG during DNA isolation.
Quantitative Data: Impact of Isolation Method on 8-oxo-dG Levels
The choice of DNA isolation method has a profound impact on the measured levels of 8-oxo-dG. The following tables summarize findings from comparative studies.
Table 1: Comparison of Phenol vs. Sodium Iodide (NaI) Methods
| Method | Tissue | 8-oxo-dG / 10⁵ dG (approx.) | Key Finding | Reference |
| Phenol Method | Mouse Liver nDNA | ~1.5 - 2.5 | Levels are significantly elevated. | [9] |
| NaI Method | Mouse Liver nDNA | 0.032 | Levels are almost 100-fold lower than with the phenol method. | [9] |
| NaI Method + Phenol | Rat Liver | 0.55 | Adding a phenol step to the NaI method doubles the 8-oxo-dG level. | [10] |
| NaI Method (alone) | Rat Liver | 0.28 | The NaI method results in a 50% lower ratio of 8-oxo-dG to dG. | [10] |
Table 2: Comparison of DNAzol vs. NaI Methods with Antioxidants
| Method | Additive | 8-oxo-dG / 10⁷ dG (approx.) | Key Finding | Reference |
| NaI Method | None | 22.8 | - | [5] |
| DNAzol Method | None | 17.9 | DNAzol method gives slightly lower basal levels than NaI. | [5] |
| NaI Method | Deferoxamine (0.1 mM) | ~7 | Deferoxamine significantly reduces artifactual oxidation. | [5] |
| DNAzol Method | Deferoxamine (0.1 mM) | ~3 | The DNAzol method with deferoxamine was significantly better at preventing oxidation. | [5] |
Experimental Protocols
Protocol 1: Recommended DNA Isolation Using a Chaotropic Agent (Modified from NaI/DNAzol Methods)
This protocol is designed to minimize artifactual oxidation by avoiding phenol and incorporating protective reagents.
Materials:
-
Lysis Buffer: (e.g., DNAzol or similar guanidine thiocyanate-based reagent).
-
Chelating/Antioxidant Stock: 10 mM Desferrioxamine (DFO) in Chelex-treated water.
-
100% Ethanol, cold.
-
75% Ethanol in Chelex-treated water.
-
Wash Buffer: e.g., 0.1 M sodium citrate in 10% ethanol.
-
Resuspension Buffer: 8 mM NaOH or TE buffer, pH 8.0, prepared with Chelex-treated water.
Procedure:
-
Homogenization: Homogenize tissue (50-100 mg) in 1 mL of Lysis Buffer to which DFO has been added to a final concentration of 0.1 mM.[5][10]
-
Lysis: Incubate the homogenate according to the manufacturer's instructions (e.g., 5-10 minutes at room temperature).
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet cellular debris. Transfer the supernatant containing the DNA to a new tube.
-
DNA Precipitation: Add 0.5 mL of 100% cold ethanol per 1 mL of lysate. Mix by inversion until a DNA precipitate becomes visible.
-
Pelleting: Spool out the DNA or pellet it by centrifuging at 5,000 x g for 5 minutes.
-
Washing:
-
Wash the DNA pellet twice with 1 mL of Wash Buffer. Incubate for 30 minutes for the first wash, mixing occasionally.[17]
-
Wash the pellet with 1.5 mL of 75% ethanol. Incubate for 15-20 minutes. This step removes the chaotropic salts.
-
-
Drying: Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. CRITICAL: Do not allow the pellet to dry completely, as this promotes oxidation.[8]
-
Resuspension: Resuspend the DNA pellet in an appropriate volume of Resuspension Buffer. A weak base like 8 mM NaOH can aid in dissolving the DNA.[17]
Workflow for Minimized DNA Oxidation
Caption: Recommended workflow for DNA isolation to minimize artifactual oxidation.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Antioxidant and DNA Repair Stimulating Effect of Extracts from Transformed and Normal Roots of Rhaponticum carthamoides against Induced Oxidative Stress and DNA Damage in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Artifacts associated with the measurement of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol sensitization of DNA to subsequent oxidative damage in 8-hydroxyguanine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. qiagen.com [qiagen.com]
Technical Support Center: Optimizing Internal Standard Concentration for LC-MS/MS
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the internal standard (IS) concentration for your Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in LC-MS/MS analysis?
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample processing.[1] Its primary purpose is to compensate for variability throughout the analytical workflow, including sample preparation, injection volume inconsistencies, chromatographic separation, and mass spectrometric detection.[2][3][4] By calculating the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved, even with fluctuations in experimental conditions.[3]
Q2: What are the characteristics of an ideal internal standard?
The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[3] Key criteria for selecting a suitable IS include:
-
Structural Similarity: Preferably a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[4] If a SIL-IS is unavailable, a structural analog can be used.[4]
-
Co-elution: The IS should elute very close to or, ideally, co-elute with the analyte to experience and correct for similar matrix effects.[5][6]
-
Purity: The IS should be highly pure and free from any contaminants that could interfere with the analyte signal.[7]
-
Stability: The IS must be chemically stable throughout the entire analytical process.[2]
-
Mass Spectrometric Resolution: The mass-to-charge ratio (m/z) of the IS should be sufficiently different from the analyte to be easily distinguished by the mass spectrometer.[2]
Q3: What is the general guidance on the optimal concentration for an internal standard?
While there are no rigid rules, a common practice is to use an IS concentration that provides a response similar to the analyte response at a key point in the calibration curve.[8] Some recommendations suggest an IS concentration that yields a response comparable to the analyte at the midpoint or in the lower to mid-range of the calibration curve.[5][9] The goal is to have a robust and reproducible IS signal across all samples without causing detector saturation or significant ion suppression.
Troubleshooting Guide
Issue 1: What are the consequences of an internal standard concentration that is too high?
An excessively high IS concentration can lead to several analytical problems:
-
Ion Suppression: A high concentration of the IS can suppress the ionization of the analyte, particularly at the lower limit of quantification (LLOQ), leading to decreased sensitivity and poor accuracy for low-concentration samples.[10][11]
-
Detector Saturation: An intense IS signal can saturate the mass spectrometer detector, leading to non-linear responses and inaccurate quantification.
-
Cross-Interference: If the IS contains impurities of the unlabeled analyte, a high IS concentration can artificially inflate the analyte signal, causing a positive bias.[12]
-
Prepare a Series of IS Concentrations: Prepare several working solutions of the IS at concentrations ranging from your current level down to 10-fold lower.
-
Analyze LLOQ and ULOQ Samples: Spike blank matrix with the analyte at the LLOQ and upper limit of quantification (ULOQ) concentrations. Add the different concentrations of the IS to these samples.
-
Analyze Samples: Process and analyze these samples using your LC-MS/MS method.
-
Evaluate the Data: Compare the analyte and IS peak areas and the analyte/IS area ratios.
| IS Concentration | Analyte Concentration | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Accuracy |
| 1000 ng/mL (High) | LLOQ (1 ng/mL) | 8,000 | 5,000,000 | 0.0016 | 80% |
| 100 ng/mL | LLOQ (1 ng/mL) | 10,000 | 500,000 | 0.0200 | 100% |
| 1000 ng/mL (High) | ULOQ (500 ng/mL) | 4,500,000 | 5,200,000 | 0.8654 | 98% |
| 100 ng/mL | ULOQ (500 ng/mL) | 5,000,000 | 510,000 | 9.8039 | 101% |
Note: This table illustrates a hypothetical scenario where a high IS concentration suppresses the analyte signal at the LLOQ, leading to reduced accuracy.
Issue 2: What are the consequences of an internal standard concentration that is too low?
Using an IS concentration that is too low can also compromise data quality:
-
Poor Precision: A weak IS signal is more susceptible to background noise and variations in the instrument's performance, leading to poor precision in the analyte/IS ratio.
-
Inadequate Compensation: A low IS signal may not effectively compensate for matrix effects or other sources of variability, especially for high-concentration samples.
-
Non-linearity: If the analyte signal significantly exceeds the IS signal at the upper end of the calibration curve, it can lead to non-linearity.
-
Prepare a Series of IS Concentrations: Prepare several working solutions of the IS at concentrations ranging from your current level up to 10-fold higher.
-
Analyze Calibration Curve Standards: Prepare a full set of calibration standards and spike them with the different concentrations of the IS.
-
Analyze Samples: Process and analyze the calibration curves.
-
Evaluate the Data: Assess the linearity (r²) and the precision (%CV) of the analyte/IS area ratios at each calibration level.
| IS Concentration | Calibration Range (ng/mL) | Linearity (r²) | %CV at LLOQ | %CV at ULOQ |
| 1 ng/mL (Low) | 1 - 500 | 0.985 | 18% | 5% |
| 10 ng/mL | 1 - 500 | 0.998 | 8% | 4% |
| 100 ng/mL | 1 - 500 | 0.999 | 5% | 3% |
Note: This table shows a hypothetical case where a low IS concentration results in poor linearity and high variability at the LLOQ.
Visualization of Experimental Workflows
The following diagram illustrates a systematic workflow for optimizing the internal standard concentration.
Caption: Workflow for optimizing internal standard concentration.
This troubleshooting guide provides a framework for identifying and resolving common issues related to internal standard concentration in LC-MS/MS assays. By systematically evaluating the impact of IS concentration on assay performance, researchers can ensure the development of robust and reliable analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting signal suppression in 8-oxo-dG analysis
Welcome to the technical support center for 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the quantification of this critical biomarker for oxidative stress.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to troubleshoot issues you may encounter during LC-MS/MS and ELISA-based analysis of 8-oxo-dG.
LC-MS/MS Analysis
Question 1: Why is my 8-oxo-dG signal suppressed or completely absent in my LC-MS/MS analysis?
Signal suppression in LC-MS/MS analysis of 8-oxo-dG is a common issue, often stemming from matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the target analyte.[1][2][3][4]
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., [¹⁵N₅]8-oxodG) is crucial.[1] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and quantification.
-
Optimize Sample Preparation: Complex biological matrices like urine, plasma, and tissue lysates require cleanup to remove interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE is a widely used and effective method for cleaning up and concentrating 8-oxo-dG from various sample types before mass spectrometric analysis.[1][2]
-
Dilution: In some cases, simple dilution of the sample can mitigate matrix effects, although this may compromise sensitivity.[3]
-
-
Improve Chromatographic Separation: Adjust your HPLC/UHPLC method to better separate 8-oxo-dG from interfering matrix components. This can involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Check for Instrument Contamination: A contaminated ion source or mass optics can lead to a significant drop in signal intensity.[5] Regular cleaning and maintenance are essential.
-
Evaluate for Post-Interface Signal Suppression: In some instruments, high concentrations of co-eluting compounds, such as proteins, can cause signal suppression after the electrospray interface, within the mass spectrometer itself.[4] Enhanced sample cleanup to remove these high-abundance molecules is necessary.
Question 2: My measured 8-oxo-dG levels seem artificially high. What could be the cause?
Artificially high levels of 8-oxo-dG are a well-documented problem, primarily caused by the oxidation of guanine during sample preparation and workup.[6][7][8]
Troubleshooting Steps:
-
Prevent Artifactual Oxidation During DNA Isolation: The choice of DNA isolation method is critical.
-
Use methods that minimize oxidative stress, such as those employing chaotropic agents like guanidine thiocyanate (found in products like DNAzol) or sodium iodide (NaI).[7][8]
-
Avoid or use caution with phenol-based extraction methods, as they have been shown to contribute to a minor increase in background 8-oxo-dG levels.[7]
-
-
Add Antioxidants and Metal Chelators: To prevent Fenton chemistry-mediated oxidation, supplement your buffers:
-
Optimize Sample Handling: Avoid drying DNA hydrolysates under a vacuum or using certain C18 cartridges for purification, as these steps have been shown to significantly increase artificial 8-oxo-dG formation.[2]
ELISA Analysis
Question 1: I am seeing very high background in my 8-oxo-dG ELISA. What are the possible causes?
High background can obscure the specific signal and lead to inaccurate results. Common causes include insufficient washing, non-specific antibody binding, and overly high antibody concentrations.[9][10]
Troubleshooting Steps:
-
Optimize Washing Technique: Thorough washing is critical to remove unbound reagents.[11]
-
Check Antibody Concentrations: The concentration of both the primary and secondary antibodies may be too high, leading to non-specific binding. Perform a titration to determine the optimal working concentration for your assay.[10]
-
Use Appropriate Blocking Buffers: Ensure you are using a suitable blocking buffer to prevent non-specific binding of antibodies to the plate surface.
-
Verify Reagent Purity: Contaminated buffers or reagents can contribute to high background. Use fresh, high-quality reagents.[10]
Question 2: My ELISA signal is weak or absent. How can I troubleshoot this?
A weak or non-existent signal can be due to a variety of factors, from inactive reagents to procedural errors.[10][12]
Troubleshooting Steps:
-
Confirm Reagent Activity:
-
Review Incubation Times and Temperatures:
-
Inadequate incubation times will result in a weak signal. Ensure you are following the protocol's recommendations.[9][10]
-
Temperature control is crucial for reproducibility.[9][13] Ensure incubations are performed at the specified temperature and that reagents have been brought to room temperature before use.[12]
-
-
Check Procedural Steps: Double-check that all reagents were added in the correct order and volume.[10] Omitting a key reagent, like the primary or secondary antibody, is a common cause of signal loss.
-
Optimize Sample Pre-treatment: For samples like serum, removal of proteins by ultrafiltration may be necessary before the assay.[9]
Data Summary
The following tables summarize key quantitative data related to 8-oxo-dG analysis, providing a reference for expected performance metrics.
Table 1: LC-MS/MS Method Performance for 8-oxo-dG in Urine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.9 pmol/ml | [1] |
| Limit of Detection (LOD) | 5 fmol on-column | [1] |
| Recovery from Urine | 88% | [1] |
| Inter-day Variation | 10.2% | [1] |
| Intra-day Variation | 4.0% | [1] |
| Accuracy | 98.7–101.0% | [1] |
Table 2: Impact of Sample Preparation on Artifactual 8-oxo-dG Formation
| Sample Handling/Purification Step | Increase in Measured 8-oxo-dG (per 10⁶ dG) | Reference |
| Drying under vacuum | 6.8 - 30 | [2] |
| Purification with C18 cartridges | 6.8 - 30 | [2] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Urinary 8-oxo-dG
This protocol outlines a general workflow for solid-phase extraction (SPE) to clean up urine samples prior to LC-MS/MS analysis, a common technique to mitigate matrix effects.[1][2]
Methodology:
-
Sample Thawing & Centrifugation: Thaw frozen urine samples at 37°C for 10 minutes. Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.[14]
-
Dilution & Spiking: Take a 0.5 mL aliquot of the supernatant. Spike with a known amount of stable isotope-labeled internal standard (e.g., 10 pmol of [¹⁵N₅]8-oxodG).[1]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol followed by water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar interferences.
-
Elution: Elute the 8-oxo-dG and the internal standard from the cartridge using an appropriate solvent, such as methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for injection into the LC-MS/MS system.
Protocol 2: Competitive ELISA for 8-oxo-dG Quantification
This protocol describes the key steps in a typical competitive ELISA for measuring 8-oxo-dG. In this format, free 8-oxo-dG in the sample competes with 8-oxo-dG coated on the plate for binding to a limited amount of primary antibody. The resulting signal is inversely proportional to the amount of 8-oxo-dG in the sample.[13]
Methodology:
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, samples) and allow them to reach room temperature.[11][12]
-
Standard/Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the 8-oxo-dG pre-coated microplate.[11][13]
-
Primary Antibody Addition: Add 50 µL of the anti-8-oxo-dG primary antibody to each well (except the blank).[13] Shake the plate gently.
-
Incubation: Cover the plate and incubate. Incubation times and temperatures vary by kit (e.g., 1 hour at 37°C or overnight at 4°C).[9][13]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with 1X wash buffer.[11][13]
-
Secondary Antibody (HRP-conjugate) Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate as per the manufacturer's protocol.
-
Washing: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Substrate Addition & Color Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature (typically 15-30 minutes) for color development.[10][13]
-
Stop Reaction: Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[13]
-
Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.[11]
Troubleshooting Logic for Low LC-MS/MS Signal
When faced with a low or absent signal in your LC-MS/MS analysis, a systematic approach can help identify the root cause. The following diagram illustrates a logical troubleshooting workflow.
References
- 1. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 2'-Deoxyguanosine and its Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the detection sensitivity of 2'-deoxyguanosine and its modifications, such as 8-oxo-2'-deoxyguanosine, using stable isotope dilution mass spectrometry with 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 2'-deoxyguanosine and its adducts by LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient DNA Hydrolysis: Incomplete enzymatic digestion of DNA to nucleosides.[1][2] 2. Suboptimal LC-MS/MS Conditions: Incorrect mobile phases, gradient, or mass spectrometer settings.[1][2] 3. Sample Loss During Preparation: Adsorption to tubes or inefficient extraction.[3] 4. Ion Suppression: Co-eluting matrix components interfering with analyte ionization.[4] | 1. Optimize the enzymatic hydrolysis protocol by adjusting enzyme concentrations (e.g., nuclease P1, alkaline phosphatase) and incubation time.[1][2] 2. Systematically optimize LC parameters (column chemistry, mobile phase composition, and gradient) and MS parameters (ionization source, collision energy).[1][2] 3. Use low-binding microcentrifuge tubes and optimize solid-phase extraction (SPE) protocols for sample cleanup.[3] 4. Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider using a different ionization source if available.[4] |
| High Background Noise | 1. Contaminated Reagents or Solvents: Impurities in buffers, water, or organic solvents. 2. Matrix Effects: Complex biological samples can introduce significant background.[4] 3. Carryover from Previous Injections: Incomplete washing of the autosampler and column. | 1. Use high-purity, LC-MS grade reagents and solvents. 2. Employ a more rigorous sample cleanup method, such as multi-step solid-phase extraction (SPE) or immunoaffinity purification.[5][6] 3. Implement a thorough needle wash protocol and inject blank samples between experimental samples to check for carryover. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in pipetting, temperature, or incubation times. 2. Instability of the Analyte: Degradation of 2'-deoxyguanosine or its adducts during sample processing. 3. Fluctuations in LC-MS/MS Performance: Drifting retention times or signal intensities. | 1. Standardize all sample preparation steps and use an internal standard like 2'-Deoxyguanosine-¹³C,¹⁵N₂ to normalize for variations.[2][7] 2. Keep samples on ice or at -20°C whenever possible and minimize the time between sample preparation and analysis. 3. Equilibrate the LC-MS/MS system thoroughly before starting the analytical run and monitor system suitability throughout the sequence. |
| Artifactual Oxidation of 2'-Deoxyguanosine | 1. Presence of Metal Ions: Fenton-type reactions can cause oxidation of guanosine during DNA isolation and hydrolysis.[5][6] 2. Harsh Sample Handling: Vigorous vortexing or sonication can introduce oxidative stress. | 1. Use metal chelators like deferoxamine in all buffers and pre-treat buffers with Chelex to remove trace metal ions.[6] 2. Handle samples gently and avoid excessive exposure to air and light.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹³C,¹⁵N₂ crucial for sensitive and accurate quantification?
A stable isotope-labeled internal standard is essential because it has nearly identical chemical and physical properties to the unlabeled analyte.[2][7] This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency in the mass spectrometer.[4] By adding a known amount of the labeled standard to each sample early in the workflow, it can account for sample loss during preparation and variations in instrument response, leading to more precise and accurate quantification.[2][3]
Q2: What is the most effective method for DNA hydrolysis to release 2'-deoxyguanosine?
Enzymatic hydrolysis is generally preferred over acid hydrolysis to avoid the degradation of sensitive nucleosides. A combination of enzymes is often used to ensure complete digestion of the DNA backbone.[1][2] A common protocol involves sequential treatment with nuclease P1, followed by alkaline phosphatase and phosphodiesterase.[1]
Q3: How can I minimize artifactual oxidation of 2'-deoxyguanosine during sample preparation?
Artifactual oxidation is a significant challenge that can lead to an overestimation of oxidative DNA damage markers like 8-oxo-2'-deoxyguanosine.[6][9] To minimize this, it is critical to:
-
Use metal chelators such as deferoxamine in all buffers.[6]
-
Treat all aqueous solutions with Chelex resin to remove divalent metal ions that can catalyze Fenton reactions.[6]
-
Work with samples on ice and in low-light conditions.
-
Avoid harsh physical treatments like excessive vortexing.[8]
Q4: Which LC-MS/MS technique is best for improving sensitivity?
For high sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[7] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and reduces background noise by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1][6]
Q5: What are the typical quantitative ranges for detecting 2'-deoxyguanosine adducts in biological samples?
The levels of 2'-deoxyguanosine adducts can vary widely depending on the specific adduct, the biological matrix, and the level of exposure to damaging agents. For example, background levels of 8-oxo-2'-deoxyguanosine in DNA from unexposed cells can be as low as a few lesions per 10⁶ or 10⁷ nucleosides.[2][6] With optimized LC-MS/MS methods, it is possible to detect and quantify these low levels.[2][5]
Experimental Protocols
Detailed Methodology for Sample Preparation and LC-MS/MS Analysis
This protocol provides a general framework. Optimization will be required for specific applications and sample types.
1. DNA Extraction and Hydrolysis
-
Extract DNA from cells or tissues using a method that minimizes oxidative damage, such as a guanidine thiocyanate-based solution (e.g., DNAzol).[6]
-
Quantify the extracted DNA using a reliable method (e.g., UV absorbance).
-
To a known amount of DNA (e.g., 10-50 µg), add the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Perform enzymatic hydrolysis by adding a cocktail of nuclease P1, phosphodiesterase, and alkaline phosphatase in a buffer containing a metal chelator.[1][2]
-
Incubate at 37°C for a sufficient time to ensure complete digestion (e.g., 2-6 hours).[1][2]
2. Sample Cleanup
-
After hydrolysis, purify the nucleosides using solid-phase extraction (SPE) with a C18 cartridge to remove proteins, salts, and other interfering substances.[3]
-
For very low-level detection, immunoaffinity purification specific for the adduct of interest can be employed for further enrichment.[5][6]
-
Dry the purified sample under a vacuum and reconstitute in a small volume of the initial LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column suitable for separating nucleosides.[2]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1][8]
-
Gradient: Develop a gradient that provides good separation of the analyte from other nucleosides and matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for standard analytical columns.[2]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled 2'-deoxyguanosine: Monitor the transition from the protonated molecule [M+H]⁺ to its characteristic product ion (e.g., the guanine base).
-
2'-Deoxyguanosine-¹³C,¹⁵N₂: Monitor the corresponding mass-shifted transition.
-
Adducts (e.g., 8-oxo-dG): Determine and monitor the specific MRM transition for the adduct of interest.
-
-
Optimize MS parameters such as collision energy and source temperatures for maximum signal intensity.
-
Visualizations
Caption: Workflow for 2'-Deoxyguanosine Analysis.
Caption: Troubleshooting Low Sensitivity Issues.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 8-hydroxy-2'-deoxyguanosine in rat urine and liver DNA by stable isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
minimizing ion suppression effects in ESI-MS of nucleosides
Welcome to the technical support center for the analysis of nucleosides by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and enhance the quality of your analytical data.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of nucleosides.
Issue: Low or no signal for my nucleoside analyte.
This is a common issue that can be caused by a variety of factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no analyte signal in ESI-MS of nucleosides.
Step-by-Step Troubleshooting:
-
Review Sample Preparation: Inadequate sample cleanup is a primary source of ion suppression.[1] Biological matrices contain numerous endogenous compounds like salts, phospholipids, and proteins that can interfere with the ionization of your target nucleosides.[2]
-
Action: Implement a robust sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]
-
-
Evaluate Chromatography: Poor chromatographic resolution can lead to co-elution of matrix components with your analyte, causing ion suppression.[3]
-
Action: Optimize your chromatographic method. Consider using a UPLC system for better resolution and narrower peaks, which can help separate the analyte from interfering compounds.[4] Modifying the gradient or switching to a different column chemistry can also improve separation.
-
-
Optimize MS Parameters: Suboptimal mass spectrometer settings can lead to poor sensitivity.
-
Action: Ensure that the MS is properly tuned and calibrated.[3] Optimize key parameters such as capillary voltage, cone voltage, and gas flow rates for your specific nucleoside.
-
-
Perform Post-Column Infusion: If the above steps do not resolve the issue, a post-column infusion experiment can definitively identify if ion suppression is occurring at the retention time of your analyte.[5]
-
Action: Conduct a post-column infusion experiment as detailed in the "Experimental Protocols" section. A dip in the baseline signal at the analyte's retention time confirms ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression in nucleoside analysis?
A1: Ion suppression in the ESI-MS of nucleosides is primarily caused by co-eluting compounds from the sample matrix that compete for ionization.[3] Common culprits include:
-
Salts and Buffers: Non-volatile salts from buffers can accumulate in the ion source and reduce ionization efficiency.[6]
-
Endogenous Matrix Components: Compounds such as phospholipids, proteins, and metabolites from biological samples are major sources of interference.[2]
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[6]
Q2: How can I tell if my analysis is affected by ion suppression?
A2: The most direct way to determine if ion suppression is affecting your analysis is to perform a post-column infusion experiment.[5] This involves infusing a constant flow of your nucleoside standard into the MS while injecting a blank matrix extract. A decrease in the signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.
Q3: Which mobile phase additives are best for minimizing ion suppression in nucleoside analysis?
A3: The choice of mobile phase additive can significantly impact signal intensity. For positive ion mode, volatile acids like formic acid and acetic acid are commonly used. Studies have shown that 1% acetic acid can provide good HPLC separation and the greatest sensitivity for [M+H]+ ions of nucleoside antiviral agents.[7] In negative ion mode, 50 mM ammonium hydroxide has been shown to give the greatest sensitivity for [M-H]- ions.[7] The use of ammonium salts can also help prevent the formation of sodium and potassium adducts, thereby enhancing the analyte signal.[8]
Q4: Is ESI or APCI more susceptible to ion suppression for nucleoside analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[9] This is due to the different ionization mechanisms. If significant ion suppression is observed with ESI and cannot be resolved, switching to APCI may be a viable alternative, provided your nucleoside of interest can be efficiently ionized by this technique.
Q5: Can changing the polarity of the ESI source help reduce ion suppression?
A5: Yes, switching the ESI ionization mode from positive to negative (or vice-versa) can sometimes mitigate ion suppression.[3] This is because fewer compounds are typically ionizable in negative ion mode, potentially eliminating the interfering species from the analysis. However, this is only effective if your nucleoside of interest can be ionized efficiently in the alternative polarity.
Data Presentation
The following tables summarize quantitative data on the effects of mobile phase additives and sample preparation on nucleoside analysis.
Table 1: Effect of Mobile Phase Additives on Nucleoside Signal Intensity
| Mobile Phase Additive | Ionization Mode | Analyte Type | Observed Effect on Signal Intensity | Reference |
| 1% Acetic Acid | Positive | Purine and Pyrimidine Nucleosides | Greatest sensitivity for [M+H]+ ions | [7] |
| 0.1% Formic Acid | Positive | General | Commonly used, good sensitivity | [10] |
| 50 mM Ammonium Hydroxide | Negative | Purine and Pyrimidine Nucleosides | Greatest sensitivity for [M-H]- ions | [7] |
| Ammonium Acetate | Positive/Negative | General | Can mitigate pH changes during ESI | [11] |
| Trifluoroacetic Acid (TFA) | Positive/Negative | General | Significant ion suppression | [6] |
Table 2: Effectiveness of Sample Preparation in Reducing Ion Suppression
| Sample Preparation Method | Matrix | Analyte | Ion Suppression Reduction/Recovery | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Oligonucleotides | Near-quantitative recovery (97%) and removal of interfering contaminants | [12] |
| On-line SPE-LC-MS/MS | Biological Fluids | Nucleobases and Nucleosides | High recovery (97.2% to 102.3%) and sensitive detection | [13] |
| Protein Precipitation | Serum | Nucleosides | Fast and reliable cleanup with good recovery | [14] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to set up a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Experimental Workflow
Caption: Schematic of a post-column infusion experimental setup.
Procedure:
-
Prepare Analyte Solution: Prepare a solution of your nucleoside standard at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL).
-
Set up Infusion: Infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the column and the MS source using a syringe pump and a T-piece.
-
Equilibrate: Allow the system to equilibrate until a stable baseline signal for your analyte is observed in the mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix sample that has been subjected to your usual sample preparation procedure.
-
Analyze Data: Monitor the signal of your infused analyte. A drop in the signal intensity at a specific retention time indicates ion suppression caused by components eluting from the column at that time.
Protocol 2: Solid-Phase Extraction (SPE) for Nucleoside Cleanup from Biological Fluids
This protocol provides a general procedure for using SPE to remove interfering components from biological samples prior to LC-MS analysis of nucleosides.[13]
SPE Workflow
Caption: General workflow for Solid-Phase Extraction (SPE) of nucleosides.
Procedure:
-
Protein Precipitation: Mix the biological sample (e.g., 300 µL of plasma or urine) with a protein precipitating agent like cold acetonitrile (e.g., 700 µL). Vortex and incubate on ice.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Condition SPE Cartridge: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Load Sample: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences while retaining the nucleosides.
-
Elute Nucleosides: Elute the retained nucleosides with a stronger solvent (e.g., a higher percentage of methanol or acetonitrile).
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in the initial mobile phase for LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 7. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. protocols.io [protocols.io]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mnkjournals.com [mnkjournals.com]
Technical Support Center: 2'-Deoxyguanosine-13C,15N2
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 2'-Deoxyguanosine-13C,15N2 in solution. The following FAQs, troubleshooting guides, and protocols are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of the isotopically labeled molecule is governed by the chemical nature of 2'-deoxyguanosine itself. The primary concerns are:
-
Oxidation: 2'-deoxyguanosine has the lowest ionization potential of all canonical nucleosides, making it highly susceptible to oxidation.[1] The most common oxidation product is 8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxodG).[2][3][4] This oxidation can be artifactually induced during sample handling and analysis by reactive oxygen species (ROS) generated from trace metal ions.[5][6]
-
Hydrolysis: The N-glycosidic bond linking the guanine base to the deoxyribose sugar can undergo hydrolysis, particularly under acidic pH conditions, leading to depurination.[3]
-
Alkaline Degradation: While less common for the parent nucleoside, its oxidized form (8-oxodG) can be sensitive to alkaline conditions, especially when incorporated into oligonucleotides.[7]
Q2: Are the ¹³C and ¹⁵N isotopic labels stable?
A2: Yes. The ¹³C and ¹⁵N isotopes are incorporated into the molecule's core structure through stable covalent bonds. Under typical experimental conditions for sample preparation, storage, and analysis (e.g., HPLC, LC-MS), these labels do not exchange and are considered completely stable. Their purpose is to serve as a reliable internal standard for mass spectrometry-based quantification.[8][9]
Q3: How should I store the solid compound and its solutions?
A3: Proper storage is critical to prevent degradation. The following table summarizes recommended storage conditions.
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep tightly sealed in a dry, well-ventilated place.[4] |
| In Solvent (DMSO) | -80°C | Up to 6 months | Purge solvent with an inert gas before preparing the stock solution.[4] |
| -20°C | Up to 1 month | ||
| Aqueous Solution | 4°C | Not recommended (> 1 day) | Prepare fresh for each experiment to avoid hydrolysis and potential contamination.[4] |
Q4: What solvents are recommended for dissolving 2'-Deoxyguanosine-¹³C,¹⁵N₂?
A4: Solubility can vary. Always start with a small quantity to test solubility in your chosen solvent.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| PBS (pH 7.2) | ~3 mg/mL | [4] |
| 0.1 M HCl | ~10 mg/mL | [4] |
| Methanol | Slightly soluble (may require heating) | [] |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Unexpected peak corresponding to the mass of 8-hydroxy-2'-deoxyguanosine (+16 Da) is observed in my mass spectrometry analysis.
-
Potential Cause: Artifactual oxidation of 2'-deoxyguanosine during sample preparation or analysis. This is a very common issue caused by the presence of trace transition metals and oxygen, which can generate reactive oxygen species (ROS).[5][6]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all solvents (water, acetonitrile, methanol) are HPLC or LC-MS grade.
-
Chelate Metal Ions: Treat all aqueous buffers and solutions with Chelex resin to remove transition metal ions.[6]
-
Add a Chelator: Add a strong chelating agent like deferoxamine (an iron chelator) to your buffers.[6]
-
Work at Low Temperatures: Perform all sample preparation steps on ice to reduce the rate of chemical reactions.[5]
-
De-gas Solutions: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Add Antioxidants: In some cases, adding an antioxidant like TEMPO can help prevent artificial oxidation during work-up.[5]
-
Issue 2: The concentration of my 2'-Deoxyguanosine-¹³C,¹⁵N₂ standard decreases over a short period in an aqueous buffer.
-
Potential Cause: Hydrolysis of the N-glycosidic bond, especially if the buffer is acidic, or general instability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Aqueous solutions are not recommended for long-term storage.[4] Prepare working standards from a frozen DMSO stock immediately before use.
-
Check Buffer pH: Ensure the pH of your buffer is near neutral (pH 7.0-7.4) for maximum stability. The N-glycosidic bond of 8-oxodG, a potential degradant, is significantly more stable than that of dG across a range of pH values.[3]
-
Verify Storage: If storing for a few hours, keep the solution on ice or at 4°C.
-
Visual Diagrams
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the recommended procedure for preparing solutions to minimize degradation.
-
Prepare Stock Solution (e.g., 10 mg/mL in DMSO): a. Allow the solid this compound to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of high-purity, anhydrous DMSO (purged with argon or nitrogen) to the vial. c. Vortex gently until the solid is completely dissolved. d. Aliquot the stock solution into small-volume, amber glass vials to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C for up to 6 months.[11]
-
Prepare Aqueous Working Solution: a. Thaw one aliquot of the DMSO stock solution. b. Dilute the stock solution to the final desired concentration using a pre-chilled, metal-free aqueous buffer (e.g., PBS, pH 7.2, treated with Chelex). c. Prepare this working solution immediately before the experiment. Do not store for more than one day.[4] d. Keep the working solution on ice throughout the experiment.
Protocol 2: Experimental Workflow for Assessing Solution Stability
This method can be used to validate the stability of the compound in your specific experimental buffer.
-
Preparation: Prepare a working solution of this compound in your experimental buffer following Protocol 1.
-
Time Point 0: Immediately after preparation, take an aliquot of the solution for analysis (T=0).
-
Incubation: Store the remaining solution under the desired test conditions (e.g., on the benchtop at room temperature, at 4°C in a refrigerator).
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots for analysis.
-
Analysis: Analyze all samples using a validated LC-MS method.
-
Data Evaluation: Plot the peak area of the this compound parent ion against time. A significant decrease in peak area indicates instability under the tested conditions. Also, monitor for the appearance of the +16 Da oxidation product.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxyl radical-induced degradation of 2′-deoxyguanosine under reducing conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Effect of 2'-deoxyguanosine oxidation at C8 position on N-glycosidic bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxy-2'-deoxyguanosine-13C,15N2 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
Technical Support Center: DNA Digestion for Mass Spectrometry
Welcome to the technical support center for DNA digestion in mass spectrometry workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DNA digestion for mass spectrometry analysis.
Issue 1: Incomplete or No DNA Digestion
Incomplete digestion can lead to a mixture of fully and partially digested DNA fragments, which negatively impacts the accuracy and efficiency of downstream mass spectrometry analysis.[1] On a gel, this often appears as unexpected band sizes.[1]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | - Check the enzyme's expiration date.[1][2] - Ensure the enzyme has been stored at -20°C and avoid more than three freeze-thaw cycles.[1][2] - Use a benchtop cooler for temporary storage during use.[1] - Test enzyme activity with a control DNA, like lambda DNA.[3] |
| Suboptimal Reaction Conditions | - Use the reaction buffer supplied with the enzyme. For double digests, ensure buffer compatibility.[1] - Ensure all necessary cofactors (e.g., Mg2+, DTT) are present in the reaction.[1] - Incubate at the optimal temperature recommended by the manufacturer.[1] |
| Contaminants in DNA Sample | - Purify the DNA sample to remove inhibitors from purification kits or PCR components using methods like spin columns or dialysis.[2] - Ensure the DNA solution constitutes no more than 25% of the total reaction volume to dilute inhibitors.[2] |
| Insufficient Incubation Time | - Increase the incubation time by 1 to 2 hours.[2] However, avoid excessively long incubation times which can lead to star activity.[1] |
| Low Enzyme Concentration | - Use 3-5 units of enzyme per microgram of DNA.[2][4] |
| DNA Methylation | - If DNA methylation is blocking the restriction site, consider using a methylation-insensitive enzyme or propagating plasmids in dam-/dcm- E. coli strains.[4] |
Issue 2: Unexpected Cleavage Pattern or "Star Activity"
Star activity is the cleavage at non-canonical recognition sites due to non-optimal reaction conditions, leading to unexpected fragments in the mass spectrometry data.[5][6]
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Glycerol Concentration | - Ensure the enzyme volume does not exceed 10% of the total reaction volume, as enzymes are often stored in 50% glycerol.[3][6] - Avoid evaporation during incubation, which can concentrate glycerol.[1] |
| Incorrect Buffer Conditions | - Use the recommended reaction buffer. Low ionic strength and high pH can contribute to star activity.[6] |
| Prolonged Incubation Time | - Use the minimum incubation time required for complete digestion.[2] |
| High Enzyme-to-DNA Ratio | - Reduce the amount of enzyme used in the reaction.[1][2] |
| Organic Solvents | - Ensure the DNA preparation is free of organic solvents like ethanol.[6] |
Issue 3: Contamination Leading to Poor Mass Spectrometry Data
Contaminants can suppress ionization of target peptides, introduce artifact peaks, and ultimately reduce the quality and reliability of mass spectrometry results.
Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation Strategy |
| Keratin | Skin, hair, dust, non-latex gloves, lab reagents.[1][2][7] | - Work in a laminar flow hood.[7] - Wear a lab coat and clean nitrile gloves.[1] - Wipe down work surfaces with ethanol.[1][7] - Use fresh, high-purity reagents.[2] |
| Detergents (e.g., Triton, Tween, SDS) | Cell lysis buffers, glassware cleaning.[1] | - Avoid detergents like Tween and Triton.[1] If necessary, use MS-compatible detergents like SDS or acid-labile surfactants.[1] - Thoroughly rinse glassware with hot water and an organic solvent.[1] - Use detergent removal spin columns. |
| Polymers (e.g., PEG) | Plasticware, detergents in cleaning soaps. | - Use mass-spec-tested plastics (e.g., Eppendorf brand).[1] - Avoid washing glassware with soaps containing PEG.[8] |
| Salts (e.g., NaCl, KCl) | Buffers like PBS. | - Use volatile salts like ammonium bicarbonate.[8] - Desalt samples prior to MS analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal enzyme-to-substrate ratio for DNA digestion?
A: A common recommendation is to use 5-10 units of enzyme per microgram of plasmid DNA and 10-20 units for genomic DNA in a 1-hour digest.[3] However, this can be optimized depending on the specific DNA and enzyme.
Q2: How can I avoid keratin contamination in my samples?
A: Keratin is a very common contaminant. To minimize it, always wear a lab coat and nitrile gloves, work in a clean environment like a laminar flow hood, wipe down surfaces and equipment with ethanol, and use fresh, dedicated reagents for mass spectrometry sample preparation.[1][2][7]
Q3: My mass spectrum is dominated by repeating peaks with a mass difference of 44 Da. What is the cause?
A: This pattern is characteristic of polyethylene glycol (PEG) contamination.[8] PEG is found in many laboratory detergents and some plastics. To avoid this, use MS-grade plasticware and avoid cleaning glassware with detergents containing PEG.
Q4: Can I use a double-digest protocol with two different enzymes?
A: Yes, but you must ensure that the two enzymes are compatible in the same reaction buffer. Enzyme suppliers provide compatibility charts for their buffers. If they are not compatible, a sequential digestion is recommended, where you perform the digestion with the first enzyme, purify the DNA, and then proceed with the second digestion.
Q5: What is star activity and how can I prevent it?
A: Star activity is the non-specific cleavage of DNA by a restriction enzyme under non-optimal conditions.[5][6] To prevent it, use the recommended buffer, avoid high glycerol concentrations (keep enzyme volume to less than 10% of the total reaction volume), do not use an excessive amount of enzyme, and avoid prolonged incubation times.[3][6]
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion for Mass Spectrometry
This protocol is a general guideline for the in-solution digestion of a purified protein sample.
Materials:
-
Purified protein sample
-
Denaturation buffer: 8M urea in 50mM Tris-HCl, pH 8
-
Reducing agent: 5mM Dithiothreitol (DTT)
-
Alkylating agent: 15mM Iodoacetamide (IAA)
-
Digestion buffer: 50mM Ammonium Bicarbonate (NH4HCO3), pH 7.8
-
Trypsin Gold, Mass Spectrometry Grade
-
Quenching solution: 1% Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Denaturation: Dissolve the protein sample in denaturation buffer.
-
Reduction: Add DTT to a final concentration of 5mM and incubate at 37°C for 1 hour.[9]
-
Alkylation: Add IAA to a final concentration of 15mM and incubate for 30 minutes at room temperature in the dark.[9]
-
Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 2M.
-
Digestion: Add trypsin at a 1:20 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[9]
-
Quenching: Stop the digestion by adding TFA or formic acid to a final concentration of 1%.[9]
-
Cleanup: Desalt the peptide solution using a C18 spin column or similar cleanup method prior to LC-MS/MS analysis.
Protocol 2: In-Gel Trypsin Digestion
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining solution: 100mM NH4HCO3 in 50% acetonitrile (ACN)
-
Dehydration solution: 100% ACN
-
Reduction solution: 10mM DTT in 100mM NH4HCO3
-
Alkylation solution: 55mM IAA in 100mM NH4HCO3
-
Trypsin solution (e.g., 10-20 ng/µL in 50mM NH4HCO3)
-
Extraction solution: 60% ACN, 1% TFA
Procedure:
-
Excision: Carefully excise the protein band from the gel.
-
Destaining: Destain the gel slices with the destaining solution at 37°C until the Coomassie blue is removed.[9]
-
Dehydration: Dehydrate the gel pieces with 100% ACN until they turn opaque white and shrink.
-
Reduction: Rehydrate the gel pieces with the reduction solution and incubate at 55°C for 30-45 minutes.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 45 minutes at room temperature in the dark.
-
Washing: Wash the gel pieces with 100mM NH4HCO3 and then dehydrate with 100% ACN. Dry the gel pieces in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Once absorbed, add enough 50mM NH4HCO3 to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel by adding the extraction solution and sonicating or vortexing. Pool the extraction supernatants.
-
Drying and Reconstitution: Dry the pooled extracts in a vacuum centrifuge and reconstitute in a solution suitable for mass spectrometry (e.g., 0.1% TFA).
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. neb.com [neb.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Star activity - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. med.unc.edu [med.unc.edu]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
2'-Deoxyguanosine-13C,15N2 storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 2'-Deoxyguanosine-¹³C,¹⁵N₂?
A1: 2'-Deoxyguanosine-¹³C,¹⁵N₂ should be stored at -20°C in a tightly sealed container, protected from light.[1][2] When stored as a solid under these conditions, it is stable for at least four years.
Q2: How should I prepare a stock solution of 2'-Deoxyguanosine-¹³C,¹⁵N₂?
A2: It is recommended to prepare a stock solution by dissolving the solid in an organic solvent such as DMSO or dimethylformamide (DMF). The solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in DMF. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 3 mg/mL. It is advised to purge the solvent with an inert gas before dissolving the compound.
Q3: How stable are solutions of 2'-Deoxyguanosine-¹³C,¹⁵N₂?
A3: Stock solutions in anhydrous organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Aqueous solutions are less stable, and it is not recommended to store them for more than one day. For biological experiments, it is best to prepare fresh dilutions from the stock solution.
Q4: What are the primary applications of 2'-Deoxyguanosine-¹³C,¹⁵N₂?
A4: 2'-Deoxyguanosine-¹³C,¹⁵N₂ is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of 2'-deoxyguanosine and its modified forms (like 8-hydroxy-2'-deoxyguanosine) by mass spectrometry (LC-MS) or NMR.[4] It serves as a critical biomarker for oxidative stress and carcinogenesis.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling 2'-Deoxyguanosine-¹³C,¹⁵N₂ in solid form, it is important to wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.
Storage and Handling Best Practices
Proper storage and handling are crucial to maintain the integrity and stability of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Storage Conditions Summary
| Parameter | Solid | Organic Solvent Stock | Aqueous Solution |
| Temperature | -20°C | -80°C (up to 6 months) or -20°C (up to 1 month) | Prepare fresh; do not store for more than one day |
| Container | Tightly sealed, light-protected vial | Tightly sealed, light-protected vial | Tightly sealed vial |
| Stability | ≥ 4 years | See temperature guidelines | < 24 hours |
General Handling Procedures
-
Weighing: When weighing the solid, do so in a controlled environment to minimize exposure to humidity and light.
-
Dissolving: To prepare a stock solution, add the desired volume of solvent to the vial and vortex until the solid is completely dissolved. Gentle heating may be required for some solvents.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
-
Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste. As a stable isotope-labeled compound, no special precautions for radioactivity are needed.[5]
Troubleshooting Guides
Common Issues in LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation; Matrix effects; Adsorption to labware.[6] | Review sample preparation for consistency; Use low-adsorption labware; Optimize extraction conditions. |
| Poor Recovery of Internal Standard | Suboptimal extraction conditions; Incomplete elution from SPE cartridge.[6] | Experiment with different extraction solvents and pH; Increase elution solvent volume for SPE. |
| Signal Drift Across a Batch | Ion source contamination; Unstable vacuum in the mass spectrometer. | Clean the ion source; Check for vacuum leaks. |
| Crosstalk with Analyte Signal | Insufficient chromatographic separation; Incorrect mass transition settings. | Optimize the LC gradient for better separation; Ensure mass transitions do not overlap. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Allow the vial of 2'-Deoxyguanosine-¹³C,¹⁵N₂ to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a stock concentration of 1 mg/mL.
-
Vortex the solution for at least 30 seconds to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Sample Preparation for LC-MS Analysis of DNA Adducts (Example)
This protocol is adapted from methods for the analysis of 8-oxo-dG and can be used as a starting point.
-
To 50 µg of DNA sample, add 500 fmol of 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard.
-
Add 50 µL of 80 mM Tris-HCl, 20 mM MgCl₂ buffer (pH 7).
-
Initiate enzymatic hydrolysis by adding 32U of DNase I and incubating at 37°C for 10 minutes.
-
Add 2.7 mU of phosphodiesterase I and 2U of alkaline phosphatase and continue incubation at 37°C for 60 minutes.
-
Remove enzymes by ultrafiltration.
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for DNA adduct analysis using LC-MS/MS.
References
- 1. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
resolving co-eluting peaks in DNA nucleoside chromatography
Welcome to the technical support center for DNA nucleoside chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on resolving co-eluting peaks.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common chromatographic problems.
Issue 1: Co-eluting or Poorly Resolved Peaks
Q: My chromatogram shows two or more nucleoside peaks that are not fully separated. How can I improve the resolution?
A: Poor peak resolution is a common challenge in DNA nucleoside analysis.[1][2][3][4] A systematic approach to optimizing your high-performance liquid chromatography (HPLC) method is crucial for achieving baseline separation. The resolution of two peaks is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][5]
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust the Mobile Phase: This is often the most effective and straightforward parameter to modify.[1][6]
-
Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of the nucleosides, which can lead to better separation.[1][5]
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.[3]
-
Modify pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like nucleosides.[7] Adjusting the pH can change the charge state of the nucleosides and their interaction with the stationary phase, thereby affecting selectivity. For instance, a lower pH (e.g., 4.0) can increase the retention of some nucleotides compared to a neutral pH.[7]
-
Adjust Buffer Concentration: A buffer concentration that is too low may not effectively control the pH, leading to peak shape issues. Increasing the buffer strength (typically in the range of 10-50 mM) can improve peak symmetry.[8]
-
-
Modify Column Parameters: If mobile phase adjustments are insufficient, consider the stationary phase.
-
Change Column Chemistry: The choice of stationary phase has a significant impact on selectivity.[1] If you are using a standard C18 column, consider switching to a different chemistry, such as a phenyl-hexyl, polar-embedded, or HILIC column, which can offer different retention mechanisms.[8][9]
-
Decrease Particle Size: Columns with smaller particle sizes provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[1][4]
-
Increase Column Length: A longer column also increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[1][4]
-
-
Optimize Temperature and Flow Rate:
-
Adjust Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve efficiency and lead to sharper peaks.[1] However, it can also alter selectivity, so the effect on your specific separation needs to be evaluated.[1][4] Conversely, lower temperatures can increase retention and may improve the resolution of some compounds.[4]
-
Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[4]
-
Quantitative Impact of Method Parameters on Resolution
| Parameter | Change | Effect on Resolution | Primary Factor Affected | Reference |
| Mobile Phase | Decrease % Organic | Increases retention, may improve resolution | Retention Factor (k) | [1][5] |
| Change Organic Solvent | Alters peak spacing | Selectivity (α) | [3] | |
| Adjust pH | Alters peak spacing for ionizable compounds | Selectivity (α) | [7] | |
| Column | Decrease Particle Size | Sharper peaks, better resolution | Efficiency (N) | [1][4] |
| Increase Length | Better resolution, longer run time | Efficiency (N) | [1][4] | |
| Change Stationary Phase | Alters peak spacing | Selectivity (α) | [1] | |
| Temperature | Increase Temperature | Sharper peaks, may change peak spacing | Efficiency (N), Selectivity (α) | [1][4] |
| Flow Rate | Decrease Flow Rate | Better resolution, longer run time | Efficiency (N) | [4] |
Issue 2: Peak Tailing
Q: My nucleoside peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?
A: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[8][10] This can compromise resolution and lead to inaccurate quantification.[8] The primary causes are often secondary interactions between the analytes and the stationary phase, or issues with the column or system.[11][12]
Logical Flow for Troubleshooting Peak Tailing
Caption: Logical flow for troubleshooting peak tailing.
Detailed Steps:
-
Check for Mass Overload: Injecting too much sample can saturate the column, leading to peak tailing.[8][11] To test for this, dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was the issue.[11]
-
Address Secondary Interactions: Basic nucleosides can interact with acidic silanol groups on the surface of silica-based columns, causing tailing.[10][12]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, reducing these unwanted interactions.[8][13]
-
Use an End-capped Column: "End-capped" columns have fewer free silanol groups, minimizing secondary interactions.[8][12]
-
Use a Different Column Type: Consider a column with a different stationary phase, such as a polar-embedded phase, that shields the analytes from silanol groups.[8]
-
-
Investigate Column Health:
-
Column Contamination: Impurities from the sample or mobile phase can accumulate on the column, leading to peak tailing. Try flushing the column with a strong solvent.[13][14]
-
Column Void: A void at the head of the column can cause peak distortion.[11][12] This can sometimes be temporarily resolved by reversing the column and flushing it. However, column replacement is often necessary.
-
Blocked Frit: A partially blocked inlet frit can also lead to poor peak shape.[11][13]
-
-
Check for Extra-Column Effects: Dead volume in the system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and tailing.[8] Ensure all fittings are secure and use tubing with a narrow internal diameter.[10]
Issue 3: Ghost Peaks
Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are extraneous peaks that do not originate from your injected sample.[15][16] They can arise from several sources, including contaminated mobile phase, carryover from previous injections, or bleed from the column.[11][15][17]
Sources and Solutions for Ghost Peaks
| Source of Ghost Peak | How to Identify | Solution(s) | Reference |
| Mobile Phase Contamination | Peaks appear in blank gradient runs; peak size increases with longer equilibration time. | Use high-purity HPLC-grade solvents and fresh mobile phase. Clean the mobile phase bottles. | [15][16][17] |
| Injector Carryover | Peaks in a blank injection have the same retention time as analytes from a previous sample injection, but are smaller. | Implement a robust needle wash protocol. Inject multiple blanks after a concentrated sample. | [15] |
| Late Elution from Previous Injection | A broad peak appears in a subsequent run, often during an isocratic analysis. | Extend the run time to ensure all components elute. Use a gradient with a final high-organic wash step. | [14][15] |
| Incomplete Mobile Phase Degassing | Random spikes or peaks in the baseline. | Ensure the mobile phase is thoroughly degassed before use. | [17] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for DNA nucleoside analysis?
A1: Reversed-phase columns, particularly C18 phases, are widely used for the analysis of nucleosides.[18] However, for very polar nucleosides, Hydrophilic Interaction Chromatography (HILIC) columns can provide better retention and separation.[9] Phenyl-based columns can also offer alternative selectivity.[7] The optimal choice depends on the specific nucleosides being analyzed.
Q2: How does mobile phase pH affect the separation of nucleosides?
A2: Mobile phase pH is a crucial parameter as it influences the ionization state of the nucleosides, which in turn affects their retention and selectivity on the stationary phase.[6][7] Careful optimization of pH is necessary to achieve the desired separation. For example, some studies have shown that a pH of around 4.0 can provide greater retention for nucleotides compared to a neutral pH.[7]
Q3: What is a good starting point for a gradient method for nucleoside analysis?
A3: A common starting point is a binary gradient using a buffered aqueous phase (A) and an organic modifier like acetonitrile or methanol (B). A protocol described in the literature uses a 30-minute binary gradient with a phosphate buffer (50 mM, pH 5.8) as mobile phase A and acetonitrile as mobile phase B.[19][20] The gradient can be optimized by adjusting the slope and duration to improve the resolution of co-eluting peaks.[21][22]
Q4: Can I use isocratic elution for nucleoside analysis?
A4: Isocratic elution (constant mobile phase composition) can be used if the nucleosides in your sample have similar polarities. However, for complex mixtures containing nucleosides with a wide range of polarities, a gradient elution is generally preferred to achieve a good separation in a reasonable amount of time.[21]
Experimental Protocols
Protocol: General Gradient Method for DNA Nucleoside Separation
This protocol provides a general starting point for the separation of DNA nucleosides using reversed-phase HPLC. Optimization will likely be required for your specific sample and instrument.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate or potassium phosphate for buffering
-
Acid (e.g., acetic acid or phosphoric acid) or base (e.g., ammonium hydroxide) for pH adjustment
-
Nucleoside standards
-
0.22 µm filters for mobile phase and sample filtration[20]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5 (adjust with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm[20]
-
Injection Volume: 10 µL[20]
3. Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 80 | 20 |
| 25.0 | 98 | 2 |
| 30.0 | 98 | 2 |
4. Sample Preparation:
-
Prepare nucleoside standards and samples in the initial mobile phase composition (98% A, 2% B).
-
Filter all samples through a 0.22 µm syringe filter before injection.[20]
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the nucleoside standards individually to determine their retention times.
-
Inject the mixed standard solution and the experimental samples.
-
After the sequence is complete, flush the column with a higher concentration of organic solvent (e.g., 50-70% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (typically acetonitrile/water).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromtech.com [chromtech.com]
- 6. longdom.org [longdom.org]
- 7. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. support.waters.com [support.waters.com]
- 10. chromtech.com [chromtech.com]
- 11. silicycle.com [silicycle.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. acdlabs.com [acdlabs.com]
- 14. 內容不提供 [sigmaaldrich.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. protocols.io [protocols.io]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 22. agilent.com [agilent.com]
Validation & Comparative
The Gold Standard of Internal Standards: A Comparative Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂ in Quantitative Analysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive comparison of 2'-Deoxyguanosine-¹³C,¹⁵N₂ with other alternative internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Isotopically Labeled Internal Standards
An ideal internal standard should perfectly mimic the physicochemical properties of the analyte of interest, ensuring it behaves identically during sample preparation, chromatography, and ionization. This co-elution and identical behavior allow for the correction of variability, including matrix effects, extraction inconsistencies, and instrument response fluctuations. Stable isotope-labeled internal standards, by having the same chemical structure as the analyte with only a difference in isotopic composition, come closest to this ideal.
2'-Deoxyguanosine-¹³C,¹⁵N₂, with its carbon-13 and nitrogen-15 labels, represents a state-of-the-art choice for the quantification of 2'-deoxyguanosine and its modified forms, such as the oxidative stress biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG). The primary alternatives to ¹³C,¹⁵N-labeled standards are typically deuterated (²H) or ¹⁵N-only labeled compounds.
Head-to-Head: ¹³C,¹⁵N vs. Deuterated and ¹⁵N-only Labeled Standards
The key difference between these standards lies in the "isotope effect." The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, potentially causing a chromatographic shift where the deuterated standard elutes slightly earlier than the native analyte.[1][2] This can be a significant drawback if the analyte and the internal standard experience different matrix effects at their respective retention times.
In contrast, the substitution with heavier isotopes like ¹³C and ¹⁵N results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte.[3][4] This co-elution is crucial for accurately compensating for matrix-induced signal suppression or enhancement.
While direct head-to-head comparative studies for 2'-Deoxyguanosine-¹³C,¹⁵N₂ against all its alternatives are limited in published literature, we can compile and compare performance data from high-quality validation studies of LC-MS/MS methods for the analysis of 8-OHdG using different isotopically labeled internal standards.
Quantitative Performance Comparison
The following table summarizes typical validation parameters from different studies. It is important to note that the experimental conditions, instrumentation, and matrices may vary between these studies, and this table is for illustrative comparison.
| Performance Parameter | Method with ¹³C,¹⁵N-labeled Standard | Method with ¹⁵N-labeled Standard | Method with Deuterated Standard | Key Considerations |
| Analyte | 8-OH-Gua / 8-OH-dGuo | 8-OHdG | Various | |
| Internal Standard | 8-OH-Gua-¹³C,¹⁵N₃ | 8-OHdG-¹⁵N₅ | Analyte-dₓ | |
| Limit of Detection (LOD) | ~5 lesions per 10⁶ DNA bases[5] | 0.01 µg/L[6] | Analyte dependent | Both ¹³C,¹⁵N and ¹⁵N standards enable high sensitivity. |
| Limit of Quantification (LOQ) | Not specified | 0.05 µg/L[6] | Analyte dependent | Method-dependent, but all are suitable for low-level quantification. |
| Accuracy (% Recovery) | Not specified | 98-101%[7] | Generally 85-115%[8] | ¹³C,¹⁵N and ¹⁵N standards may offer superior accuracy due to better co-elution. |
| Precision (% RSD) | Not specified | <10%[9] | <15%[8] | All can achieve excellent precision in optimized methods. |
| Chromatographic Shift | Negligible | Negligible | Potential for slight shift[1][2] | ¹³C,¹⁵N and ¹⁵N standards are less prone to isotope effects. |
| Commercial Availability | Increasing | Readily available | Widely available | Deuterated standards are often more common and less expensive.[10] |
Note: The data presented is compiled from multiple sources and is intended for comparative illustration. Direct comparison is best performed within a single study under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following is a generalized experimental protocol for the quantification of 8-OHdG in a biological matrix (e.g., urine or DNA hydrolysates) using an isotopically labeled internal standard.
Sample Preparation (DNA Hydrolysates)
-
DNA Isolation: Isolate DNA from the biological sample using a standard protocol, ensuring steps are taken to minimize oxidative damage during the process.
-
Enzymatic Hydrolysis: To a known amount of DNA, add a solution containing the isotopically labeled internal standard (e.g., 2'-Deoxyguanosine-¹³C,¹⁵N₂).
-
Incubate the mixture with a cocktail of enzymes such as DNase I, phosphodiesterases, and alkaline phosphatase to digest the DNA into individual nucleosides.[5]
-
Protein Removal: Precipitate and remove the enzymes, for example, by ultrafiltration.
-
Sample Dilution: Dilute the resulting nucleoside mixture with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column.
-
Perform a gradient elution using a mobile phase typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native analyte (e.g., 8-OHdG) and the isotopically labeled internal standard (e.g., 2'-Deoxyguanosine-¹³C,¹⁵N₂).
-
Quantification: Determine the concentration of the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the rationale for selecting a high-quality internal standard, the following diagrams are provided.
Conclusion and Recommendation
The choice of internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards can be suitable for many applications and are often more readily available and cost-effective, they come with the potential drawback of chromatographic shifts due to the isotope effect. Careful and thorough validation is essential to ensure that this does not compromise the accuracy of the results.
For the most demanding applications, where the highest level of accuracy and precision is required, 2'-Deoxyguanosine-¹³C,¹⁵N₂ and other ¹³C and/or ¹⁵N-labeled standards are the superior choice. Their negligible isotope effect ensures co-elution with the analyte, providing the most effective compensation for matrix effects and other sources of analytical variability. The initial investment in a ¹³C,¹⁵N-labeled internal standard is often justified by the increased confidence in the quantitative data and the reduced time spent on troubleshooting and re-validating methods.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of guanosine triphosphate and tetraphosphate in plants and algae using stable isotope-labelled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Navigating the Maze of Oxidative DNA Damage Data: An Inter-laboratory Comparison Guide
The most widely studied biomarker for oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1][2][3] However, the quantification of this lesion is notoriously challenging, with reported baseline levels in human cells varying by several orders of magnitude across different studies.[4] This variability stems from a combination of factors, including the chosen analytical method, sample preparation artifacts, and a lack of standardized protocols.[5][6][7]
Recognizing this challenge, organizations like the European Standards Committee on Oxidative DNA Damage (ESCODD) have initiated inter-laboratory comparison studies to identify the sources of variation and work towards a consensus.[5][8][9] These studies have been instrumental in highlighting the strengths and weaknesses of different analytical techniques and in establishing best practices for sample handling and analysis.
Comparison of Analytical Methods for 8-oxodG Measurement
A variety of techniques are employed to measure 8-oxodG, each with its own set of advantages and limitations. The choice of method can significantly impact the final results, and a thorough understanding of these differences is crucial for data interpretation.
| Method | Principle | Advantages | Disadvantages | Reported Variability |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | Separates 8-oxodG from normal deoxynucleosides, followed by sensitive electrochemical detection. | High sensitivity and specificity. | Susceptible to artifacts during DNA isolation and hydrolysis.[10] HPLC with amperometric detection is less sensitive than coulometric detection.[1][2] | In an ESCODD trial, most HPLC procedures gave values for 8-oxodG within ±40% of the target value.[1][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization of 8-oxodG to a volatile compound for separation and mass spectrometric detection. | High specificity due to mass detection. | Derivatization steps can be a source of variability and artifactual oxidation.[5] Consistently overestimated 8-oxodG concentration in some studies.[8] | In an ESCODD trial, two of four GC-MS procedures gave values within ±40% of the target.[1][11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. | Considered the "gold standard" due to its high accuracy, precision, and ability to use internal standards.[7] | Requires sophisticated and expensive equipment. | Both LC-MS/MS methods in an ESCODD trial gave values within ±40% of the target.[1][11] Another study showed LC-MS/MS analyses gave 8-oxodG concentrations within 53% of expected values.[8] |
| Comet Assay (Single Cell Gel Electrophoresis) with Lesion-Specific Enzymes | Measures DNA strand breaks induced by enzymes that recognize specific oxidative lesions like 8-oxodG. | Relatively simple, requires small cell numbers, and minimizes artifactual oxidation during sample preparation.[5] | Less specific than chromatographic methods as it detects a class of lesions, not just 8-oxodG.[5][6] Estimates of background levels are several-fold lower than HPLC estimates.[2] | No overall association was found between samples measured by the comet assay and 8-oxo-dG by HPLC methods in one ESCODD study.[9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies specific for 8-oxodG for colorimetric or fluorometric detection. | High throughput and relatively inexpensive. | Can suffer from lack of specificity and cross-reactivity, leading to overestimation. Not recommended for precise quantification in some comparison studies.[2] | Can provide a specificity of 8-oxodG labeling greater than that attained with some other methods like avidin-AF488.[12] |
Inter-laboratory Variation in 8-oxodG Measurement
Inter-laboratory comparison studies have consistently revealed significant variability in the quantification of 8-oxodG. The ESCODD projects, in particular, have provided valuable quantitative data on the extent of this variation.
| Study/Organization | Sample Type | Analytical Methods | Key Findings on Variability |
| ESCODD | Calf Thymus DNA with induced damage | HPLC, GC-MS, LC-MS/MS | Fewer than half of the participating laboratories were able to detect a dose-response of induced damage.[1][11] Successful labs generally had a lower coefficient of variation.[1][11] |
| ESCODD | Synthetic Oligonucleotides containing 8-oxodG | HPLC-ECD, GC-MS, LC-MS/MS | LC-MS/MS and coulometric HPLC analyses were the most accurate.[8] Amperometric HPLC and GC-MS consistently overestimated 8-oxodG levels.[8] Only one-third of the reported results were within 25% of the calculated value.[8] |
| ESCODD | HeLa Cells | Various | Established a consensus background level of 1 to 4 8-oxodG lesions per 10^6 dG.[2] |
| General Observation | Human Lymphocyte DNA | Various | Estimates of endogenous 8-oxodG levels can vary by over three orders of magnitude between different laboratories.[4] |
Experimental Protocols
To facilitate reproducibility and comparison, detailed experimental protocols are essential. Below are generalized methodologies for the most common and recommended techniques for 8-oxodG quantification.
Protocol 1: DNA Isolation and Hydrolysis (Crucial for all Chromatographic Methods)
Objective: To isolate DNA and hydrolyze it to its constituent deoxynucleosides without inducing artificial oxidation.
Materials:
-
Cell or tissue sample
-
DNA isolation kit (e.g., using DNAzol or similar reagents that minimize oxidation)[13]
-
Chelating agents (e.g., Chelex, deferoxamine) to remove transition metals[13]
-
Nuclease P1
-
Alkaline Phosphatase
-
Antioxidants (optional, to be used with caution)
Procedure:
-
DNA Isolation: Isolate genomic DNA from the sample using a method known to minimize oxidative damage. The use of chaotropic agents like NaI should be avoided.[13] All buffers should be treated with chelating agents to remove metal ions that can catalyze Fenton reactions.[13]
-
Enzymatic Hydrolysis:
-
Resuspend the DNA in a suitable buffer.
-
Add Nuclease P1 and incubate to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.
-
-
Sample Cleanup: Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxynucleosides is then ready for analysis by HPLC-ECD or LC-MS/MS.
Protocol 2: 8-oxodG Quantification by LC-MS/MS
Objective: To accurately quantify the amount of 8-oxodG in a hydrolyzed DNA sample using an internal standard.
Materials:
-
Hydrolyzed DNA sample
-
Stable isotope-labeled 8-oxodG internal standard (e.g., ¹⁵N₅-8-oxodG)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled 8-oxodG internal standard to the hydrolyzed DNA sample. This is crucial for accurate quantification as it corrects for variations in sample injection and ionization efficiency.[7]
-
Chromatographic Separation: Inject the sample onto the LC system. The mobile phase gradient is optimized to separate 8-oxodG and the normal deoxynucleosides.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both endogenous 8-oxodG and the internal standard are monitored.
-
Quantification: The concentration of 8-oxodG in the original sample is determined by comparing the peak area ratio of the endogenous 8-oxodG to the internal standard against a calibration curve.
Visualizing the Path to Reliable Data
To better understand the complexities of inter-laboratory comparisons and the factors influencing the results, the following diagrams illustrate key workflows and relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations for standardised description of, and nomenclature concerning, oxidatively damaged nucleobases in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Biomarkers of oxidative damage to DNA and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative damage to DNA: do we have a reliable biomarker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
The Gold Standard of DNA Analysis: A Comparative Guide to 2'-Deoxyguanosine-13C,15N2 and Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of DNA damage and modifications, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. In the realm of mass spectrometry-based DNA analysis, stable isotope-labeled internal standards are indispensable. This guide provides a comprehensive comparison between two common types of isotopic standards for 2'-deoxyguanosine: those labeled with heavy isotopes of carbon and nitrogen (¹³C,¹⁵N₂) and those labeled with deuterium (²H).
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest allows for the correction of variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis of DNA adducts and modifications.[2] While both 2'-Deoxyguanosine-¹³C,¹⁵N₂ and deuterated 2'-deoxyguanosine serve this purpose, their performance characteristics can differ, impacting the accuracy and reliability of analytical results.
Performance Comparison: ¹³C,¹⁵N₂ vs. Deuterated Standards
The primary advantage of using ¹³C and ¹⁵N labels over deuterium lies in the near-identical physicochemical properties between the labeled and unlabeled analyte. This results in superior analytical performance, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
| Performance Parameter | 2'-Deoxyguanosine-¹³C,¹⁵N₂ | Deuterated 2'-Deoxyguanosine | Key Insights |
| Chromatographic Co-elution | Typically co-elutes perfectly with unlabeled 2'-deoxyguanosine.[3][4] | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[3][4] | Perfect co-elution of ¹³C,¹⁵N₂-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Effect | Minimal to no isotopic effect on chromatographic behavior and fragmentation patterns. | The significant mass difference between hydrogen and deuterium can lead to a noticeable "isotope effect," altering chromatographic retention.[4] | The absence of a significant isotope effect with ¹³C,¹⁵N₂-labeled standards leads to more robust and reproducible quantification. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to better co-elution and absence of isotopic effects.[3] | Can lead to inaccuracies if the chromatographic shift is not properly managed, potentially resulting in differential matrix effects between the analyte and the standard.[3] | For high-stakes applications such as clinical diagnostics and drug development, the enhanced accuracy of ¹³C,¹⁵N₂-labeled standards is a significant advantage. |
| Isotopic Stability | ¹³C and ¹⁵N labels are incorporated into the core structure of the molecule and are not susceptible to exchange. | Deuterium labels on exchangeable positions (e.g., -OH, -NH₂) can be lost and exchanged with hydrogen from the solvent, leading to inaccurate quantification.[5] | The stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the analytical workflow. |
| Cost and Availability | Generally more expensive and less readily available due to a more complex synthesis process.[6] | Often more cost-effective and widely available.[6] | The choice of standard may be influenced by budgetary constraints and the availability of specific labeled compounds. |
Experimental Protocol: Quantification of 8-oxo-2'-deoxyguanosine in DNA by LC-MS/MS
This protocol outlines a typical workflow for the quantification of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage, using an isotope dilution LC-MS/MS method.
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the biological sample of interest using a standard DNA extraction kit or protocol.
-
To 50 µg of DNA, add a known amount of 2'-Deoxyguanosine-¹³C,¹⁵N₂ (or deuterated 2'-deoxyguanosine) internal standard.
-
Enzymatically digest the DNA to its constituent nucleosides by adding a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[7]
-
Incubate the mixture at 37°C for 2-4 hours or until complete digestion is achieved.[1]
-
Remove the enzymes by ultrafiltration.[2]
2. Sample Preparation:
-
Lyophilize the resulting nucleoside mixture.
-
Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[4]
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled 8-oxo-dG and the corresponding isotopically labeled internal standard.
-
4. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of the unlabeled 8-oxo-dG and a fixed concentration of the internal standard.
-
Determine the concentration of 8-oxo-dG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
While both 2'-Deoxyguanosine-¹³C,¹⁵N₂ and deuterated 2'-deoxyguanosine can be utilized as internal standards in DNA analysis, the evidence strongly supports the superiority of ¹³C,¹⁵N₂-labeled standards for robust and accurate quantification. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices. For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C,¹⁵N₂-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The comparison between 2DE-MS and bottom-up LC-MS demands high-end techniques for both technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ELISA and LC-MS/MS for the Quantification of 8-oxo-dG: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage, is paramount. This guide provides a comprehensive cross-validation of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a detailed comparison of their performance, supported by experimental data and protocols.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, can lead to cellular damage, including the oxidation of DNA. 8-oxo-dG is one of the most abundant and mutagenic products of this damage and is frequently quantified in biological samples such as urine, plasma, and tissue to assess the level of oxidative stress. The choice of analytical method can significantly impact the accuracy and reliability of these measurements.
Performance Comparison: ELISA vs. LC-MS/MS
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, specificity, accuracy, precision, and throughput. Below is a summary of the key performance characteristics of ELISA and LC-MS/MS for 8-oxo-dG quantification.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Immuno-enzymatic detection using specific antibodies against 8-oxo-dG. | Separation by chromatography followed by mass-based detection and quantification. |
| Sensitivity | Generally in the low ng/mL range.[1] Can be highly sensitive depending on the kit.[2] | High sensitivity, often reaching the pg/mL or fmol level.[3][4] |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimation.[5] | Highly specific due to the separation of analytes and mass-based detection of parent and fragment ions.[6] |
| Accuracy | Can show significant discrepancies when compared to LC-MS/MS, often reporting higher concentrations.[5][7] | Considered the "gold standard" for accuracy in 8-oxo-dG quantification.[5] |
| Precision | Intra- and inter-assay coefficients of variation (CV) are typically below 10-15%.[1][8] | Excellent precision with CVs typically below 15%.[8] |
| Throughput | High-throughput, suitable for analyzing a large number of samples simultaneously (e.g., 96-well plate format).[9] | Lower throughput compared to ELISA, with longer analysis times per sample. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Sample Prep | Generally requires less extensive sample preparation.[10][11] | Often requires more rigorous sample purification, such as solid-phase extraction (SPE), to remove interfering substances.[5] |
Studies have shown that urinary 8-oxodG levels measured by HPLC-MS/MS can be 7.6- to 23.5-fold lower than those detected by ELISA.[7] The correlation between the two methods can be poor, though it may be improved with sample purification steps like SPE for the ELISA assay.[5][7]
Experimental Methodologies
8-oxo-dG ELISA Protocol (Competitive Assay)
This protocol provides a general overview of a competitive ELISA for 8-oxo-dG quantification. Specific details may vary between commercial kits.
-
Plate Preparation: A microplate is pre-coated with 8-oxo-dG.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting a known concentration of 8-oxo-dG standard. Dilute unknown samples as required.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a specific primary antibody against 8-oxo-dG. The free 8-oxo-dG in the sample competes with the 8-oxo-dG coated on the plate for binding to the antibody.
-
Incubation: Incubate the plate to allow for binding.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubation and Washing: Incubate the plate and then wash to remove any unbound secondary antibody.
-
Substrate Addition: Add a TMB substrate solution, which will be converted by HRP into a colored product.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-oxo-dG in the sample.
-
Calculation: Calculate the concentration of 8-oxo-dG in the samples by comparing their absorbance to the standard curve.[9][10]
8-oxo-dG LC-MS/MS Protocol
This protocol outlines a typical workflow for the quantification of 8-oxo-dG by LC-MS/MS.
-
DNA Extraction and Hydrolysis: Extract DNA from the biological sample. The DNA is then enzymatically or chemically hydrolyzed to its constituent nucleosides.
-
Sample Purification (SPE): The hydrolyzed sample is purified using solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest.[5]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxo-dG) is added to the sample to correct for variations in sample processing and instrument response.
-
LC Separation: The purified sample is injected into a liquid chromatography system. The 8-oxo-dG and the internal standard are separated from other components on a reversed-phase column.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 8-oxo-dG and the internal standard are monitored.
-
Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of 8-oxo-dG in the original sample.[3][6]
Visualizing the Methodologies
To further clarify the experimental processes and their comparative logic, the following diagrams are provided.
Caption: Workflow for 8-oxo-dG quantification using a competitive ELISA.
Caption: Workflow for 8-oxo-dG quantification using LC-MS/MS.
Caption: Logical comparison of ELISA and LC-MS/MS for 8-oxo-dG analysis.
Conclusion
Both ELISA and LC-MS/MS are valuable tools for the quantification of 8-oxo-dG. ELISA offers a high-throughput and cost-effective solution, making it suitable for large-scale screening studies. However, its susceptibility to cross-reactivity can lead to an overestimation of 8-oxo-dG levels. For studies demanding high accuracy, specificity, and sensitivity, LC-MS/MS remains the gold standard. The choice between these two methods should be guided by the specific research question, the required level of analytical rigor, and the available resources. For critical applications, cross-validation of ELISA results with LC-MS/MS is highly recommended to ensure data reliability.
References
- 1. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 2. Highly Sensitive 8-OHdG Check ELISA kit: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 3. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. nwlifescience.com [nwlifescience.com]
A Comparative Guide to the Precision of 2'-Deoxyguanosine-¹³C,¹⁵N₂-Based Methods for DNA Damage Assessment
For researchers, scientists, and drug development professionals, the accurate quantification of DNA damage is paramount. Oxidative stress, a key factor in aging, carcinogenesis, and various degenerative diseases, leaves a signature on DNA in the form of lesions.[1][2] One of the most widely studied biomarkers for this type of damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[1][3] The precision of the methods used to measure this adduct is critical for the validity of experimental results.
This guide provides an objective comparison of the performance of isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing 2'-Deoxyguanosine-¹³C,¹⁵N₂ (or similar stable isotope-labeled standards) with alternative methodologies.
Core Methodology: Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as 2'-Deoxyguanosine-¹³C,¹⁵N₂ or [¹⁵N₅]8-oxo-dG, is the cornerstone of the most precise methods for quantifying DNA adducts.[4][5] This approach, known as isotope dilution mass spectrometry, is widely considered the gold standard for its accuracy and specificity.[6][7] The isotopically labeled standard is chemically identical to the analyte (8-oxo-dG) but has a different mass. It is added to the sample at the beginning of the preparation process, accounting for any loss of the analyte during extraction, hydrolysis, and analysis.[8] This ensures highly accurate and reproducible quantification.[9]
The primary challenge in measuring 8-oxo-dG is not the sensitivity of the instruments, but the prevention of artificial oxidation of guanine during sample workup, which can lead to a significant overestimation of the actual damage levels.[10][11]
Logical Workflow for Isotope Dilution LC-MS/MS
References
- 1. DNA damage assessment for precision medicine: an emerging diagnostic option - Roggenbuck - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. DNA Damage Assessment for Precision Medicine - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. sfrbm.org [sfrbm.org]
- 6. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DNA Extraction: Minimizing Artificial Oxidation for Accurate Analysis
For researchers, scientists, and drug development professionals studying oxidative stress, the integrity of isolated DNA is paramount. The very process of extracting DNA from cells can, paradoxically, introduce oxidative damage, leading to artificially inflated markers of stress and potentially confounding experimental results. This guide provides a comparative analysis of common DNA extraction methods, focusing on their propensity to cause artificial oxidation, and offers data-driven recommendations for preserving the native state of DNA.
The primary biomarker for oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). Its accurate quantification is crucial, yet prone to artifactual formation during sample preparation.[1][2] The choice of DNA extraction methodology is a critical first line of defense against such artifacts.
Comparative Analysis of DNA Extraction Methods
The following table summarizes the performance of three common DNA extraction approaches—Phenol-Chloroform, Sodium Iodide (NaI), and DNAzol—in the context of minimizing artificial DNA oxidation.
| Method | Principle | Reported 8-oxo-dG Levels (per 10⁷ dG) | Advantages | Disadvantages |
| Phenol-Chloroform | Organic extraction to denature and separate proteins from nucleic acids.[3] | High (up to 90-fold higher than NaI method)[4] | Well-established, inexpensive.[5] | High risk of artificial oxidation, use of hazardous organic solvents.[1][3][4] |
| Sodium Iodide (NaI) | Uses a chaotropic salt to precipitate protein, avoiding harsh organic solvents.[4] | 22.8 ± 4.4[1] | Reduced oxidation compared to phenol-based methods.[4] | Can still result in some artifactual oxidation.[1] |
| DNAzol | Contains guanidine thiocyanate, a chaotropic agent, for cell lysis and protein denaturation.[1] | 17.9 ± 6.0 (without additives)Significantly lower with additives (e.g., deferoxamine)[1] | Significantly lower artifactual oxidation than NaI and phenol methods.[1] | Proprietary reagent. |
| Optimized DNAzol | DNAzol extraction coupled with metal ion chelation. | 2.2 ± 0.4 [1][2] | Lowest reported basal levels of 8-oxo-dG , effectively minimizing artifacts.[1] | Requires additional steps and reagents. |
Experimental Workflow for Benchmarking DNA Extraction Methods
To objectively assess and compare DNA extraction methods for their potential to introduce oxidative artifacts, a systematic experimental workflow is essential. The diagram below illustrates a typical process for such a benchmark study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of 7,8-dihydro-8-oxo-2'-deoxyguanosine in cellular DNA during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Extraction and Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7 Different DNA Extraction Methods - praxilabs [praxilabs.com]
Navigating the Matrix: A Comparative Guide to Tissue-Specific DNA Damage Analysis
For researchers, scientists, and drug development professionals, accurately quantifying DNA damage in specific tissues is paramount for toxicological studies, cancer research, and evaluating the efficacy of therapeutic agents. However, the complex biological matrix of tissues can significantly impact the accuracy and reproducibility of these measurements. This guide provides an objective comparison of key methodologies for tissue-specific DNA damage analysis, focusing on how each technique addresses and is affected by the tissue matrix. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Method Comparison: A Quantitative Overview
The choice of method for DNA damage analysis is often a trade-off between sensitivity, specificity, the type of damage being investigated, and the nature of the tissue sample. The following tables summarize the key performance characteristics of four widely used techniques: the Comet Assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 32P-Postlabeling, and the recently developed Repair Assisted Damage Detection (RADD) assay.
Table 1: General Performance Comparison of DNA Damage Detection Methods in Tissues
| Feature | Comet Assay | LC-MS/MS | 32P-Postlabeling | RADD Assay |
| Primary Damage Detected | Single & double-strand breaks, alkali-labile sites | Specific DNA adducts & lesions | Bulky DNA adducts | Broad spectrum of DNA lesions & strand breaks |
| Quantification | Semi-quantitative (relative) | Absolute quantification | Relative quantification | Semi-quantitative (relative) |
| Sensitivity | High | Moderate to High | Very High (1 adduct in 1010 nucleotides)[1][2] | High |
| Specificity | Low (general damage) | High (structurally specific) | Low (non-specific adducts can be detected)[3] | Moderate (dependent on enzyme cocktail) |
| Sample Requirement | Single cell suspension | 10-100 µg DNA[3] | <10 µg DNA[1][2] | FFPE tissue sections, small biopsies[4][5] |
| Throughput | High (especially with high-throughput formats) | Low to Moderate | Low | Moderate to High |
| FFPE Compatibility | No[4] | Yes (with specialized protocols) | Yes (with specialized protocols) | Yes[4][5] |
Table 2: Impact of Tissue Matrix on Assay Performance
| Method | Key Matrix Challenges | Strategies for Mitigation |
| Comet Assay | - Efficient single-cell dissociation without inducing further DNA damage.[6] - Tissue-specific cell composition can affect results. | - Optimized enzymatic and mechanical dissociation protocols for each tissue type. - Use of fresh or properly frozen tissues.[6] |
| LC-MS/MS | - Co-eluting matrix components suppressing or enhancing ion signals. - Inefficient extraction of DNA from complex tissues. | - Extensive sample cleanup and chromatographic separation. - Use of isotope-labeled internal standards. |
| 32P-Postlabeling | - Incomplete DNA digestion can affect labeling efficiency. - Presence of endogenous unmodified nucleotides can interfere with adduct enrichment. | - Nuclease P1 or butanol extraction for adduct enrichment.[7] |
| RADD Assay | - Accessibility of DNA repair enzymes to DNA within fixed and condensed chromatin.[4] - Autofluorescence from the tissue matrix. | - Antigen retrieval techniques for FFPE tissues.[4] - Use of specific enzyme cocktails tailored to the expected damage.[8] |
Experimental Protocols: A Detailed Look at the Methodologies
Comet Assay for Fresh/Frozen Rodent Liver Tissue
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for use with fresh or frozen liver tissue.[6]
Materials:
-
Mincing solution (e.g., Merchant's medium)
-
Low-melting-point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
Procedure:
-
Tissue Preparation:
-
For fresh tissue, immediately place a small piece of liver in ice-cold mincing solution.
-
For frozen tissue, retrieve the sample from -80°C and immediately place it in ice-cold mincing solution to prevent thawing.
-
Mince the tissue into very small pieces using fine scissors.
-
Allow the larger pieces to settle and collect the supernatant containing the cell suspension.
-
-
Slide Preparation:
-
Pre-coat microscope slides with 1% normal melting point agarose and let them dry.
-
Mix the cell suspension with 0.5% low-melting-point agarose at 37°C.
-
Pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA unwinding.
-
Perform electrophoresis in the same buffer at ~1 V/cm and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently immerse the slides in neutralization buffer for 5-10 minutes.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate image analysis software to measure parameters like % tail DNA and tail moment.
-
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage measurements within tissue samples with Repair Assisted Damage Detection (RADD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of a Trio of Stable Isotope Labeling Strategies for Quantitative Proteomics
In the fields of proteomics and drug development, the precise measurement of protein abundance is critical for understanding complex biological processes and discovering new therapeutic targets.[1] Mass spectrometry combined with isotopic labeling has become a key technology for accurate, high-throughput protein quantification.[1] This guide offers an in-depth comparison of three leading labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
This comparison will delve into the principles, workflows, and performance of each method, supported by experimental data, to help researchers choose the best strategy for their specific needs.
Core Principles and Methodologies
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a metabolic labeling technique where cells are cultured in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[2][3] Over several cell divisions, these heavy amino acids are incorporated into newly synthesized proteins.[4] This in vivo labeling allows for the combination of different cell populations at a very early stage in the experimental workflow, minimizing procedural variability.[5] Quantification is then performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.[1]
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) is a chemical labeling method that uses isobaric tags to label peptides in vitro.[2] These tags consist of a reporter group, a balance group, and a peptide-reactive group that binds to the N-terminus and side-chain amines of peptides.[2][4] While the tags have the same total mass (isobaric), they fragment during tandem mass spectrometry (MS/MS) to produce unique reporter ions of different masses.[2] The intensity of these reporter ions is used to quantify the relative abundance of peptides from different samples.[2] iTRAQ reagents are available in 4-plex and 8-plex formats, allowing for the simultaneous analysis of up to eight samples.[1][6]
TMT (Tandem Mass Tags) is another isobaric chemical labeling technique, similar in principle to iTRAQ.[7] TMT reagents also label peptides at the N-terminus and lysine residues.[8] Like iTRAQ, quantification is based on the reporter ions generated during MS/MS or MS3 analysis.[1] A key advantage of TMT is its higher multiplexing capability, with tag sets allowing for the simultaneous analysis of up to 18 samples (TMTpro).[1][8]
Comparative Performance and Characteristics
The choice between SILAC, TMT, and iTRAQ depends largely on the experimental goals, sample type, and available resources.[2]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Sample Type | Dividing cells in culture[1] | Cell lysates, tissues, body fluids[1] | Cell lysates, tissues, body fluids[1] |
| Multiplexing Capacity | Up to 3-plex (standard)[1] | Up to 18-plex[1] | 4-plex or 8-plex[1] |
| Quantification Level | MS1[1] | MS2/MS3[1] | MS2/MS3[1] |
| Accuracy & Precision | High accuracy and reproducibility due to early sample mixing.[5][9] | Good, but can be affected by ratio compression.[9] TMT may offer higher quantitative accuracy than iTRAQ.[2] | Good, but prone to ratio compression.[9] |
| Ratio Compression | Minimal[1] | Prone to ratio compression, can be mitigated with MS3.[9] | Prone to ratio compression.[8][9] |
| Advantages | High physiological relevance, minimal sample handling errors, high sensitivity.[10][11] | High throughput, comprehensive proteome coverage, suitable for various sample types.[2][8] | High throughput, good for complex samples, established methodology.[8][10] |
| Disadvantages | Limited to culturable cells, lower multiplexing, can be time-consuming.[8] | Expensive reagents, potential for ratio distortion, complex data analysis.[10] | Expensive reagents, ratio distortion can affect accuracy, complex data analysis.[10] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving reliable and reproducible results in quantitative proteomics.[12] Below are generalized methodologies for the three techniques.
Generalized SILAC Protocol
-
Cell Culture and Labeling: Culture cells for at least five to six passages in specialized SILAC media.[4] One population is grown in "light" medium (containing normal amino acids), while the other populations are grown in "medium" or "heavy" media (containing stable isotope-labeled arginine and lysine).
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to the cell populations.
-
Sample Mixing: Combine equal numbers of cells from the "light" and "heavy" populations.[13]
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using an enzyme like trypsin.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
Generalized TMT/iTRAQ Protocol
-
Protein Extraction and Digestion: Extract proteins from each sample individually. Reduce, alkylate, and digest the proteins into peptides using trypsin.[1]
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (TMT or iTRAQ).
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Fractionation (Optional but Recommended): Separate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The instrument isolates a precursor ion (containing peptides from all samples), fragments it, and measures the intensity of the reporter ions in the MS2 spectrum.
-
Data Analysis: Use specialized software to identify the peptides and quantify their relative abundance based on the reporter ion intensities.
Visualizations
Workflow and Pathway Diagrams
To better illustrate the practical application and logical considerations behind these techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Benchmarking stable isotope labeling based quantitative proteomics. | Department of Chemistry [chem.ox.ac.uk]
- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analogue. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with waste disposal regulations.
Understanding the Compound
2'-Deoxyguanosine-¹³C,¹⁵N₂ is a non-radioactive, isotopically labeled form of 2'-deoxyguanosine. The key distinction for disposal is that stable isotopes do not decay and emit radiation, which simplifies the disposal process compared to radioactive compounds.[1][] However, it is still a chemical substance and must be handled and disposed of with appropriate precautions. The unlabeled form, 2'-deoxyguanosine, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[3] Therefore, the isotopically labeled version should be handled with similar care.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety glasses with side shields or goggles |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂ should be managed as chemical waste. Do not dispose of this compound down the sink or in the regular trash.[4]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with 2'-Deoxyguanosine-¹³C,¹⁵N₂ (e.g., pipette tips, gloves, empty vials) as chemical waste.
-
This waste should be segregated from other laboratory waste streams such as radioactive waste or biological waste.[4]
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with 2'-Deoxyguanosine-¹³C,¹⁵N₂ in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible chemicals.[4]
-
-
Labeling:
-
Properly label the hazardous waste container with the full chemical name: "2'-Deoxyguanosine-¹³C,¹⁵N₂".[4] Do not use abbreviations.
-
Include the approximate quantity of the waste.
-
Ensure the label is securely attached to the container.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
Caption: Disposal workflow for 2'-Deoxyguanosine-¹³C,¹⁵N₂ waste.
References
Essential Safety and Operational Guide for 2'-Deoxyguanosine-¹³C,¹⁵N₂
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2'-Deoxyguanosine-¹³C,¹⁵N₂. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling 2'-Deoxyguanosine-¹³C,¹⁵N₂.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Nitrile or other chemically resistant gloves | Inspect gloves for integrity before use. |
| Body | Laboratory coat | Should be worn to prevent skin contact.[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation is experienced, particularly when handling the powder form.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for safe and effective use of 2'-Deoxyguanosine-¹³C,¹⁵N₂.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is -20°C.[4]
2. Preparation and Handling:
-
All handling of 2'-Deoxyguanosine-¹³C,¹⁵N₂ should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and cross-contamination.[3]
-
Wash hands thoroughly with soap and water after handling the compound.[3][5]
3. Weighing:
-
When weighing the powdered compound, use a draft-shielded balance or conduct the weighing inside a chemical fume hood to prevent aerosolization.[3]
4. Dissolving:
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
Emergency Procedures
Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[3]
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Wear the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.[3]
-
Containment: For powdered spills, cover with a plastic sheet to minimize spreading.[6] For liquid spills, use an absorbent material to contain the spill.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose: Dispose of all contaminated materials as chemical waste in accordance with local, state, and federal regulations.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan
The disposal of 2'-Deoxyguanosine-¹³C,¹⁵N₂ and its containers must be handled responsibly to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
-
Regulations: Dispose of all waste materials in accordance with local, regional, and national hazardous waste regulations.[2][3]
-
Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
-
Stable Isotopes: As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[3]
Workflow for Safe Handling of 2'-Deoxyguanosine-¹³C,¹⁵N₂
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
